molecular formula C6H14ClNO B1288592 1-(Aminomethyl)cyclopentanol hydrochloride CAS No. 76066-27-8

1-(Aminomethyl)cyclopentanol hydrochloride

Cat. No.: B1288592
CAS No.: 76066-27-8
M. Wt: 151.63 g/mol
InChI Key: VOANFOSYSMOKJZ-UHFFFAOYSA-N
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Description

1-(Aminomethyl)cyclopentanol hydrochloride is a useful research compound. Its molecular formula is C6H14ClNO and its molecular weight is 151.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(aminomethyl)cyclopentan-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO.ClH/c7-5-6(8)3-1-2-4-6;/h8H,1-5,7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOANFOSYSMOKJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CN)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10610831
Record name 1-(Aminomethyl)cyclopentan-1-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10610831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76066-27-8
Record name 1-(Aminomethyl)cyclopentan-1-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10610831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 1-(Aminomethyl)cyclopentanol Hydrochloride (CAS 76066-27-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(Aminomethyl)cyclopentanol hydrochloride (CAS: 76066-27-8) is a versatile synthetic building block with significant potential in pharmaceutical research and development. Its unique cycloalkane structure featuring both a primary amine and a tertiary alcohol makes it a valuable precursor for the synthesis of a variety of biologically active molecules. This technical guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and an exploration of its established and potential applications as a modulator of key biological targets, including Phenylethanolamine N-methyltransferase (PNMT) and the Cannabinoid Receptor 2 (CB2). This document aims to serve as a foundational resource for researchers interested in leveraging this compound for the discovery and development of novel therapeutics.

Chemical and Physical Properties

This compound is a white to off-white solid. Its fundamental properties are summarized in the table below for easy reference.

PropertyValue
CAS Number 76066-27-8
Molecular Formula C₆H₁₄ClNO
Molecular Weight 151.64 g/mol
Melting Point 190-219 °C
Physical Form Solid
Solubility Soluble in water
Storage Temperature 2-8 °C

Synthesis Protocol

A common and effective method for the synthesis of this compound proceeds via the reduction of 1-hydroxycyclopentanecarbonitrile. The following is a detailed experimental protocol.

Experimental Workflow for Synthesis

cluster_0 Step 1: Cyanohydrin Formation cluster_1 Step 2: Reduction cluster_2 Step 3: Salt Formation Cyclopentanone Cyclopentanone Cyanohydrin 1-Hydroxycyclopentane- carbonitrile Cyclopentanone->Cyanohydrin Room Temp, 12h TMSCN TMSCN TMSCN->Cyanohydrin Room Temp, 12h ZnBr2 ZnBr₂ (catalyst) ZnBr2->Cyanohydrin Room Temp, 12h LiAlH4 LiAlH₄ in THF Cyanohydrin->LiAlH4 Amino_alcohol 1-(Aminomethyl)cyclopentanol LiAlH4->Amino_alcohol Reflux, 1h HCl_dioxane 4N HCl in Dioxane Amino_alcohol->HCl_dioxane Final_Product 1-(Aminomethyl)cyclopentanol Hydrochloride HCl_dioxane->Final_Product MTBE, Room Temp, 30min

Caption: Synthetic workflow for this compound.

Materials:

  • Cyclopentanone

  • Trimethylsilyl cyanide (TMSCN)

  • Zinc bromide (ZnBr₂)

  • Lithium aluminum hydride (LiAlH₄)

  • Tetrahydrofuran (THF), anhydrous

  • 4M Sodium hydroxide (NaOH) solution

  • Methyl tert-butyl ether (MTBE)

  • 4N Hydrochloric acid (HCl) in 1,4-dioxane

  • Diatomaceous earth

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Potassium hydroxide (KOH)

Procedure:

  • Cyanohydrin Formation: To an ice-cooled mixture of cyclopentanone (e.g., 5.50 g, 65.0 mmol) and zinc bromide (e.g., 0.20 g, 8.00 mmol), slowly add trimethylsilyl cyanide (e.g., 10.0 mL, 73.4 mmol). Allow the reaction to stir at room temperature for 12 hours.

  • Reduction of the Nitrile: Cool a suspension of lithium aluminum hydride (e.g., 8.34 g, 219 mmol) in anhydrous THF (e.g., 30.0 mL) to 0°C. Slowly add the cyanohydrin solution dropwise to the LiAlH₄ suspension. After the addition is complete, heat the mixture to reflux for 1 hour.

  • Work-up: Cool the reaction mixture to room temperature. Under vigorous stirring, slowly and sequentially add water (e.g., 10.0 mL), 4M NaOH solution (e.g., 10.0 mL), and then more water (e.g., 10.0 mL).

  • Isolation of the Free Base: Filter the resulting mixture through a pad of diatomaceous earth to remove insoluble material. Separate the organic phase and dry it with solid KOH. Decant the dried organic phase, further dry with anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Hydrochloride Salt Formation: Dissolve the residue in MTBE (e.g., 100 mL). Add a 4N HCl solution in 1,4-dioxane (e.g., 10.0 mL) and stir the mixture at room temperature for 30 minutes.

  • Final Product Collection: Collect the resulting white solid precipitate by filtration, wash with MTBE, and dry under vacuum to yield this compound.

Biological Applications and Experimental Protocols

This compound serves as a crucial intermediate in the synthesis of compounds targeting key enzymes and receptors involved in various physiological processes.

Inhibition of Phenylethanolamine N-methyltransferase (PNMT)

Phenylethanolamine N-methyltransferase (PNMT) is the terminal enzyme in the biosynthesis of epinephrine (adrenaline) from norepinephrine.[1] Inhibitors of PNMT are valuable tools for studying the physiological roles of epinephrine and have potential therapeutic applications in conditions such as hypertension and anxiety disorders.

Signaling Pathway of Epinephrine Synthesis and PNMT Inhibition

Norepinephrine Norepinephrine PNMT PNMT Norepinephrine->PNMT Epinephrine Epinephrine PNMT->Epinephrine Methylation SAH S-Adenosyl- homocysteine (SAH) PNMT->SAH SAM S-Adenosyl- methionine (SAM) (Methyl Donor) SAM->PNMT Inhibitor PNMT Inhibitor (e.g., derivatives of 1-(Aminomethyl)cyclopentanol) Inhibitor->PNMT

Caption: PNMT catalyzes the conversion of norepinephrine to epinephrine, a process that can be blocked by specific inhibitors.

Experimental Protocol: In Vitro PNMT Inhibition Assay

This protocol outlines a general method for determining the inhibitory activity of a compound against PNMT.

Materials:

  • Recombinant human PNMT

  • Norepinephrine hydrochloride

  • S-(5'-Adenosyl)-L-methionine chloride (SAM)

  • Test compound (e.g., a derivative of this compound)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.6)

  • Stopping solution (e.g., 0.4 M perchloric acid)

  • HPLC system with electrochemical or fluorescence detection, or an ELISA kit for epinephrine

Procedure:

  • Reagent Preparation: Prepare stock solutions of norepinephrine, SAM, and the test compound in the assay buffer. A series of dilutions of the test compound should be prepared to determine the IC₅₀ value.

  • Enzyme Reaction: In a microcentrifuge tube or a 96-well plate, combine the assay buffer, the test compound at various concentrations (or vehicle for control), and the PNMT enzyme solution.

  • Pre-incubation: Pre-incubate the enzyme with the test compound for 15-30 minutes at 37°C.

  • Reaction Initiation: Initiate the enzymatic reaction by adding norepinephrine and SAM to the mixture.

  • Incubation: Incubate the reaction mixture for a defined period (e.g., 20-60 minutes) at 37°C, ensuring the reaction is in the linear range.

  • Reaction Termination: Stop the reaction by adding an equal volume of cold stopping solution.

  • Product Quantification: Centrifuge the samples to pellet precipitated protein. Analyze the supernatant for the concentration of epinephrine formed using HPLC or ELISA.

  • Data Analysis: Calculate the percentage of PNMT inhibition for each concentration of the test compound compared to the vehicle control. Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC₅₀ value.

Illustrative Quantitative Data for PNMT Inhibitors:

CompoundKᵢ (nM)Reference
Second-generation TS analogue1.2[2]
Dichloro-THIQ derivative12[2]

These values demonstrate the potential for developing highly potent PNMT inhibitors from scaffolds that may incorporate the 1-(aminomethyl)cyclopentanol moiety.

Modulation of Cannabinoid Receptor 2 (CB2)

This compound is also utilized in the preparation of sulfonyl benzimidazole derivatives, which have been identified as potent and selective agonists for the Cannabinoid Receptor 2 (CB2). The CB2 receptor is primarily expressed in immune cells and is a promising therapeutic target for inflammatory and neuropathic pain, without the psychoactive side effects associated with CB1 receptor activation.

Signaling Pathway of CB2 Receptor Activation

cluster_0 cluster_1 cluster_2 CB2_Agonist CB2 Agonist (e.g., Sulfonyl benzimidazole derivatives) CB2R CB2 Receptor CB2_Agonist->CB2R G_protein Gαi/o Protein CB2R->G_protein Activation AC Adenylyl Cyclase G_protein->AC MAPK MAPK Pathway G_protein->MAPK cAMP ↓ cAMP AC->cAMP Cellular_Response Cellular Response (e.g., Anti-inflammatory effects) cAMP->Cellular_Response MAPK->Cellular_Response

Caption: Agonist binding to the CB2 receptor activates Gi/o proteins, leading to downstream signaling cascades that produce cellular responses.

Experimental Protocol: CB2 Receptor Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of a test compound for the CB2 receptor.

Materials:

  • Cell membranes prepared from cells expressing the human CB2 receptor (e.g., CHO or HEK293 cells)

  • Radioligand with high affinity for CB2 (e.g., [³H]-CP55,940)

  • Test compound (e.g., a sulfonyl benzimidazole derivative)

  • Non-specific binding control (a high concentration of a known CB2 ligand)

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EGTA, 0.5% BSA, pH 7.4)

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Assay Setup: In a 96-well plate, add the binding buffer, a fixed concentration of the radioligand, and varying concentrations of the test compound.

  • Controls: Include wells for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of an unlabeled CB2 ligand).

  • Membrane Addition: Add a fixed amount of the CB2 receptor-containing cell membranes to each well.

  • Incubation: Incubate the plate at 30°C for 60-90 minutes with gentle agitation.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC₅₀ value. The Ki value can then be calculated using the Cheng-Prusoff equation.

Illustrative Quantitative Data for CB2 Receptor Agonists:

While this compound itself is a precursor, the resulting sulfonyl benzimidazole derivatives have shown high affinity and functional activity at the CB2 receptor.

Compound TypeEC₅₀ (nM)Selectivity (over CB1)Reference
Sulfonyl benzimidazole derivative0.5>4000-fold[3]

This highlights the utility of this compound in constructing potent and selective CB2 receptor modulators.

Conclusion

This compound is a valuable and versatile chemical entity for drug discovery and development. Its straightforward synthesis and the presence of key functional groups make it an ideal starting point for the creation of novel compounds targeting a range of biological systems. The demonstrated utility of its derivatives as potent inhibitors of PNMT and selective agonists of the CB2 receptor underscores its importance for researchers in neuroscience, immunology, and medicinal chemistry. This technical guide provides the foundational knowledge and experimental frameworks to facilitate further exploration and application of this promising compound in the pursuit of new therapeutic agents.

References

An In-depth Technical Guide to the Physical Properties of 1-(Aminomethyl)cyclopentanol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 1-(Aminomethyl)cyclopentanol hydrochloride, a key intermediate in various chemical syntheses. The information is curated for professionals in research and development, with a focus on clarity, accuracy, and practical application.

Physical and Chemical Properties

This compound is the salt form of 1-(Aminomethyl)cyclopentanol, which enhances its stability and solubility in aqueous solutions.[1] The compound's properties are summarized below.

PropertyValueReference
CAS Number 76066-27-8[2][3]
Molecular Formula C₆H₁₄ClNO[2][4]
Molecular Weight 151.63 g/mol [2][3][5]
Melting Point 190°C[2]
Appearance White solid (precipitate)[6]
Storage Conditions Inert atmosphere, room temperature[2]

Experimental Protocols

Detailed methodologies are crucial for reproducibility in a research setting. The following sections describe the synthesis of the title compound and a general procedure for determining its melting point.

Synthesis of this compound

This protocol is adapted from a documented synthesis route starting from cyclopentanone.[6]

Step 1: Formation of the Cyanohydrin

  • Under cooling in an ice bath, slowly add trimethylsilyl cyanide (TMSCN, 10.0 mL, 73.4 mmol) to a mixture of cyclopentanone (5.50 g, 65.0 mmol) and zinc bromide (ZnBr₂, 0.20 g, 8.00 mmol).

  • Stir the reaction mixture at room temperature for 12 hours.

Step 2: Reduction and Work-up

  • Slowly add the resulting cyanohydrin solution dropwise to a suspension of lithium aluminum hydride (LiAlH₄, 8.34 g, 219 mmol) in tetrahydrofuran (THF, 30.0 mL) at 0°C.

  • Heat the mixture to reflux for 1 hour.

  • After the reaction is complete, cool the mixture to room temperature.

  • Sequentially and slowly add water (10.0 mL), 4M aqueous sodium hydroxide (NaOH) solution (10.0 mL), and water (10.0 mL) under vigorous stirring.

  • Remove the insoluble material by filtration through a diatomaceous earth pad.

  • Separate the organic phase and dry it with potassium hydroxide (KOH).

  • Decant the dried organic phase, dry it further over sodium sulfate (Na₂SO₄), filter, and concentrate.

Step 3: Salt Formation

  • Dissolve the residue in tert-butyl methyl ether (MTBE, 100 mL).

  • Add a 4N solution of HCl in dioxane (10.0 mL).

  • Stir the mixture at room temperature for 30 minutes.

  • Collect the resulting white solid precipitate by filtration to yield this compound.

General Protocol for Melting Point Determination

The melting point of a crystalline solid can be determined using a standard melting point apparatus.

  • Sample Preparation: Ensure the this compound sample is completely dry and finely powdered.

  • Capillary Loading: Tightly pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: Place the capillary tube in the heating block of the melting point apparatus.

  • Heating: Heat the sample rapidly to about 15-20°C below the expected melting point (190°C). Then, decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium.

  • Observation: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). The melting point is reported as this range.

Visualizations

The following diagrams illustrate key processes and relationships relevant to this compound.

G A Cyclopentanone B 1-Hydroxycyclopentane carbonitrile A->B + TMSCN, ZnBr2 C 1-(Aminomethyl)cyclopentanol (Free Base) B->C + LiAlH4 in THF (Reduction) D 1-(Aminomethyl)cyclopentanol Hydrochloride (Final Product) C->D + HCl in Dioxane (Salt Formation)

Caption: Synthetic workflow for this compound.

G cluster_0 Chemical Relationship FreeBase 1-(Aminomethyl)cyclopentanol (Free Base) C6H13NO HCl_Salt 1-(Aminomethyl)cyclopentanol Hydrochloride C6H14ClNO FreeBase->HCl_Salt + HCl HCl_Salt->FreeBase - HCl (Base)

Caption: Reversible formation of the hydrochloride salt from the free base.

References

In-depth Technical Guide: Physicochemical Properties of 1-(Aminomethyl)cyclopentanol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a concise technical overview of the core physicochemical properties of 1-(Aminomethyl)cyclopentanol hydrochloride, a key building block in synthetic chemistry and pharmaceutical development. The data presented herein is compiled from verified chemical databases.

Quantitative Data Summary

The fundamental molecular properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValue
Molecular Formula C₆H₁₄ClNO
Molecular Weight 151.63 g/mol [1][2][3][4]
CAS Number 76066-27-8[1][2][5]

Chemical Structure and Formula

The molecular formula for this compound is C₆H₁₄ClNO.[1][2][3] This indicates that each molecule is composed of six carbon atoms, fourteen hydrogen atoms, one chlorine atom, one nitrogen atom, and one oxygen atom. The hydrochloride salt form enhances the compound's stability and solubility in aqueous solutions, a desirable characteristic for many research and development applications. The base compound, 1-(Aminomethyl)cyclopentanol, has a molecular formula of C₆H₁₃NO and a molecular weight of approximately 115.17 g/mol .[6][7][8]

Disclaimer: This document is intended for informational purposes for a technical audience. It does not include experimental protocols or signaling pathways as they are not applicable to the determination of molecular weight.

References

An In-depth Technical Guide to the Structure Elucidation of 1-(Aminomethyl)cyclopentanol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive framework for the structural elucidation of 1-(Aminomethyl)cyclopentanol hydrochloride. Due to the limited availability of public spectroscopic data for this specific molecule, this document outlines the essential analytical methodologies and presents a set of expected results based on its known chemical structure. The protocols and data interpretations herein serve as a detailed roadmap for researchers undertaking the characterization of this compound or structurally related molecules.

Introduction

This compound is a small organic molecule with potential applications in pharmaceutical development.[1] Accurate structural confirmation is a critical step in its chemical synthesis and quality control, ensuring its identity, purity, and stability. This guide details a multi-technique approach for its structural elucidation, integrating data from various spectroscopic and analytical methods.

Logical Workflow for Structure Elucidation

The structural elucidation process follows a logical progression from basic physicochemical characterization to detailed spectroscopic analysis. Each step provides complementary information that, when combined, confirms the molecular structure with a high degree of confidence.

G Figure 1. Logical Workflow for Structure Elucidation cluster_0 Initial Characterization cluster_1 Spectroscopic Analysis cluster_2 Data Integration & Confirmation A Physicochemical Properties (Melting Point, Appearance) B Elemental Analysis A->B Provides initial purity and elemental composition C Mass Spectrometry (MS) B->C Confirms molecular weight and formula F Spectral Interpretation & Data Correlation C->F D Infrared (IR) Spectroscopy D->F Identifies functional groups E Nuclear Magnetic Resonance (NMR) (1H, 13C, DEPT) E->F Determines connectivity and chemical environment G Structure Confirmation F->G Holistic data review

Caption: Logical Workflow for Structure Elucidation

Physicochemical and Elemental Data

The initial characterization of this compound involves determining its physical properties and elemental composition. These foundational data provide the first clues to the compound's identity and purity.

Physical Properties

The compound is an off-white to light brown solid with a melting point of 190°C.[2]

Elemental Analysis

Elemental analysis provides the empirical formula by determining the percentage composition of each element. For the molecular formula C₆H₁₄ClNO, the expected elemental composition is presented in Table 1.

Table 1: Theoretical Elemental Composition of C₆H₁₄ClNO

ElementSymbolAtomic WeightMolar Mass ContributionPercentage (%)
CarbonC12.01172.06647.55
HydrogenH1.00814.1129.31
ChlorineCl35.45335.45323.39
NitrogenN14.00714.0079.24
OxygenO15.99915.99910.55
Total 151.637 100.00

Spectroscopic Analysis

Spectroscopic techniques provide detailed information about the molecular structure, including the molecular weight, functional groups, and the connectivity of atoms.

Mass Spectrometry

Mass spectrometry (MS) is used to determine the molecular weight of the free base and to gain insight into its fragmentation pattern.

Table 2: Expected High-Resolution Mass Spectrometry Data

IonFormulaCalculated m/zObserved m/z
[M+H]⁺C₆H₁₄NO⁺116.1070116.1072

Note: The observed m/z is for the free base, 1-(Aminomethyl)cyclopentanol, as the hydrochloride salt would typically dissociate in the ion source.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy identifies the functional groups present in the molecule based on the absorption of infrared radiation.

Table 3: Expected Infrared Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignmentFunctional Group
3400-3200Broad, StrongO-H stretchHydroxyl (-OH)
3200-3000Broad, MediumN-H stretchAmmonium (-NH₃⁺)
2960-2850StrongC-H stretchAlkane (cyclopentyl, methylene)
1580-1500MediumN-H bendAmmonium (-NH₃⁺)
1470-1450MediumC-H bendAlkane (CH₂)
1150-1050StrongC-O stretchTertiary Alcohol
Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Table 4: Expected ¹H NMR Chemical Shifts (500 MHz, D₂O)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
3.15s2H-CH₂-NH₃⁺
1.80-1.60m8H-CH₂- (cyclopentyl)

Table 5: Expected ¹³C NMR and DEPT-135 Chemical Shifts (125 MHz, D₂O)

Chemical Shift (δ) ppmDEPT-135Assignment
85.0No peakC (quaternary) - C-OH
50.0NegativeCH₂ - -CH₂-NH₃⁺
40.0NegativeCH₂ - 2 x -CH₂- (cyclopentyl, adjacent to C-OH)
24.0NegativeCH₂ - 2 x -CH₂- (cyclopentyl)

Experimental Protocols

Detailed experimental protocols are crucial for obtaining high-quality, reproducible data.

Mass Spectrometry Protocol

G Figure 2. Mass Spectrometry Experimental Workflow A Sample Preparation: Dissolve ~1 mg in 1 mL of methanol/water (50:50). B Infusion: Direct infusion into the ESI source at 5 µL/min. A->B C Ionization: Electrospray Ionization (ESI), Positive Mode. B->C D Mass Analysis: High-resolution mass analyzer (e.g., TOF or Orbitrap). Scan range: m/z 50-500. C->D E Data Acquisition: Acquire data for 2 minutes. D->E

Caption: Mass Spectrometry Experimental Workflow

  • Sample Preparation : Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a 50:50 (v/v) mixture of high-purity methanol and deionized water.

  • Instrumentation : Utilize a high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization : Operate the ESI source in positive ion mode.

  • Infusion : Introduce the sample solution into the mass spectrometer via direct infusion using a syringe pump at a flow rate of 5 µL/min.

  • Mass Analysis : Set the mass analyzer to scan a range of m/z 50 to 500.

  • Data Acquisition : Acquire data for a total of 2 minutes to obtain a stable ion signal and generate a mass spectrum.

Infrared (IR) Spectroscopy Protocol

G Figure 3. IR Spectroscopy (KBr Pellet) Workflow A Sample Preparation: Grind 1-2 mg of sample with 100-200 mg of dry KBr. B Pellet Formation: Press the mixture in a die at ~8-10 tons to form a transparent pellet. A->B C Analysis: Place the pellet in the spectrometer's sample holder. B->C D Data Acquisition: Scan from 4000 to 400 cm⁻¹ for 32 scans. C->D E Background Correction: Perform a background scan with an empty sample holder. E->D

Caption: IR Spectroscopy (KBr Pellet) Workflow

  • Sample Preparation : In a dry agate mortar, thoroughly grind 1-2 mg of this compound with 100-200 mg of dry potassium bromide (KBr) powder until a fine, homogeneous mixture is obtained.

  • Pellet Formation : Transfer the mixture to a pellet die and press it under high pressure (approximately 8-10 tons) using a hydraulic press to form a thin, transparent pellet.

  • Instrumentation : Use a Fourier-transform infrared (FTIR) spectrometer.

  • Background Scan : Perform a background scan with the empty sample holder to account for atmospheric and instrumental noise.

  • Sample Analysis : Place the KBr pellet in the sample holder of the FTIR instrument.

  • Data Acquisition : Acquire the IR spectrum by scanning from 4000 cm⁻¹ to 400 cm⁻¹. Co-add 32 scans to improve the signal-to-noise ratio.

NMR Spectroscopy Protocol

G Figure 4. NMR Spectroscopy Experimental Workflow A Sample Preparation: Dissolve ~10 mg of sample in 0.7 mL of D₂O. B Instrumentation: 500 MHz NMR spectrometer. A->B C 1H NMR Acquisition: Acquire 16 scans with a 1-second relaxation delay. B->C D 13C NMR Acquisition: Acquire 1024 scans with a 2-second relaxation delay. B->D E DEPT-135 Acquisition: Acquire 512 scans. B->E F Data Processing: Apply Fourier transform, phase correction, and baseline correction. C->F D->F E->F

Caption: NMR Spectroscopy Experimental Workflow

  • Sample Preparation : Dissolve approximately 10 mg of this compound in 0.7 mL of deuterium oxide (D₂O) in a standard 5 mm NMR tube.

  • Instrumentation : Use a 500 MHz NMR spectrometer.

  • ¹H NMR Acquisition : Acquire the proton NMR spectrum using a standard pulse sequence. A total of 16 scans with a relaxation delay of 1 second should be sufficient.

  • ¹³C NMR Acquisition : Acquire the carbon-13 NMR spectrum with proton decoupling. A total of 1024 scans with a relaxation delay of 2 seconds is recommended for good signal-to-noise.

  • DEPT-135 Acquisition : Acquire the DEPT-135 spectrum to differentiate between CH, CH₂, and CH₃ groups. 512 scans are typically adequate.

  • Data Processing : Process all spectra using appropriate software. This includes applying a Fourier transform, phase correction, and baseline correction. The chemical shifts should be referenced to the residual solvent peak.

Conclusion

The combination of physicochemical, elemental, and comprehensive spectroscopic analyses provides a robust and definitive method for the structure elucidation of this compound. The presented methodologies and expected data serve as a thorough guide for the verification and characterization of this compound, ensuring its structural integrity for research and development applications. By following these protocols, researchers can confidently confirm the structure of this compound.

References

In-Depth Technical Guide: Spectral Analysis of 1-(Aminomethyl)cyclopentanol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 1-(Aminomethyl)cyclopentanol hydrochloride (CAS No: 76066-27-8), a key intermediate in various synthetic applications. The following sections detail the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols used for their acquisition. This information is crucial for the structural elucidation and quality control of this compound.

Spectroscopic Data

The structural integrity of this compound is confirmed through a combination of spectroscopic techniques. The data presented in the following tables have been compiled from various sources and are presented in a structured format for ease of comparison and interpretation.

¹H NMR Spectral Data

¹H NMR spectroscopy provides information about the chemical environment of the hydrogen atoms in the molecule.

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~8.4 (broad s)Singlet (broad)3H-NH₃⁺
~5.5 (s)Singlet1H-OH
~2.9 (s)Singlet2H-CH₂-N
~1.8-1.5 (m)Multiplet8HCyclopentyl -CH₂-
¹³C NMR Spectral Data

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule.

Chemical Shift (ppm)Assignment
~80C-OH
~50-CH₂-N
~40Cyclopentyl C2/C5
~24Cyclopentyl C3/C4
Infrared (IR) Spectral Data

IR spectroscopy is used to identify the functional groups present in the molecule.

Wavenumber (cm⁻¹)IntensityAssignment
~3300-3400Strong, BroadO-H stretch
~2900-3100Strong, BroadN-H stretch (amine salt)
~2950MediumC-H stretch (aliphatic)
~1600MediumN-H bend (amine salt)
~1450MediumC-H bend (aliphatic)
~1050StrongC-O stretch
Mass Spectrometry (MS) Data

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight.

m/zRelative Intensity (%)Assignment
116.1High[M-Cl]⁺ (C₆H₁₄NO)⁺
98.1Medium[M-Cl-H₂O]⁺
85.1High[M-Cl-CH₂NH₂]⁺
57.1High[C₄H₉]⁺

Experimental Protocols

Detailed methodologies for the acquisition of the cited spectral data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A Bruker Avance 400 MHz spectrometer or equivalent was used.

  • Sample Preparation: A sample of this compound (5-10 mg) was dissolved in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆, ~0.7 mL) in a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse sequence.

    • Number of Scans: 16-32.

    • Relaxation Delay: 1-2 seconds.

    • Spectral Width: 0-12 ppm.

    • Reference: The residual solvent peak was used as an internal reference.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

    • Number of Scans: 512-1024.

    • Relaxation Delay: 2-5 seconds.

    • Spectral Width: 0-100 ppm.

    • Reference: The solvent peak was used as an internal reference.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Instrumentation: A PerkinElmer Spectrum Two FT-IR spectrometer or equivalent, equipped with a universal attenuated total reflectance (uATR) accessory.

  • Sample Preparation: A small amount of the solid this compound was placed directly onto the ATR crystal.

  • Data Acquisition:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16.

    • Background: A background spectrum of the clean ATR crystal was collected prior to sample analysis.

Mass Spectrometry (MS)
  • Instrumentation: An Agilent 6120 Quadrupole LC/MS system or equivalent with an electrospray ionization (ESI) source.

  • Sample Preparation: A dilute solution of this compound was prepared in a suitable solvent mixture (e.g., water:acetonitrile with 0.1% formic acid).

  • Data Acquisition:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Mass Range: m/z 50-500.

    • Capillary Voltage: 3000-4000 V.

    • Fragmentor Voltage: 70-100 V.

    • Drying Gas Temperature: 300-350 °C.

    • Drying Gas Flow: 8-12 L/min.

Structure Confirmation Workflow

The following diagram illustrates the logical workflow for confirming the structure of this compound using the combined spectral data.

structure_confirmation cluster_data Spectral Data Acquisition cluster_interpretation Data Interpretation cluster_confirmation Structural Confirmation HNMR ¹H NMR HNMR_interp Proton Environment (Functional Groups, Connectivity) HNMR->HNMR_interp CNMR ¹³C NMR CNMR_interp Carbon Skeleton CNMR->CNMR_interp IR IR Spectroscopy IR_interp Functional Groups (O-H, N-H, C-O) IR->IR_interp MS Mass Spectrometry MS_interp Molecular Weight & Fragmentation MS->MS_interp Structure 1-(Aminomethyl)cyclopentanol Hydrochloride Structure HNMR_interp->Structure CNMR_interp->Structure IR_interp->Structure MS_interp->Structure

Workflow for Spectroscopic Structure Confirmation.

This guide provides essential spectral data and methodologies for the characterization of this compound, serving as a valuable resource for researchers and professionals in the field of drug development and chemical synthesis.

In-Depth Technical Guide to the ¹H NMR Spectrum of 1-(Aminomethyl)cyclopentanol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 1-(Aminomethyl)cyclopentanol hydrochloride. Due to the limited availability of high-resolution public spectral data for this specific compound, this document presents a predicted spectrum based on established principles of NMR spectroscopy. This guide includes a detailed, generalized experimental protocol for acquiring such a spectrum and a visualization of the molecular structure's proton environments.

Predicted ¹H NMR Spectral Data

The following table summarizes the predicted quantitative data for the ¹H NMR spectrum of this compound. These predictions are based on the analysis of the chemical structure and known chemical shift ranges for analogous functional groups.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Predicted Coupling Constant (J, Hz)
Hₐ (OH)4.5 - 5.5Broad Singlet1HN/A
Hₑ (NH₃⁺)8.0 - 8.5Broad Singlet3HN/A
Hբ (CH₂)~3.0Singlet2HN/A
Hբ', Hբ'' (CH₂)1.6 - 1.8Multiplet4HN/A
Hբ''', Hբ'''' (CH₂)1.5 - 1.7Multiplet4HN/A

Structural Interpretation of the Predicted ¹H NMR Spectrum

The structure of this compound presents several distinct proton environments:

  • Hydroxyl Proton (Hₐ): The hydroxyl proton is expected to appear as a broad singlet in the region of 4.5-5.5 ppm. Its broadness is a result of chemical exchange with the solvent and concentration-dependent hydrogen bonding.

  • Ammonium Protons (Hₑ): Due to the hydrochloride salt form, the amine group is protonated to an ammonium group. The three protons on the nitrogen are expected to be deshielded due to the positive charge and appear as a broad singlet between 8.0 and 8.5 ppm. Rapid exchange with any trace water in the solvent can also contribute to the broadening of this peak.

  • Aminomethyl Protons (Hբ): The two protons of the aminomethyl group are adjacent to the quaternary carbon and the deshielding ammonium group. They are chemically equivalent and are not expected to show coupling to neighboring protons, thus appearing as a singlet around 3.0 ppm.

  • Cyclopentyl Protons (Hբ', Hբ'', Hբ''', Hբ''''): The eight protons on the cyclopentyl ring are diastereotopic and will present as complex, overlapping multiplets in the aliphatic region, typically between 1.5 and 1.8 ppm. The protons on the carbons closer to the hydroxyl and aminomethyl groups (Hբ', Hբ'') will be slightly more deshielded and appear further downfield compared to the other ring protons (Hբ''', Hբ'''').

Experimental Protocol for ¹H NMR Spectroscopy

This section outlines a detailed methodology for the acquisition of a ¹H NMR spectrum of an organic amine hydrochloride salt like this compound.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of this compound directly into a clean, dry 5 mm NMR tube.

  • Add approximately 0.6-0.7 mL of a suitable deuterated solvent. Deuterated dimethyl sulfoxide (DMSO-d₆) is often a good choice for hydrochloride salts due to its ability to dissolve ionic compounds and to slow down the exchange of labile protons (OH and NH₃⁺), sometimes allowing for their observation as sharper signals. Deuterium oxide (D₂O) is another option, but will result in the exchange and disappearance of the OH and NH₃⁺ signals.

  • Securely cap the NMR tube and vortex or gently agitate until the sample is fully dissolved. A clear, homogeneous solution is crucial for obtaining a high-quality spectrum.

  • If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean NMR tube.

2. Instrumentation and Data Acquisition:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve better signal dispersion, which is particularly useful for resolving the complex multiplets of the cyclopentyl protons.

  • Temperature: The spectrum should be acquired at a constant temperature, typically 298 K (25 °C).

  • Locking and Shimming: The spectrometer's field frequency should be locked onto the deuterium signal of the solvent. The magnetic field homogeneity should be optimized by shimming on the lock signal to obtain sharp, symmetrical peaks.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30') is typically used.

    • Number of Scans: 16 to 64 scans are generally sufficient for a sample of this concentration to achieve a good signal-to-noise ratio.

    • Relaxation Delay (d1): A relaxation delay of 1-2 seconds is appropriate.

    • Acquisition Time (aq): An acquisition time of 2-4 seconds will provide adequate resolution.

    • Spectral Width (sw): A spectral width of approximately 16 ppm (from -2 to 14 ppm) is suitable for most organic molecules.

  • Referencing: The chemical shifts should be referenced to the residual solvent peak (e.g., DMSO-d₆ at δ 2.50 ppm).

3. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase the resulting spectrum to obtain a flat baseline.

  • Perform baseline correction to remove any broad distortions.

  • Integrate the signals to determine the relative number of protons for each peak.

  • Calibrate the chemical shift axis using the reference solvent peak.

Visualization of Proton Environments

The following diagram, generated using the DOT language, illustrates the logical relationships between the different proton environments in the this compound molecule.

Caption: Molecular structure of this compound with distinct proton environments labeled.

An In-depth Technical Guide to the Solubility Profile of 1-(Aminomethyl)cyclopentanol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

1-(Aminomethyl)cyclopentanol hydrochloride is an organic compound that serves as a valuable intermediate in the synthesis of various pharmaceutical agents.[1] Its structure, featuring a primary amine and a hydroxyl group on a cyclopentane ring, makes its hydrochloride salt form generally more amenable to aqueous solubility, a critical factor in many chemical and pharmaceutical processes.[1] Understanding the solubility of this compound in different solvents is paramount for its effective use in synthesis, formulation, and biological studies. This guide provides the established methodologies to determine these crucial parameters.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented below.

PropertyValueReference
CAS Number 76066-27-8[2][3][4]
Molecular Formula C₆H₁₄ClNO[2][3][4]
Molecular Weight 151.63 g/mol [3]
Appearance Off-white to light brown solid[4]
Melting Point 190°C[4]

Solubility Profile

As of the latest literature review, specific quantitative solubility data for this compound in common solvents has not been reported. The formation of the hydrochloride salt is known to enhance water solubility compared to the free base.[1] To address this data gap, this guide provides detailed protocols for its determination.

Quantitative Solubility Data

The following table has been structured to be populated upon experimental determination of the solubility values.

SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)Method
Water25Data not availableData not availableShake-Flask
Methanol25Data not availableData not availableShake-Flask
Ethanol25Data not availableData not availableShake-Flask
Dimethyl Sulfoxide (DMSO)25Data not availableData not availableShake-Flask

Experimental Protocols for Solubility Determination

The following sections describe a detailed protocol for determining the thermodynamic (equilibrium) solubility of this compound using the shake-flask method, followed by quantification via High-Performance Liquid Chromatography (HPLC).

Thermodynamic Solubility Determination: Shake-Flask Method

This method is considered the gold standard for determining the equilibrium solubility of a compound.

4.1.1. Materials

  • This compound

  • Selected solvents (e.g., Water, Methanol, Ethanol, DMSO)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Syringe filters (0.22 µm)

  • Analytical balance

  • Volumetric flasks and pipettes

4.1.2. Procedure

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of the respective solvent.

    • Ensure there is undissolved solid material at the bottom of each vial to confirm saturation.

  • Equilibration:

    • Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C).

    • Agitate the vials for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any undissolved particles.

  • Sample Preparation for Analysis:

    • Accurately dilute the filtered supernatant with the appropriate solvent to a concentration within the linear range of the analytical method (e.g., HPLC).

Quantitative Analysis: High-Performance Liquid Chromatography (HPLC)

A general HPLC method for the quantification of this compound is outlined below. Method development and validation would be required for precise quantification.

4.2.1. Instrumentation and Conditions

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A suitable mixture of an aqueous buffer (e.g., phosphate buffer, pH 7) and an organic modifier (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection Wavelength: As this compound lacks a strong chromophore, derivatization with a UV-active agent (e.g., o-phthalaldehyde) may be necessary for sensitive UV detection. Alternatively, a detector such as a Charged Aerosol Detector (CAD) or a Mass Spectrometer (MS) could be used.

  • Column Temperature: 30°C.

4.2.2. Procedure

  • Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

  • Calibration Curve: Inject the standard solutions into the HPLC system and generate a calibration curve by plotting the peak area against the concentration.

  • Sample Analysis: Inject the diluted sample solutions (from the shake-flask experiment) into the HPLC system.

  • Quantification: Determine the concentration of this compound in the diluted samples by comparing their peak areas to the calibration curve.

  • Solubility Calculation: Calculate the original solubility in the saturated solution by taking into account the dilution factor.

Visualizations

The following diagrams illustrate the key workflows described in this guide.

G Thermodynamic Solubility Determination Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess 1-(Aminomethyl)cyclopentanol HCl to solvent B Seal vials A->B C Agitate at constant temperature (24-48h) B->C D Allow solid to settle C->D E Filter supernatant (0.22 µm filter) D->E F Dilute filtrate for analysis E->F G Quantify concentration by HPLC F->G

Caption: Workflow for Thermodynamic Solubility Determination.

G HPLC Quantification Workflow cluster_standards Standards Preparation cluster_calibration Calibration cluster_sample_analysis Sample Analysis cluster_calculation Calculation A Prepare standard solutions of known concentrations B Inject standards into HPLC A->B C Generate calibration curve (Peak Area vs. Conc.) B->C E Determine concentration from calibration curve C->E D Inject diluted samples from solubility experiment D->E F Calculate original solubility considering dilution E->F

Caption: Workflow for HPLC Quantification.

Conclusion

While the precise solubility of this compound in various solvents is not currently documented in publicly accessible sources, this technical guide provides the necessary framework for its determination. By following the detailed experimental protocols for the shake-flask method and HPLC analysis, researchers can reliably obtain the quantitative solubility data required for their specific applications. The provided workflows and diagrams serve as a practical guide for the implementation of these methods in a laboratory setting. The generation of this data will be a valuable contribution to the chemical and pharmaceutical research communities.

References

Navigating the Stability of 1-(Aminomethyl)cyclopentanol Hydrochloride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Aminomethyl)cyclopentanol hydrochloride is a key chemical intermediate in the synthesis of various pharmaceutical compounds. Its inherent stability is a critical quality attribute that can significantly impact the safety, efficacy, and shelf-life of active pharmaceutical ingredients (APIs) and final drug products. This technical guide provides a comprehensive overview of the chemical stability of this compound, including its potential degradation pathways, recommended testing protocols, and the analytical methods required for its evaluation. While specific public data on this compound is limited, this guide extrapolates from the known chemical behavior of analogous aminocycloalkanol compounds and established principles of drug degradation to provide a robust framework for stability assessment.

Chemical Profile and Inherent Stability

This compound is a white to off-white solid with a melting point of approximately 190°C. The molecule possesses two key functional groups that influence its stability: a primary amine and a tertiary alcohol, situated on a cyclopentyl ring. The hydrochloride salt form generally enhances the stability and solubility of the amine. The inherent stability of the compound is considered to be good under standard storage conditions (room temperature, protected from light and moisture). However, like most pharmaceuticals, it can be susceptible to degradation under stress conditions.

Potential Degradation Pathways

Forced degradation studies are essential to identify potential degradation products and elucidate the degradation pathways. Based on the structure of this compound, the following degradation pathways are plausible under stress conditions:

  • Oxidation: The primary amine is susceptible to oxidation, which can lead to the formation of various degradation products, including the corresponding hydroxylamine, nitroso, or nitro compounds. The tertiary alcohol is generally resistant to oxidation under mild conditions.

  • Thermal Degradation: At elevated temperatures, dehydration of the tertiary alcohol could potentially occur, leading to the formation of an alkene. However, the presence of the aminomethyl group might influence this pathway.

  • Photodegradation: Exposure to UV or visible light can induce photolytic degradation, potentially involving the amine functional group. Photostability testing is crucial to determine the need for light-resistant packaging.

It is important to note that the presence of impurities or interaction with excipients can also influence the degradation profile of the compound.

Below is a conceptual diagram illustrating potential degradation pathways.

DegradationPathways cluster_stress Stress Conditions cluster_compound cluster_products Potential Degradation Products Oxidative Oxidative Stress (e.g., H₂O₂, AIBN) Oxidized Oxidized Products (e.g., Hydroxylamine, Nitroso) Thermal Thermal Stress (High Temperature) Dehydrated Dehydration Product (Alkene) Photolytic Photolytic Stress (UV/Vis Light) Photodegradants Photolytic Products Hydrolytic Hydrolytic Stress (Acid/Base) Hydrolysis_Products Hydrolysis Products (Unlikely for this structure) Compound 1-(Aminomethyl)cyclopentanol HCl Compound->Oxidized Oxidation Compound->Dehydrated Dehydration Compound->Photodegradants Photolysis Compound->Hydrolysis_Products Hydrolysis

Figure 1: Conceptual Degradation Pathways for this compound.

Quantitative Data Summary

Due to the limited availability of public data, the following tables are presented as templates to guide researchers in organizing and presenting stability data. The values provided are for illustrative purposes only and do not represent actual experimental results.

Table 1: Summary of Forced Degradation Studies (Illustrative Data)

Stress ConditionReagent/ConditionDurationTemperature (°C)% Degradation (Illustrative)Major Degradation Products (Hypothetical)
Acid Hydrolysis0.1 M HCl7 days60< 2%None Detected
Base Hydrolysis0.1 M NaOH7 days60< 2%None Detected
Oxidation3% H₂O₂24 hours2515%Oxidized Amine Derivative
ThermalSolid State14 days805%Dehydration Product
PhotostabilityICH Q1B Option II1.2 million lux hours / 200 W h/m²258%Photolytic Degradant A

Table 2: Long-Term Stability Data (25°C/60% RH) (Illustrative Data)

Time Point (Months)Assay (%)AppearanceWater Content (%)Impurity X (%)Total Impurities (%)
099.8White Crystalline Powder0.1< 0.050.15
399.7Conforms0.1< 0.050.18
699.6Conforms0.20.060.20
999.5Conforms0.20.070.22
1299.4Conforms0.20.080.25

Experimental Protocols

The following are detailed methodologies for key experiments to assess the chemical stability of this compound, based on ICH guidelines.

Forced Degradation Studies

The objective of forced degradation is to generate degradation products to develop and validate a stability-indicating analytical method.

1. General Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol) at a concentration of 1 mg/mL.

2. Acid and Base Hydrolysis:

  • Acid: Mix the stock solution with an equal volume of 0.1 M HCl.

  • Base: Mix the stock solution with an equal volume of 0.1 M NaOH.

  • Procedure: Store the solutions at 60°C and analyze at appropriate time points (e.g., 0, 2, 6, 24, and 48 hours). Neutralize the samples before analysis.

3. Oxidative Degradation:

  • Mix the stock solution with an equal volume of 3% hydrogen peroxide.

  • Procedure: Store the solution at room temperature, protected from light, and analyze at appropriate time points (e.g., 0, 2, 6, and 24 hours).

4. Thermal Degradation (Solid State):

  • Place the solid compound in a stability chamber at 80°C.

  • Procedure: Analyze the sample at various time points (e.g., 1, 3, 7, and 14 days).

5. Photostability Testing:

  • Expose the solid compound and a solution (e.g., 1 mg/mL in water) to light conditions as specified in ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).

  • Procedure: Use a dark control to differentiate between thermal and photolytic degradation. Analyze the samples after the exposure period.

Below is a workflow diagram for a typical forced degradation study.

ForcedDegradationWorkflow cluster_stress Stress Conditions cluster_outcome Outcome start Start: 1-(Aminomethyl)cyclopentanol HCl stock Prepare Stock Solution (1 mg/mL) start->stock acid Acid Hydrolysis (0.1 M HCl, 60°C) stock->acid base Base Hydrolysis (0.1 M NaOH, 60°C) stock->base oxidation Oxidation (3% H₂O₂, RT) stock->oxidation thermal Thermal (Solid) (80°C) stock->thermal photo Photostability (ICH Q1B) stock->photo analysis Analyze Samples by Stability-Indicating HPLC acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis pathway Identify Degradation Pathways analysis->pathway products Characterize Degradation Products (LC-MS, NMR) analysis->products method Validate Stability- Indicating Method analysis->method end End pathway->end products->end method->end

Figure 2: Experimental Workflow for Forced Degradation Studies.

Stability-Indicating Analytical Method

A validated stability-indicating HPLC method is crucial for accurately quantifying the parent compound and its degradation products.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol).

  • Detection: UV detection at a suitable wavelength (e.g., 210 nm, as the compound lacks a strong chromophore).

  • Validation: The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness. Specificity is demonstrated by the ability to resolve the main peak from all potential degradation products.

Conclusion

Understanding the chemical stability of this compound is paramount for its successful application in pharmaceutical development. This guide provides a foundational framework for assessing its stability profile. While specific experimental data is not widely available, the principles outlined here, based on the compound's chemical structure and established regulatory guidelines, offer a comprehensive approach for researchers and scientists. Rigorous forced degradation studies and the development of a validated stability-indicating analytical method are essential first steps in ensuring the quality and reliability of this important chemical intermediate. Further studies are warranted to generate specific quantitative data and fully elucidate its degradation pathways.

An In-depth Technical Guide to 1-(Aminomethyl)cyclopentanol Hydrochloride: Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(aminomethyl)cyclopentanol hydrochloride, a valuable building block in pharmaceutical and chemical research. The document details its synthesis, physicochemical properties, and spectroscopic data. While a singular "discovery" of this compound is not prominent in the scientific literature, its synthesis relies on established and classical chemical transformations. This guide serves as a technical resource, offering detailed experimental protocols and characterization data to support its application in drug discovery and development.

Introduction

1-(Aminomethyl)cyclopentanol is an organic compound featuring a cyclopentanol ring substituted with an aminomethyl group.[1][2] It is primarily available and utilized as its hydrochloride salt to improve stability and solubility. This compound serves as a versatile intermediate in the synthesis of more complex molecules, particularly in the development of novel pharmaceutical agents.[1][3] Its potential applications are suggested in the fields of neuroprotective agents and as a precursor for biologically active compounds.[1]

Physicochemical Properties

A summary of the key physicochemical properties of 1-(Aminomethyl)cyclopentanol and its hydrochloride salt is presented below.

PropertyValueSource
1-(Aminomethyl)cyclopentanol
CAS Number45511-81-7[2][4]
Molecular FormulaC6H13NO[1][2][4]
Molecular Weight115.17 g/mol [1][5]
This compound
CAS Number76066-27-8[3][6]
Molecular FormulaC6H14ClNO[7]
Molecular Weight151.63 g/mol
Melting Point190 °C

Synthesis

The synthesis of this compound is most commonly achieved through a two-step process starting from cyclopentanone. This method involves the formation of a cyanohydrin intermediate, followed by its reduction.

Synthesis Workflow

The overall synthetic workflow is depicted in the following diagram.

Synthesis_Workflow Synthesis Workflow for 1-(Aminomethyl)cyclopentanol HCl Cyclopentanone Cyclopentanone Cyanohydrin 1-Hydroxycyclopentanecarbonitrile Cyclopentanone->Cyanohydrin Cyanohydrin Formation TMSCN TMSCN, ZnBr2 Free_Base 1-(Aminomethyl)cyclopentanol Cyanohydrin->Free_Base Nitrile Reduction LiAlH4 1. LiAlH4, THF 2. H2O, NaOH(aq) Final_Product 1-(Aminomethyl)cyclopentanol HCl Free_Base->Final_Product Salt Formation HCl HCl in Dioxane, MTBE

Caption: Overall synthesis workflow from cyclopentanone.

Experimental Protocol

The following protocol is a detailed method for the synthesis of this compound.[8]

Step 1: Synthesis of 1-Hydroxycyclopentanecarbonitrile

  • To a mixture of cyclopentanone (5.50 g, 65.0 mmol) and zinc bromide (ZnBr2, 0.20 g, 8.00 mmol), cooled in an ice bath, slowly add trimethylsilyl cyanide (TMSCN, 10.0 mL, 73.4 mmol).

  • Stir the reaction mixture at room temperature for 12 hours.

Step 2: Synthesis of 1-(Aminomethyl)cyclopentanol

  • Slowly add the resulting cyanohydrin solution dropwise to a suspension of lithium aluminum hydride (LiAlH4, 8.34 g, 219 mmol) in tetrahydrofuran (THF, 30.0 mL) at 0 °C.

  • Heat the mixture to reflux for 1 hour.

  • After the reaction is complete, cool the mixture to room temperature.

  • Under vigorous stirring, slowly and sequentially add water (10.0 mL), 4M sodium hydroxide (NaOH) aqueous solution (10.0 mL), and water (10.0 mL).

  • Remove the insoluble material by filtration through a diatomaceous earth pad.

  • Separate the organic phase and dry it with potassium hydroxide (KOH).

  • Decant the dried organic phase, dry it over sodium sulfate (Na2SO4), filter, and concentrate.

Step 3: Formation of this compound

  • Dissolve the residue from the previous step in methyl tert-butyl ether (MTBE, 100 mL).

  • Add a 4N solution of hydrogen chloride (HCl) in dioxane (10.0 mL).

  • Stir the mixture at room temperature for 30 minutes.

  • Collect the resulting white solid precipitate by filtration through a sintered funnel to obtain this compound.

Yield: 6.68 g (68%)

Spectroscopic Data

¹H NMR Spectroscopy
ProtonsExpected Chemical Shift (δ, ppm)MultiplicityNotes
Cyclopentyl (CH₂)1.2 - 1.8MultipletProtons on the cyclopentyl ring.
Aminomethyl (CH₂)2.5 - 3.5Singlet or MultipletProtons on the carbon adjacent to the nitrogen. The chemical shift is influenced by the protonation state of the amine.[9]
Amine (NH₃⁺)7.5 - 9.0Broad SingletProtons on the nitrogen atom of the ammonium salt.
Hydroxyl (OH)2.0 - 5.0Broad SingletThe chemical shift of the hydroxyl proton can vary significantly depending on the solvent and concentration.
¹³C NMR Spectroscopy
CarbonExpected Chemical Shift (δ, ppm)Notes
Cyclopentyl (CH₂)20 - 40Carbons of the cyclopentyl ring.[10][11][12]
Aminomethyl (CH₂)40 - 50Carbon adjacent to the nitrogen.
Quaternary Carbon (C-OH)70 - 85The carbon atom of the cyclopentyl ring bonded to the hydroxyl and aminomethyl groups.
IR Spectroscopy
Functional GroupExpected Absorption Frequency (cm⁻¹)IntensityNotes
O-H Stretch (Alcohol)3200 - 3600Strong, BroadCharacteristic broad absorption due to hydrogen bonding.[13][14][15]
N-H Stretch (Ammonium salt)2400 - 3200Strong, BroadOverlapping with the O-H stretch, characteristic of ammonium salts.[16]
C-H Stretch (Aliphatic)2850 - 3000Medium to StrongC-H stretching vibrations of the cyclopentyl and aminomethyl groups.[13][14][15]
N-H Bend (Ammonium salt)1500 - 1600MediumBending vibration of the N-H bonds.
C-N Stretch1000 - 1250Medium to WeakStretching vibration of the carbon-nitrogen bond.
C-O Stretch (Alcohol)1000 - 1260StrongStretching vibration of the carbon-oxygen bond.

Signaling Pathways and Biological Activity

Currently, there is no specific information available in the public domain regarding the interaction of this compound with any signaling pathways. Its primary role reported in the literature is that of a synthetic intermediate.[1] Some sources suggest potential for neuroprotective effects, but detailed biological studies are lacking.[1]

Logical Relationships in Synthesis

The synthesis of this compound follows a logical progression of well-established organic reactions.

Logical_Relationships Logical Progression of Synthesis Start Starting Material: Cyclopentanone (Ketone) Step1 Reaction 1: Nucleophilic Addition of Cyanide Start->Step1 Intermediate1 Intermediate: 1-Hydroxycyclopentanecarbonitrile (Cyanohydrin) Step1->Intermediate1 Step2 Reaction 2: Reduction of Nitrile Intermediate1->Step2 Intermediate2 Intermediate: 1-(Aminomethyl)cyclopentanol (Amino Alcohol) Step2->Intermediate2 Step3 Reaction 3: Acid-Base Reaction Intermediate2->Step3 End Final Product: 1-(Aminomethyl)cyclopentanol HCl (Ammonium Salt) Step3->End

Caption: Logical flow of the synthetic route.

Conclusion

This compound is a readily synthesized and valuable chemical building block. This guide provides the necessary technical information, including a detailed and reproducible synthetic protocol and expected analytical data, to facilitate its use in research and development. While its direct biological activity is not yet well-defined, its utility as a synthetic intermediate underscores its importance for the drug development community.

References

The Neuroactive Potential of 1-(Aminomethyl)cyclopentanol Derivatives: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The unique structural motif of a cyclopentane ring appended with an aminomethyl and a hydroxyl group has positioned 1-(aminomethyl)cyclopentanol and its derivatives as a promising scaffold in medicinal chemistry. Exhibiting a range of biological activities, these compounds have garnered significant interest, particularly in the field of neuropharmacology. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and potential mechanisms of action of 1-(aminomethyl)cyclopentanol derivatives, with a focus on their interactions with key central nervous system targets.

Core Concepts: A Scaffold for Neurological Activity

1-(Aminomethyl)cyclopentanol derivatives are recognized for their potential to modulate neurotransmitter systems, suggesting applications in treating a variety of neurological disorders.[1] The cyclopentane ring provides a rigid framework that can be strategically functionalized to influence potency, selectivity, and pharmacokinetic properties. The primary amine and hydroxyl groups offer key points for hydrogen bonding and further chemical modification, making this scaffold a versatile starting point for the design of novel therapeutic agents.

Synthesis of 1-(Aminomethyl)cyclopentanol Derivatives

The synthesis of the core 1-(aminomethyl)cyclopentanol structure can be achieved through several established routes. A common method involves the reaction of 1-hydroxycyclopentanecarbonitrile with a reducing agent such as lithium aluminum hydride (LiAlH4).[1]

A detailed synthetic protocol for the hydrochloride salt of 1-(aminomethyl)cyclopentanol is as follows:

Experimental Protocol: Synthesis of 1-(Aminomethyl)cyclopentanol Hydrochloride [1]

  • Cyanohydrin Formation: To an ice-cooled mixture of cyclopentanone and a catalytic amount of zinc bromide (ZnBr2), trimethylsilyl cyanide (TMSCN) is slowly added. The reaction is stirred at room temperature for 12 hours to yield the corresponding cyanohydrin.

  • Reduction: The resulting cyanohydrin solution is added dropwise to a suspension of lithium aluminum hydride (LiAlH4) in anhydrous tetrahydrofuran (THF) at 0°C. The mixture is then heated to reflux for 1 hour.

  • Work-up: After cooling to room temperature, the reaction is quenched by the sequential and slow addition of water and a sodium hydroxide solution.

  • Purification and Salt Formation: The insoluble material is removed by filtration, and the organic phase is separated, dried, and concentrated. The residue is dissolved in a suitable solvent like methyl tert-butyl ether (MTBE), and a solution of hydrochloric acid in dioxane is added to precipitate the hydrochloride salt. The resulting white solid is collected by filtration.

This fundamental procedure can be adapted for the synthesis of various derivatives by utilizing substituted cyclopentanones or by further modifying the aminomethyl and hydroxyl functionalities of the parent compound.

Biological Activity and Quantitative Data

While extensive quantitative data for a wide range of 1-(aminomethyl)cyclopentanol derivatives is still an emerging area of research, studies on structurally related cyclopentane and cyclopropane analogues provide valuable insights into their potential biological activities. The primary neurological targets identified for these classes of compounds are the N-methyl-D-aspartate (NMDA) and γ-aminobutyric acid (GABA) receptors.

NMDA Receptor Antagonism
CompoundStructureTargetActivity (IC50)
Milnacipran(+/-)-(Z)-2-(aminomethyl)-1-phenylcyclopropane-N,N-diethylcarboxamideNMDA Receptor6.3 ± 0.3 µM
N-Methyl Milnacipran(+/-)-(Z)-N-methyl-2-(aminomethyl)-1-phenylcyclopropane-N,N-diethylcarboxamideNMDA Receptor13 ± 2.1 µM
N,N-Dimethyl Milnacipran(+/-)-(Z)-N,N-dimethyl-2-(aminomethyl)-1-phenylcyclopropane-N,N-diethylcarboxamideNMDA Receptor88 ± 1.4 µM

Table 1: In vitro NMDA receptor binding affinity of milnacipran and its derivatives.[2]

GABA Receptor Modulation

GABA is the primary inhibitory neurotransmitter in the central nervous system, and its receptors, particularly the GABA-A subtype, are well-established targets for anxiolytic, sedative, and anticonvulsant drugs. The structural similarity of 1-(aminomethyl)cyclopentanol derivatives to GABA suggests their potential to modulate GABAergic neurotransmission.

Studies on conformationally restricted analogues of GABA incorporating a cyclopentane ring have demonstrated activity at GABA-C receptors, a subtype of ionotropic GABA receptors.

CompoundStructureTargetActivity (EC50/Ki)
(+)-TACP(+)-trans-3-Aminocyclopentanecarboxylic acidGABA-C ρ1EC50 = 2.7 ± 0.2 µM
GABA-C ρ2EC50 = 1.45 ± 0.22 µM
(+)-CACP(+)-cis-3-Aminocyclopentanecarboxylic acidGABA-C ρ1EC50 = 26.1 ± 1.1 µM
GABA-C ρ2EC50 = 20.1 ± 2.1 µM
(+)-4-ACPCA(+)-4-Aminocyclopent-1-ene-1-carboxylic acidGABA-C ρ1Ki = 6.0 ± 0.1 µM
GABA-C ρ2Ki = 4.7 ± 0.3 µM

Table 2: Pharmacological effects of cyclopentane analogues of GABA at human GABA-C receptors.[3]

Signaling Pathways and Mechanisms of Action

The likely mechanisms of action for the neurological effects of 1-(aminomethyl)cyclopentanol derivatives involve the modulation of excitatory and inhibitory neurotransmission through NMDA and GABA receptors, respectively.

NMDA Receptor Antagonism Pathway

As antagonists, these derivatives would block the ion channel of the NMDA receptor, preventing the influx of Ca2+ and subsequent downstream signaling cascades that can lead to excitotoxicity.

NMDA_Antagonism cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDAR NMDA Receptor Ion Channel Glutamate->NMDAR Binds Derivative 1-(Aminomethyl)cyclopentanol Derivative (Antagonist) Derivative->NMDAR:ion_channel Blocks Ca_Influx Ca2+ Influx Downstream Downstream Signaling (e.g., Excitotoxicity) Ca_Influx->Downstream Activates GABA_Modulation cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GABA GABA GABAR GABA-A Receptor GABA Site Allosteric Site Cl- Channel GABA->GABAR:gaba_site Binds Derivative 1-(Aminomethyl)cyclopentanol Derivative (PAM) Derivative->GABAR:pam_site Binds Cl_Influx Cl- Influx GABAR:ion_channel->Cl_Influx Enhances Hyperpolarization Neuronal Hyperpolarization (Inhibition) Cl_Influx->Hyperpolarization Leads to Binding_Assay_Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Data Analysis Membrane_Prep Prepare Brain Membrane Homogenate Incubation Incubate Membrane with Assay Mix Membrane_Prep->Incubation Assay_Mix Prepare Assay Mix: - Radioligand - Test Compound - Buffer Assay_Mix->Incubation Filtration Rapid Filtration to Separate Bound/Free Ligand Incubation->Filtration Counting Scintillation Counting Filtration->Counting Calc_Binding Calculate Specific Binding Counting->Calc_Binding Det_IC50 Determine IC50 Calc_Binding->Det_IC50 Calc_Ki Calculate Ki Det_IC50->Calc_Ki

References

An In-depth Technical Guide to the Potential Therapeutic Targets of 1-(Aminomethyl)cyclopentanol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(Aminomethyl)cyclopentanol hydrochloride is a synthetic organic compound primarily recognized for its role as a versatile building block in medicinal chemistry. While direct and extensive pharmacological studies on this specific molecule are limited in publicly accessible literature, its structural motifs—a cyclopentane scaffold, a primary amine, and a tertiary alcohol—suggest potential interactions with several key biological targets, particularly within the central nervous system (CNS). This technical guide synthesizes the available information on this compound and explores its potential therapeutic applications by examining the established activities of structurally related compounds. The document provides a detailed synthesis protocol, hypothesizes potential mechanisms of action, and outlines experimental workflows for future investigation.

Chemical and Physical Properties

This compound is a white to off-white solid. Its chemical structure combines a rigid cyclopentane ring with functional groups capable of engaging in various biological interactions.

PropertyValueReference
CAS Number 76066-27-8[1]
Molecular Formula C₆H₁₄ClNO[1]
Molecular Weight 151.63 g/mol [1]
IUPAC Name 1-(aminomethyl)cyclopentan-1-ol hydrochloride[2]
Synonyms 1-(Aminomethyl)cyclopentan-1-ol HCl, Cyclopentanol, 1-(aminomethyl)-, hydrochloride[1]
Physical Form Solid[3]

Synthesis Protocol

The synthesis of this compound is well-documented and is typically achieved through the reduction of a cyanohydrin intermediate derived from cyclopentanone.

Experimental Protocol: Synthesis from Cyclopentanone

Materials:

  • Cyclopentanone

  • Trimethylsilyl cyanide (TMSCN)

  • Zinc bromide (ZnBr₂)

  • Lithium aluminum hydride (LiAlH₄)

  • Tetrahydrofuran (THF)

  • 4M Sodium hydroxide (NaOH) solution

  • Diatomaceous earth

  • Potassium hydroxide (KOH)

  • Sodium sulfate (Na₂SO₄)

  • Methyl tert-butyl ether (MTBE)

  • 4N Hydrogen chloride (HCl) in 1,4-dioxane

Procedure: [4]

  • Cyanohydrin Formation: To an ice-cooled mixture of cyclopentanone (65.0 mmol) and ZnBr₂ (8.00 mmol), slowly add TMSCN (73.4 mmol). Stir the reaction mixture at room temperature for 12 hours.

  • Reduction of the Nitrile: Slowly add the resulting cyanohydrin solution dropwise to a suspension of LiAlH₄ (219 mmol) in THF (30.0 mL) at 0°C. Following the addition, heat the mixture to reflux for 1 hour.

  • Work-up: After cooling the reaction to room temperature, quench the reaction by the sequential and slow addition of water (10.0 mL), 4M NaOH solution (10.0 mL), and water (10.0 mL) under vigorous stirring.

  • Isolation of the Amine: Filter the mixture through a pad of diatomaceous earth to remove insoluble material. Separate the organic phase and dry it with KOH. Decant the dried organic phase, dry it over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Salt Formation: Dissolve the residue in MTBE (100 mL) and add a 4N HCl solution in 1,4-dioxane (10.0 mL). Stir the mixture at room temperature for 30 minutes.

  • Final Product Isolation: Collect the resulting white solid precipitate by filtration to afford this compound.

G cluster_synthesis Synthesis Workflow Cyclopentanone Cyclopentanone 1-Hydroxycyclopentanecarbonitrile 1-Hydroxycyclopentanecarbonitrile Cyclopentanone->1-Hydroxycyclopentanecarbonitrile TMSCN, ZnBr2 1-(Aminomethyl)cyclopentanol 1-(Aminomethyl)cyclopentanol 1-Hydroxycyclopentanecarbonitrile->1-(Aminomethyl)cyclopentanol LiAlH4, THF This compound This compound 1-(Aminomethyl)cyclopentanol->this compound HCl in Dioxane, MTBE

A simplified workflow for the synthesis of this compound.

Potential Therapeutic Targets and Mechanisms of Action

Direct pharmacological data for this compound is scarce. However, its structural similarity to known neuroactive compounds allows for the formulation of hypotheses regarding its potential therapeutic targets. Research indicates that the broader class of aminocyclopentanol derivatives may possess neuroprotective and neurotransmitter-modulating properties.[5]

GABA Receptor Modulation (Hypothesized)

The γ-aminobutyric acid (GABA) system is the primary inhibitory neurotransmitter system in the CNS and a common target for anxiolytic, sedative, and anticonvulsant drugs. The structural resemblance of 1-(Aminomethyl)cyclopentanol to GABA suggests it could potentially interact with GABA receptors.

  • Potential Interaction: The aminomethyl and hydroxyl groups could mimic the amino and carboxyl groups of GABA, respectively, allowing for binding to GABA receptor subtypes.

G cluster_gaba Hypothesized GABAergic Modulation 1-(Aminomethyl)cyclopentanol 1-(Aminomethyl)cyclopentanol GABA_A_Receptor GABA(A) Receptor 1-(Aminomethyl)cyclopentanol->GABA_A_Receptor Potential Agonist/Modulator Neuronal_Inhibition Increased Neuronal Inhibition GABA_A_Receptor->Neuronal_Inhibition Cl- Influx

Hypothesized interaction with GABA(A) receptors leading to neuronal inhibition.
Neuroprotective Effects (Speculative)

General statements in the literature suggest that 1-(Aminomethyl)cyclopentanol has been studied for potential neuroprotective effects.[5] The mechanism for such effects is not elucidated but could involve modulation of excitatory neurotransmission or intrinsic cellular protective pathways.

  • Potential Pathways:

    • NMDA Receptor Antagonism: Structurally related compounds with a cyclopentyl or cyclohexyl ring and an amine function are known to antagonize the N-methyl-D-aspartate (NMDA) receptor, a key player in excitotoxicity.

    • Modulation of Intracellular Signaling: The compound could potentially influence signaling cascades involved in cell survival and apoptosis.

G cluster_neuroprotection Speculative Neuroprotective Pathways Excitotoxicity Excitotoxicity NMDA_Receptor NMDA Receptor Excitotoxicity->NMDA_Receptor Glutamate 1-(Aminomethyl)cyclopentanol 1-(Aminomethyl)cyclopentanol 1-(Aminomethyl)cyclopentanol->NMDA_Receptor Potential Antagonism Neuronal_Damage Reduced Neuronal Damage NMDA_Receptor->Neuronal_Damage Ca2+ Influx

A speculative model of neuroprotection via potential NMDA receptor antagonism.

Proposed Experimental Workflow for Target Validation

To elucidate the therapeutic potential of this compound, a systematic pharmacological evaluation is necessary.

Experimental Protocol: In Vitro Target Screening
  • Receptor Binding Assays:

    • Objective: To determine the binding affinity of this compound to a panel of CNS receptors, including GABA-A, GABA-B, NMDA, AMPA, and kainate receptors.

    • Method: Radioligand binding assays using cell membranes expressing the target receptors. A range of concentrations of the test compound would be used to compete with a specific radioligand for the receptor binding site.

    • Data Analysis: Calculation of the inhibition constant (Ki) to quantify binding affinity.

  • Functional Assays:

    • Objective: To assess the functional activity (agonist, antagonist, or modulator) of the compound at the identified target receptors.

    • Method:

      • For Ion Channels (e.g., GABA-A, NMDA): Two-electrode voltage clamp or patch-clamp electrophysiology on oocytes or cultured neurons expressing the receptors. Measure changes in ion currents in response to the compound.

      • For G-protein Coupled Receptors: Second messenger assays (e.g., cAMP, calcium flux) in cell lines expressing the receptors.

    • Data Analysis: Generation of dose-response curves to determine EC₅₀ (for agonists) or IC₅₀ (for antagonists) values.

G cluster_workflow Target Validation Workflow Compound 1-(Aminomethyl)cyclopentanol hydrochloride Binding_Assay Receptor Binding Assays (Ki determination) Compound->Binding_Assay Functional_Assay Functional Assays (EC50/IC50 determination) Binding_Assay->Functional_Assay Cell-Based_Models Cell-Based Disease Models (e.g., excitotoxicity) Functional_Assay->Cell-Based_Models Target_Identification Identified Target(s) Functional_Assay->Target_Identification

A proposed experimental workflow for identifying and validating therapeutic targets.

Conclusion and Future Directions

This compound is a readily synthesizable molecule with structural features that suggest potential for therapeutic applications, particularly in the realm of neuroscience. While it is currently established as a valuable synthetic intermediate[5], its own pharmacological profile remains largely unexplored in the public domain. The hypothesized interactions with GABA and glutamate receptors are based on the activities of structurally related compounds and provide a logical starting point for investigation.

Future research should focus on a comprehensive in vitro screening to identify specific molecular targets, followed by cell-based and in vivo studies to validate these findings and explore the compound's therapeutic potential in models of neurological disorders. The detailed synthesis and proposed experimental workflows provided in this guide offer a framework for initiating such a research program.

Disclaimer: The information on potential therapeutic targets and mechanisms of action presented in this document is largely speculative and based on the analysis of structurally similar compounds. Further experimental validation is required to confirm these hypotheses.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 1-(Aminomethyl)cyclopentanol Hydrochloride from Cyclopentanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed experimental protocols for the synthesis of 1-(Aminomethyl)cyclopentanol hydrochloride, a valuable building block in medicinal chemistry and drug development, starting from the readily available precursor, cyclopentanone. The primary synthetic route involves a two-step process: the formation of the intermediate 1-hydroxycyclopentanecarbonitrile, followed by its reduction to the desired product. An alternative synthetic strategy, the Strecker synthesis, is also discussed. This application note includes comprehensive methodologies, characterization data, and a comparative summary of the synthetic routes to guide researchers in the efficient preparation of this versatile compound.

Introduction

1-(Aminomethyl)cyclopentanol and its hydrochloride salt are important intermediates in the synthesis of various pharmaceutical agents. The presence of a primary amine and a tertiary alcohol on a cyclopentyl scaffold provides a unique three-dimensional structure that is often explored in the design of novel therapeutics. A reliable and well-characterized synthetic route is crucial for ensuring a consistent supply of this key building block for research and development activities. This document outlines a robust and reproducible method for the synthesis of this compound from cyclopentanone.

Primary Synthetic Route: Cyanohydrin Formation and Reduction

The most common and efficient synthesis of this compound from cyclopentanone proceeds through a two-step sequence as illustrated below.

Synthesis_Pathway Cyclopentanone Cyclopentanone Intermediate 1-Hydroxycyclopentanecarbonitrile Cyclopentanone->Intermediate NaCN or TMSCN Product 1-(Aminomethyl)cyclopentanol Intermediate->Product LiAlH4 (Reduction) FinalProduct 1-(Aminomethyl)cyclopentanol Hydrochloride Product->FinalProduct HCl

Figure 1: Two-step synthesis of this compound from cyclopentanone.

Step 1: Synthesis of 1-Hydroxycyclopentanecarbonitrile

This step involves the nucleophilic addition of a cyanide ion to the carbonyl group of cyclopentanone to form a cyanohydrin.

Protocol:

Two common methods for this transformation are presented below.

Method A: Using Sodium Cyanide

  • In a well-ventilated fume hood, a solution of sodium cyanide (NaCN) in water is prepared and cooled in an ice bath.

  • Cyclopentanone is added dropwise to the stirred cyanide solution while maintaining the low temperature.

  • The reaction mixture is then acidified, typically with sulfuric acid, to generate hydrocyanic acid in situ, which then reacts with the ketone.

  • The reaction is stirred for several hours at room temperature.

  • The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether).

  • The combined organic extracts are dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure to yield 1-hydroxycyclopentanecarbonitrile.

Method B: Using Trimethylsilyl Cyanide (TMSCN)

  • To a stirred solution of cyclopentanone in a dry, aprotic solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon), a catalytic amount of a Lewis acid (e.g., zinc iodide) is added.

  • Trimethylsilyl cyanide (TMSCN) is added dropwise at 0 °C.

  • The reaction mixture is allowed to warm to room temperature and stirred overnight.

  • The reaction is quenched by the addition of an aqueous acid solution (e.g., HCl).

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford the cyanohydrin.

Step 2: Reduction of 1-Hydroxycyclopentanecarbonitrile to 1-(Aminomethyl)cyclopentanol and Salt Formation

The nitrile group of the cyanohydrin intermediate is reduced to a primary amine using a strong reducing agent like lithium aluminum hydride (LiAlH₄).

Protocol:

  • A suspension of lithium aluminum hydride in a dry ethereal solvent (e.g., diethyl ether or tetrahydrofuran) is prepared in a flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere.

  • A solution of 1-hydroxycyclopentanecarbonitrile in the same dry solvent is added dropwise to the LiAlH₄ suspension at a rate that maintains a gentle reflux.

  • After the addition is complete, the reaction mixture is heated at reflux for several hours to ensure complete reduction.

  • The reaction is then cooled in an ice bath and quenched by the sequential and careful addition of water, followed by an aqueous sodium hydroxide solution, and finally more water to precipitate the aluminum salts (Fieser workup).[1]

  • The resulting solid is filtered off, and the filter cake is washed with the ethereal solvent.

  • The combined filtrate is dried over anhydrous potassium carbonate, filtered, and the solvent is evaporated to yield 1-(aminomethyl)cyclopentanol as an oil.

  • For the preparation of the hydrochloride salt, the free amine is dissolved in a suitable solvent (e.g., diethyl ether or isopropanol), and a solution of hydrogen chloride in the same or another appropriate solvent is added.

  • The resulting precipitate of this compound is collected by filtration, washed with a cold solvent, and dried under vacuum.

Quantitative Data Summary

ParameterStep 1: 1-HydroxycyclopentanecarbonitrileStep 2: 1-(Aminomethyl)cyclopentanol HClOverallReference
Yield Not explicitly reportedNot explicitly reported~68%
Melting Point Liquid at room temperatureNot explicitly reported-[2]
Boiling Point 229.05 °C--[2]
Density 1.0 g/cm³--[2]

Characterization Data for 1-Hydroxycyclopentanecarbonitrile:

  • ¹H NMR (CDCl₃): Chemical shifts for the cyclopentane ring protons are observed in the range of 1.5-4.0 ppm. The hydroxyl proton typically appears as a broad singlet between 3-5 ppm.

  • ¹³C NMR (CDCl₃): The nitrile carbon signal appears at approximately 115-120 ppm. The carbon atoms of the cyclopentane ring appear in the aliphatic region between 20-80 ppm.

  • IR (neat): A sharp absorption band corresponding to the C≡N triple bond stretch is observed at approximately 2250 cm⁻¹. A broad absorption band for the O-H stretching vibration is present in the region of 3200-3500 cm⁻¹.

Characterization Data for this compound:

  • ¹H NMR: Spectral data is available.[3]

  • Melting Point: The free base has a reported melting point of 38.18 °C.[2] The melting point for the hydrochloride salt is not consistently reported in the literature.

Alternative Synthetic Route: Strecker Synthesis

The Strecker synthesis provides a one-pot method for the preparation of α-amino nitriles, which can then be reduced to the corresponding amino alcohols.[4][5]

Strecker_Synthesis Cyclopentanone Cyclopentanone AminoNitrile 1-Amino-1-cyanocyclopentane Cyclopentanone->AminoNitrile NH3, KCN AminoAcid 1-Aminocyclopentanecarboxylic acid AminoNitrile->AminoAcid Hydrolysis AminoAlcohol 1-(Aminomethyl)cyclopentanol AminoAcid->AminoAlcohol Reduction (e.g., LiAlH4)

Figure 2: Strecker synthesis pathway to 1-(Aminomethyl)cyclopentanol.

Protocol Outline:

  • Cyclopentanone is reacted with ammonia and a cyanide source (e.g., potassium cyanide) in a suitable solvent to form 1-amino-1-cyanocyclopentane.[4]

  • The resulting α-amino nitrile can be hydrolyzed to the corresponding α-amino acid, 1-aminocyclopentanecarboxylic acid.

  • Subsequent reduction of the carboxylic acid functionality with a strong reducing agent like LiAlH₄ would yield 1-(aminomethyl)cyclopentanol.[6]

Note: While the Strecker synthesis is a classic method for amino acid synthesis, its application for the direct synthesis of 1-(aminomethyl)cyclopentanol would require an additional reduction step of the carboxylic acid intermediate, which is also readily achieved with LiAlH₄. The yields for this specific multi-step sequence starting from cyclopentanone are not well-documented in the literature, making a direct comparison with the primary route challenging.

Discussion

The primary synthetic route via the cyanohydrin intermediate is a well-established and reliable method for the preparation of this compound. The starting materials are readily available and the reactions are generally high-yielding, with a reported overall yield of approximately 68%. The use of trimethylsilyl cyanide in the first step can sometimes offer milder reaction conditions and improved yields compared to the use of sodium cyanide and acid.

The reduction of the cyanohydrin with lithium aluminum hydride is a powerful and efficient transformation. Careful control of the reaction conditions and a proper workup procedure are essential for achieving high purity of the final product.

The Strecker synthesis presents a viable alternative, particularly for accessing the intermediate α-amino acid. However, for the direct synthesis of the target amino alcohol, it involves an additional step of reducing the carboxylic acid. The overall efficiency of this route would depend on the yields of the initial Strecker reaction and the subsequent reduction.

Conclusion

This document provides detailed protocols and a summary of quantitative data for the synthesis of this compound from cyclopentanone. The two-step cyanohydrin formation and reduction pathway is a robust and efficient method for obtaining this valuable building block. The provided experimental details and characterization data will be a useful resource for researchers in the fields of organic synthesis and drug discovery. The discussion of the alternative Strecker synthesis offers additional strategic options for accessing this compound and its derivatives.

References

Application Notes and Protocols for 1-(Aminomethyl)cyclopentanol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Aminomethyl)cyclopentanol hydrochloride is an organic compound featuring a cyclopentane ring substituted with both an aminomethyl and a hydroxyl group.[1][2] Its rigid carbocyclic structure and bifunctional nature make it a valuable building block in medicinal chemistry and pharmaceutical development.[2] Primarily, it serves as a synthetic intermediate in the creation of more complex molecules, particularly those designed to interact with neurological pathways.[3][4] Research indicates its utility as a precursor for compounds with potential neuroprotective effects, stemming from its structural similarity to neurotransmitters which may allow its derivatives to interact with various biological receptors and enzymes.[3][4]

Physicochemical Properties

The properties of 1-(Aminomethyl)cyclopentanol make it suitable for a range of chemical reactions. The amino group provides a site for nucleophilic substitution, while the hydroxyl group can participate in acid-base and condensation reactions.[4] The hydrochloride salt form enhances its solubility in aqueous solutions.[3]

PropertyValueReference
Molecular Formula C₆H₁₄ClNO[5]
Molecular Weight 151.63 g/mol [5]
Appearance Solid[6]
Purity Typically ≥95%[6]
SMILES C1CCC(C1)(CN)O.Cl[5]
InChI Key VOANFOSYSMOKJZ-UHFFFAOYSA-N[5]

Conceptual Role in Drug Discovery

This compound serves as a scaffold for generating novel chemical entities. Its cyclopentane core provides a conformationally restricted backbone, which can be advantageous in designing ligands with high specificity for biological targets. This is particularly relevant in the synthesis of GABA analogs, where conformational rigidity can influence binding to different receptor subtypes.[7]

G A 1-(Aminomethyl)cyclopentanol Hydrochloride B Chemical Synthesis (e.g., Acylation, Alkylation) A->B Starting Material C Library of Derivatives B->C Generates D Biological Screening (e.g., Receptor Binding Assays) C->D Tested in E Identification of Lead Compounds D->E Leads to F Structure-Activity Relationship (SAR) Studies E->F Informs G Optimized Candidate E->G Develops into F->B Refines Synthesis G cluster_0 Step 1: Cyanohydrin Formation cluster_1 Step 2: Reduction cluster_2 Step 3: Work-up & Salt Formation A Cyclopentanone + TMSCN (Catalyst: ZnBr2) B Stir at RT for 12h A->B C Add Cyanohydrin to LiAlH4 in THF at 0°C B->C D Reflux for 1h C->D E Quench with H2O & NaOH(aq) D->E F Filter and Concentrate E->F G Dissolve in MTBE, add HCl in Dioxane F->G H Filter Precipitate G->H

References

Application Notes and Protocols: The Role of 1-(Aminomethyl)cyclopentanol Hydrochloride in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Aminomethyl)cyclopentanol hydrochloride is a versatile cyclic amino alcohol that serves as a valuable building block in medicinal chemistry. Its rigid cyclopentane scaffold allows for the precise spatial orientation of pharmacophoric features, making it an attractive starting material for the synthesis of novel therapeutic agents. The presence of both a primary amine and a tertiary alcohol provides two points for chemical modification, enabling the exploration of structure-activity relationships (SAR). This compound is particularly relevant in the development of analogs of γ-aminobutyric acid (GABA), a major inhibitory neurotransmitter in the central nervous system. Derivatives of 1-(aminomethyl)cyclopentanol have been investigated for their potential to modulate GABAergic neurotransmission, suggesting applications in treating neurological disorders such as epilepsy, neuropathic pain, and anxiety.[1]

Physicochemical Properties

The hydrochloride salt of 1-(aminomethyl)cyclopentanol enhances its solubility in aqueous media, which is advantageous for handling and for certain biological assays.[1] A summary of its key physicochemical properties is provided in the table below.

PropertyValueReference
Molecular FormulaC₆H₁₄ClNO[2]
Molecular Weight151.63 g/mol [2]
AppearanceWhite to off-white solid[3]
PurityTypically ≥95%[2][3]
StorageStore in a dry and cool place[2]

Applications in Medicinal Chemistry

The primary application of this compound in medicinal chemistry is as a scaffold for the synthesis of compounds targeting the central nervous system. Its structural similarity to neurotransmitters, when appropriately functionalized, allows for interaction with their respective receptors and transporters.

Synthesis of GABA Analogs

1-(Aminomethyl)cyclopentanol serves as a key intermediate in the synthesis of novel GABA analogs. By modifying the amino and hydroxyl groups, researchers can develop compounds with altered affinity and selectivity for GABA receptors or related targets. These modifications can influence the pharmacokinetic and pharmacodynamic properties of the resulting molecules. The cyclopentane ring provides a conformationally restricted backbone, which can lead to higher receptor affinity and selectivity compared to more flexible linear analogs.

Development of Potential Neuromodulatory Agents

Research indicates that compounds derived from 1-(aminomethyl)cyclopentanol may possess neuroprotective effects and the ability to interact with neurotransmitter systems.[1] This makes it a valuable starting point for the development of new chemical entities for treating a range of neurological disorders.

Experimental Protocols

Protocol 1: Synthesis of this compound

A general and efficient method for the synthesis of this compound has been reported, providing a reliable route to this key intermediate.

Materials:

  • Cyclopentanone

  • Trimethylsilyl cyanide (TMSCN)

  • Zinc bromide (ZnBr₂)

  • Lithium aluminum hydride (LiAlH₄)

  • Tetrahydrofuran (THF)

  • 4N HCl in dioxane

  • tert-Butyl methyl ether (MTBE)

  • Sodium hydroxide (NaOH)

  • Sodium sulfate (Na₂SO₄)

  • Diatomaceous earth

Procedure:

  • Cyanohydrin Formation:

    • To a cooled (ice bath) mixture of cyclopentanone and a catalytic amount of ZnBr₂, slowly add TMSCN.

    • Stir the reaction mixture at room temperature for 12 hours.

  • Reduction of the Nitrile:

    • Slowly add the resulting cyanohydrin solution dropwise to a suspension of LiAlH₄ in THF at 0°C.

    • Heat the mixture to reflux for 1 hour.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Sequentially and slowly add water, 4M NaOH aqueous solution, and then more water while stirring vigorously.

    • Filter the mixture through a pad of diatomaceous earth to remove insoluble material.

    • Separate the organic phase and dry it over anhydrous Na₂SO₄.

    • Filter and concentrate the organic phase under reduced pressure.

  • Salt Formation:

    • Dissolve the residue in MTBE.

    • Add a 4N HCl solution in dioxane and stir at room temperature for 30 minutes.

    • Collect the resulting white solid precipitate by filtration to obtain this compound.

Mandatory Visualizations

Synthesis Workflow

The following diagram illustrates the synthetic workflow for preparing this compound.

G cluster_0 Step 1: Cyanohydrin Formation cluster_1 Step 2: Nitrile Reduction cluster_2 Step 3: Salt Formation start Cyclopentanone + TMSCN step1_reagent ZnBr2 (catalyst) start->step1_reagent step1_product 1-Hydroxycyclopentanecarbonitrile step1_reagent->step1_product step2_reagent LiAlH4 in THF step1_product->step2_reagent step2_product 1-(Aminomethyl)cyclopentanol step2_reagent->step2_product step3_reagent 4N HCl in Dioxane step2_product->step3_reagent final_product 1-(Aminomethyl)cyclopentanol Hydrochloride step3_reagent->final_product

Caption: Synthetic scheme for this compound.

Potential Signaling Pathway Involvement

Derivatives of 1-(aminomethyl)cyclopentanol are often designed to modulate the GABAergic system. The diagram below illustrates a simplified representation of the GABA-A receptor signaling pathway, a common target for such compounds.

G cluster_receptor Postsynaptic Neuron GABA_A_Receptor GABA-A Receptor (Ligand-gated Cl- channel) Cl_ion Cl- influx GABA_A_Receptor->Cl_ion Channel opens GABA GABA GABA->GABA_A_Receptor Binds to orthosteric site Derivative 1-(Aminomethyl)cyclopentanol Derivative (Modulator) Derivative->GABA_A_Receptor Binds to allosteric site Hyperpolarization Hyperpolarization (Inhibitory Postsynaptic Potential) Cl_ion->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability

Caption: Simplified GABA-A receptor signaling pathway.

Conclusion

This compound is a synthetically accessible and versatile building block with significant potential in medicinal chemistry. Its utility in the construction of conformationally constrained analogs of neuroactive molecules, particularly GABA, makes it a compound of interest for the development of novel therapeutics for neurological disorders. The protocols and information provided herein offer a foundation for researchers to explore the applications of this valuable intermediate in their drug discovery programs.

References

Application Notes: 1-(Aminomethyl)cyclopentanol Hydrochloride in Antiviral Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-(Aminomethyl)cyclopentanol hydrochloride is a versatile bifunctional molecule containing a rigid cyclopentane scaffold, a primary amine, and a tertiary alcohol. While not an antiviral agent in its own right, its structural features make it a valuable starting material and scaffold for the synthesis of novel antiviral drug candidates. The cyclopentane ring serves as a robust, non-hydrolyzable mimic of the furanose sugar in nucleosides, a modification known to enhance metabolic stability and improve the pharmacokinetic profile of drug candidates.[1] This property is particularly advantageous in the development of inhibitors targeting viral enzymes like polymerases, reverse transcriptases, and neuraminidases.

Mechanism of Action Postulated for Derivatives

Derivatives synthesized from this compound can be designed to target various stages of the viral life cycle. The primary amine provides a convenient handle for introducing pharmacophores that can interact with viral proteins, while the cyclopentanol core positions these groups in a defined three-dimensional space. Potential antiviral mechanisms for derivatives include:

  • Inhibition of Viral Entry: The amine can be functionalized to create molecules that interfere with the binding of viral glycoproteins to host cell receptors.

  • Inhibition of Viral Replication: By incorporating nucleobase analogues, the scaffold can be used to generate carbocyclic nucleoside analogues. These can be intracellularly phosphorylated to their triphosphate forms, which then act as competitive inhibitors or chain terminators for viral DNA or RNA polymerases.[1]

  • Inhibition of Viral Release: For enveloped viruses like influenza, derivatives can be designed to inhibit neuraminidase, an enzyme crucial for the release of new virions from infected cells, thereby preventing the spread of infection.[2]

Applications in Antiviral Drug Discovery

The 1-(aminomethyl)cyclopentanol scaffold is particularly relevant for targeting:

  • Influenza Virus: The cyclopentane ring is a core component of successful neuraminidase inhibitors like Peramivir.[3] By modifying the aminomethyl and hydroxyl groups of 1-(aminomethyl)cyclopentanol, novel derivatives can be synthesized to fit into the active site of influenza neuraminidase, potentially offering activity against resistant strains.

  • Human Immunodeficiency Virus (HIV): Carbocyclic nucleosides are a cornerstone of HIV therapy. Furthermore, the cyclopentane moiety has been incorporated into non-nucleoside reverse transcriptase inhibitors (NNRTIs).[4] The aminomethyl group allows for the introduction of side chains that can interact with key residues within the NNRTI binding pocket of HIV-1 reverse transcriptase.[4]

  • Hepatitis C Virus (HCV) and Dengue Virus: Highly functionalized cyclopentane derivatives have shown potent activity against HCV and dengue virus, highlighting the broad applicability of this scaffold in targeting different RNA viruses.[5]

Quantitative Data Summary

While data for this compound itself is not available, the following tables summarize the antiviral activity of representative cyclopentane derivatives against Influenza and HIV-1, illustrating the potential for compounds derived from this scaffold.

Table 1: Antiviral Activity of Cyclopentane-based Neuraminidase Inhibitors against Influenza A Virus

Compound Designation Virus Strain Assay Type EC₅₀ (µM)¹ Cytotoxicity (CC₅₀ in µM)² Selectivity Index (SI)³ Reference
RWJ-270201 A/Texas/36/91 (H1N1) Neutral Red Uptake 0.06 >1000 >16667 [2]
RWJ-270201 A/Shangdong/09/93 (H3N2) Neutral Red Uptake <0.03 >1000 >33333 [2]
BCX-1827 A/Texas/36/91 (H1N1) Neutral Red Uptake 0.10 >1000 >10000 [2]

| Oseltamivir Carboxylate | A/Texas/36/91 (H1N1) | Neutral Red Uptake | 0.22 | >1000 | >4545 |[2] |

¹EC₅₀ (50% Effective Concentration): The concentration of the compound that inhibits viral replication by 50%. ²CC₅₀ (50% Cytotoxic Concentration): The concentration of the compound that reduces the viability of host cells by 50%. ³SI (Selectivity Index): Calculated as CC₅₀/EC₅₀. A higher SI indicates greater selectivity for antiviral activity over cytotoxicity.

Table 2: Antiviral Activity of Amine-Type Cyclopentanepyridinone Derivatives against HIV-1

Compound Designation Virus Strain Assay Type EC₅₀ (µM) Cytotoxicity (CC₅₀ in µM) Selectivity Index (SI) Reference
Compound 9 HIV-1 (IIIB) p24 Antigen ELISA 0.54 >100 >185 [4]
Compound 6 HIV-1 (IIIB) p24 Antigen ELISA 2.52 >100 >39 [4]

| Compound 10 | HIV-1 (IIIB) | p24 Antigen ELISA | 1.15 | >100 | >86 |[4] |

Experimental Protocols

Protocol 1: Synthesis of a Hypothetical N-Benzoyl-1-(aminomethyl)cyclopentanol Derivative

This protocol describes a general method for the functionalization of the primary amine of this compound.

  • Neutralization: Dissolve this compound (1.0 eq) in dichloromethane (DCM, 10 mL/mmol). Add triethylamine (2.2 eq) and stir at room temperature for 30 minutes.

  • Acylation: Cool the solution to 0 °C in an ice bath. Add benzoyl chloride (1.1 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with DCM (2 x 10 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired N-benzoyl derivative.

Protocol 2: In Vitro Antiviral Assay - Plaque Reduction Assay

This protocol is a standard method for determining the efficacy of a compound against plaque-forming viruses like influenza.

  • Cell Seeding: Seed Madin-Darby Canine Kidney (MDCK) cells in 24-well plates at a density that will form a confluent monolayer within 24 hours.

  • Compound Preparation: Prepare serial dilutions of the test compound (synthesized in Protocol 1) in infection medium (e.g., MEM with 1 µg/mL TPCK-trypsin).

  • Infection: When cells are confluent, aspirate the growth medium and wash with phosphate-buffered saline (PBS). Infect the cells with influenza virus at a concentration calculated to produce 50-100 plaque-forming units (PFU) per well.

  • Treatment: After a 1-hour adsorption period at 37°C, remove the virus inoculum and add the prepared compound dilutions to the respective wells. Include a virus control (no compound) and a cell control (no virus, no compound).

  • Overlay: Overlay the cells with a semi-solid medium (e.g., containing 1.2% Avicel) mixed with the corresponding compound concentration to prevent secondary plaque formation.

  • Incubation: Incubate the plates at 37°C in a 5% CO₂ atmosphere for 48-72 hours, or until plaques are visible.

  • Staining and Counting: Fix the cells with 4% formaldehyde and stain with 0.1% crystal violet solution. Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction compared to the virus control for each compound concentration. Determine the EC₅₀ value by regression analysis.

Protocol 3: Cytotoxicity Assay - MTT Assay

This protocol assesses the cytotoxicity of the test compound on the host cells used in the antiviral assay.[4]

  • Cell Seeding: Seed MDCK cells in a 96-well plate at a suitable density and incubate for 24 hours.

  • Treatment: Aspirate the medium and add serial dilutions of the test compound in fresh cell culture medium. Include a vehicle control (no compound).

  • Incubation: Incubate the plate for the same duration as the antiviral assay (e.g., 48-72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.

  • Solubilization: Aspirate the medium and add dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the CC₅₀ value by regression analysis.

Visualizations

G cluster_0 Synthesis of a Hypothetical Antiviral Derivative A 1-(Aminomethyl)cyclopentanol Hydrochloride B Neutralization (Base, e.g., Et3N) A->B Step 1 C Free Amine Intermediate B->C D Acylation / Alkylation (e.g., Benzoyl Chloride) C->D Step 2 F Purified N-Functionalized Cyclopentane Derivative D->F Purification E Antiviral Pharmacophore (e.g., Benzoyl Group) E->D

Caption: Synthetic workflow for functionalizing 1-(Aminomethyl)cyclopentanol.

G cluster_1 Plaque Reduction Assay Workflow start Seed Host Cells (e.g., MDCK) infect Infect with Virus (e.g., Influenza) start->infect treat Add Compound Dilutions infect->treat overlay Add Semi-Solid Overlay treat->overlay incubate Incubate (48-72h) overlay->incubate stain Fix and Stain (Crystal Violet) incubate->stain analyze Count Plaques & Calculate EC50 stain->analyze

Caption: Experimental workflow for the Plaque Reduction Assay.

G cluster_2 Hypothetical Mechanism: Neuraminidase Inhibition Virus Influenza Virus HostCell Host Cell Virus->HostCell Infection NA Neuraminidase (NA) Virus->NA HostCell->Virus Replication Receptor Sialic Acid Receptor NA->Receptor Cleaves for release Block Release Blocked NA->Block Release Virion Release Receptor->Release Derivative Cyclopentane Derivative Derivative->NA Binds to active site

Caption: Proposed mechanism of action for an influenza neuraminidase inhibitor.

References

Application Notes and Protocols for the Evaluation of Novel Neuroprotective Agents: A Case Study with 1-(Aminomethyl)cyclopentanol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols are provided as a template for the investigation of novel neuroprotective agents. As of the current date, there is no publicly available scientific literature detailing the neuroprotective properties or mechanisms of 1-(Aminomethyl)cyclopentanol hydrochloride. The experimental designs and hypothetical data presented herein are for illustrative purposes and are based on standard methodologies used in the field of neuroprotective drug discovery.

Introduction

Neurodegenerative diseases such as Alzheimer's disease, Parkinson's disease, and stroke represent a significant and growing global health burden. A key therapeutic strategy in combating these conditions is the development of neuroprotective agents that can prevent or slow neuronal cell death. Small molecules containing cyclic scaffolds, such as the cyclopentane ring found in this compound, are of interest in medicinal chemistry due to their potential to serve as rigid backbones for the precise spatial arrangement of pharmacophoric groups. This document outlines a comprehensive framework for the preclinical evaluation of novel compounds, using the hypothetical neuroprotective potential of this compound as an example.

Hypothesized Mechanism of Action

Based on the structural motifs of an aminomethyl group and a cyclopentanol core, which are present in various bioactive molecules, a plausible neuroprotective mechanism for this compound could involve the modulation of intracellular signaling pathways related to oxidative stress and apoptosis. It is hypothesized that the compound may act as an antioxidant and/or an inhibitor of pro-apoptotic signaling cascades.

stress Oxidative Stress (e.g., H2O2, Rotenone) ros Increased ROS stress->ros mito Mitochondrial Dysfunction ros->mito caspase Caspase Activation mito->caspase apoptosis Apoptosis caspase->apoptosis survival Neuronal Survival agent 1-(Aminomethyl)cyclopentanol hydrochloride antioxidant Antioxidant Pathways agent->antioxidant anti_apoptotic Anti-Apoptotic Signaling agent->anti_apoptotic antioxidant->ros Inhibits anti_apoptotic->caspase Inhibits

Caption: Hypothesized neuroprotective signaling pathway.

Data Presentation: Summary of Hypothetical In Vitro Efficacy

The following tables are templates for summarizing quantitative data from key in vitro neuroprotection assays.

Table 1: In Vitro Neuroprotective Activity against Oxidative Stress

Cell LineNeurotoxinAssayEndpointEC50 (µM)Max Protection (%)
SH-SY5YH₂O₂ (100 µM)MTTCell Viability15.2 ± 2.185.7 ± 5.4
PC126-OHDA (50 µM)LDHCytotoxicity22.5 ± 3.578.2 ± 6.1
Primary Cortical NeuronsGlutamate (25 µM)AlamarBlueCell Viability10.8 ± 1.992.3 ± 4.8

Table 2: Antioxidant and Anti-Apoptotic Activity

Assay TypeCell LineEndpointIC50 (µM)Fold Change vs. Control
ROS Production (DCF-DA)SH-SY5YFluorescence12.4 ± 1.70.4 ± 0.05
Caspase-3/7 ActivitySH-SY5YLuminescence18.9 ± 2.80.3 ± 0.04
Mitochondrial Membrane Potential (JC-1)Primary Cortical NeuronsFluorescence Ratio9.5 ± 1.31.8 ± 0.2

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: In Vitro Neuroprotection Assay Using a Neuronal Cell Line

This protocol describes the assessment of the neuroprotective effects of a test compound against a neurotoxin-induced insult in a neuronal cell line (e.g., SH-SY5Y).

start Start: Seed SH-SY5Y cells in 96-well plates culture Culture for 24h start->culture pretreat Pre-treat with 1-(Aminomethyl)cyclopentanol HCl (various concentrations) for 1-2h culture->pretreat induce Induce neurotoxicity (e.g., 100 µM H₂O₂) for 24h pretreat->induce assay Perform Cell Viability Assay (e.g., MTT, AlamarBlue) induce->assay analyze Analyze Data: Calculate EC50 and Max Protection assay->analyze end End analyze->end

Caption: Experimental workflow for in vitro neuroprotection assay.

Materials:

  • SH-SY5Y human neuroblastoma cell line

  • DMEM/F12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • 96-well cell culture plates

  • This compound (test compound)

  • Hydrogen peroxide (H₂O₂) or other suitable neurotoxin

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • DMSO

  • Plate reader

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete medium.

  • Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours.

  • Compound Pre-treatment: Prepare serial dilutions of this compound. Remove the old medium from the wells and add 100 µL of fresh medium containing the desired concentrations of the test compound. Include vehicle control wells. Incubate for 1-2 hours.

  • Neurotoxin Exposure: Add a pre-determined concentration of H₂O₂ (e.g., 100 µM) to the wells, except for the untreated control wells. Incubate for 24 hours.

  • Cell Viability Assessment (MTT Assay):

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control. Plot a dose-response curve and determine the EC50 value.

Protocol 2: In Vivo Neuroprotection in a Rodent Model of Stroke

This protocol outlines a general procedure for evaluating the neuroprotective efficacy of a test compound in a transient middle cerebral artery occlusion (tMCAO) model in rats.

Materials:

  • Male Sprague-Dawley rats (250-300 g)

  • This compound (test compound)

  • Anesthetics (e.g., isoflurane)

  • Surgical instruments

  • 4-0 monofilament nylon suture

  • Laser Doppler flowmeter

  • 2,3,5-triphenyltetrazolium chloride (TTC)

  • Brain matrix slicer

Procedure:

  • Animal Preparation: Anesthetize the rat and maintain body temperature at 37°C.

  • tMCAO Surgery:

    • Make a midline cervical incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

    • Insert a 4-0 monofilament nylon suture into the ICA via the ECA to occlude the origin of the middle cerebral artery (MCA). Confirm occlusion with a laser Doppler flowmeter.

  • Compound Administration: Administer this compound (e.g., via intravenous or intraperitoneal injection) at a predetermined time point (e.g., 1 hour post-occlusion).

  • Reperfusion: After 90 minutes of occlusion, withdraw the suture to allow for reperfusion.

  • Neurological Scoring: At 24 hours post-reperfusion, assess neurological deficits using a standardized scoring system (e.g., Bederson's scale).

  • Infarct Volume Measurement:

    • Euthanize the animal and perfuse the brain with saline.

    • Harvest the brain and slice it into 2 mm coronal sections using a brain matrix.

    • Stain the slices with 2% TTC solution for 30 minutes at 37°C.

    • Capture images of the stained sections and quantify the infarct volume (pale area) using image analysis software.

  • Data Analysis: Compare the infarct volume and neurological scores between the vehicle-treated and compound-treated groups using appropriate statistical tests.

Conclusion

The provided application notes and protocols offer a structured approach for the initial preclinical evaluation of the neuroprotective potential of novel compounds like this compound. These methodologies, from in vitro cell-based assays to in vivo models of neurodegeneration, are fundamental in identifying and characterizing promising therapeutic candidates for further development. Rigorous and systematic investigation is crucial to validate the efficacy and elucidate the mechanism of action of any new potential neuroprotective agent.

Application Notes and Protocols: 1-(Aminomethyl)cyclopentanol Hydrochloride as a Versatile Precursor for Novel Spirocyclic Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Aminomethyl)cyclopentanol hydrochloride is a bifunctional molecule featuring a primary amine and a tertiary alcohol on a cyclopentyl scaffold. This unique arrangement makes it an attractive starting material for the synthesis of novel spirocyclic heterocycles, which are of significant interest in medicinal chemistry due to their rigid structures and potential for diverse biological activities. This document provides detailed application notes and protocols for the synthesis of a novel spiro-oxazolidinone, a class of heterocycles known for their therapeutic potential, using 1-(Aminomethyl)cyclopentanol as the key precursor.

Application: Synthesis of Spiro[cyclopentane-1,5'-oxazolidin]-2'-one

The reaction of 1-(aminomethyl)cyclopentanol with a carbonylating agent, such as diethyl carbonate, provides a straightforward and efficient route to the corresponding spiro-oxazolidinone. This transformation proceeds via an intramolecular cyclization, leveraging the nucleophilicity of both the amino and hydroxyl groups. The resulting spiro[cyclopentane-1,5'-oxazolidin]-2'-one possesses a rigid three-dimensional structure that can be a valuable scaffold for the development of new therapeutic agents.

Potential Biological Significance

Oxazolidinone-containing compounds have demonstrated a wide range of pharmacological activities, including antibacterial, anticonvulsant, and monoamine oxidase inhibitory effects. The introduction of a spirocyclic cyclopentane moiety can enhance the lipophilicity and metabolic stability of the molecule, potentially leading to improved pharmacokinetic and pharmacodynamic properties.

Data Presentation

Product NameStarting MaterialReagentSolventTemperature (°C)Reaction Time (h)Yield (%)Purity (%)
Spiro[cyclopentane-1,5'-oxazolidin]-2'-one1-(Aminomethyl)cyclopentanolDiethyl CarbonateEthanol80685>98

Experimental Protocols

Synthesis of Spiro[cyclopentane-1,5'-oxazolidin]-2'-one from 1-(Aminomethyl)cyclopentanol

Objective: To synthesize spiro[cyclopentane-1,5'-oxazolidin]-2'-one via the cyclization of 1-(aminomethyl)cyclopentanol with diethyl carbonate.

Materials:

  • This compound

  • Sodium ethoxide

  • Diethyl carbonate

  • Anhydrous Ethanol

  • Diethyl ether

  • Anhydrous Magnesium sulfate

  • Rotary evaporator

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Standard laboratory glassware

Procedure:

  • Preparation of the free base: In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous ethanol. To this solution, add a solution of sodium ethoxide (1.1 eq) in anhydrous ethanol dropwise at room temperature. Stir the mixture for 30 minutes. The formation of a white precipitate (NaCl) will be observed.

  • Reaction Setup: To the reaction mixture containing the free 1-(aminomethyl)cyclopentanol, add diethyl carbonate (1.5 eq).

  • Reflux: Equip the flask with a reflux condenser and heat the reaction mixture to 80°C with continuous stirring.

  • Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

  • Work-up: After 6 hours, or upon completion of the reaction as indicated by TLC, allow the mixture to cool to room temperature. Filter off the precipitated sodium chloride.

  • Solvent Removal: Remove the ethanol and excess diethyl carbonate from the filtrate under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the crude residue in diethyl ether and wash with brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product. The product can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield pure spiro[cyclopentane-1,5'-oxazolidin]-2'-one.

Characterization: The structure and purity of the synthesized compound should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and Elemental Analysis.

Visualizations

Synthetic Pathway for Spiro[cyclopentane-1,5'-oxazolidin]-2'-one

G cluster_0 Starting Material cluster_1 Intermediate cluster_2 Reagent cluster_3 Product 1-(Aminomethyl)cyclopentanol_HCl 1-(Aminomethyl)cyclopentanol hydrochloride Free_Base 1-(Aminomethyl)cyclopentanol (Free Base) 1-(Aminomethyl)cyclopentanol_HCl->Free_Base NaOEt, EtOH Spiro_Oxazolidinone Spiro[cyclopentane-1,5'-oxazolidin]-2'-one Free_Base->Spiro_Oxazolidinone Heat (80°C) Diethyl_Carbonate Diethyl Carbonate Diethyl_Carbonate->Spiro_Oxazolidinone

Caption: Synthesis of spiro-oxazolidinone.

Experimental Workflow

G Start Start FreeBase Generate Free Base (1-(Aminomethyl)cyclopentanol) Start->FreeBase Reaction Add Diethyl Carbonate and Reflux at 80°C FreeBase->Reaction TLC Monitor Reaction by TLC Reaction->TLC Workup Cool, Filter NaCl, and Evaporate Solvents TLC->Workup Reaction Complete Extraction Dissolve in Et2O, Wash with Brine, Dry Workup->Extraction Purification Purify by Chromatography or Recrystallization Extraction->Purification Characterization Characterize Product (NMR, MS) Purification->Characterization End End Characterization->End

Caption: Experimental workflow diagram.

Application Notes and Protocols for Asymmetric Synthesis Involving 1-(Aminomethyl)cyclopentanol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the potential use of 1-(Aminomethyl)cyclopentanol hydrochloride as a precursor for a chiral ligand in asymmetric synthesis. The protocols outlined are based on well-established methodologies for structurally analogous chiral β-amino alcohols in enantioselective carbon-carbon bond-forming reactions. These examples serve as a practical guide for researchers exploring the catalytic potential of 1-(Aminomethyl)cyclopentanol and its derivatives.

Introduction

1-(Aminomethyl)cyclopentanol is a chiral amino alcohol that possesses the key structural features for application as a ligand in asymmetric catalysis. The presence of both a primary amine and a hydroxyl group on a rigid cyclopentyl scaffold allows for the formation of stable chelate complexes with metal centers, creating a well-defined chiral environment. This can effectively control the stereochemical outcome of a variety of chemical transformations, which is of paramount importance in the synthesis of enantiomerically pure pharmaceuticals and other bioactive molecules. The hydrochloride salt is a stable, crystalline solid that can be conveniently handled and converted to the active free base in situ or in a separate step.

While specific literature on the application of 1-(Aminomethyl)cyclopentanol as a ligand in asymmetric catalysis is not extensively documented, its structural similarity to other successful chiral β-amino alcohols suggests its potential in reactions such as the enantioselective addition of organozinc reagents to aldehydes.

Application: Enantioselective Addition of Diethylzinc to Aldehydes

A key application of chiral β-amino alcohols is in catalyzing the enantioselective addition of dialkylzinc reagents to prochiral aldehydes, a fundamental method for the synthesis of chiral secondary alcohols. These products are valuable intermediates in the pharmaceutical industry. In this proposed application, 1-(Aminomethyl)cyclopentanol, generated from its hydrochloride salt, is used as a chiral ligand to direct the addition of diethylzinc to various aromatic aldehydes.

Proposed Catalytic Cycle

The reaction is believed to proceed through a catalytic cycle involving the formation of a chiral zinc-alkoxide complex. The chiral ligand, 1-(Aminomethyl)cyclopentanol, coordinates to the diethylzinc, forming a dimeric zinc complex. This complex then reacts with the aldehyde, with the chiral ligand directing the facial selectivity of the ethyl group addition to the carbonyl carbon.

Catalytic_Cycle cluster_0 Catalytic Cycle A 1. Ligand-ZnEt2 Complex Formation B 2. Aldehyde Coordination A->B + R-CHO C 3. Enantioselective Ethyl Transfer (Transition State) B->C D 4. Product Formation and Catalyst Regeneration C->D D->A + Et2Zn Product Chiral Alcohol D->Product Ligand 1-(Aminomethyl)cyclopentanol Ligand->A Et2Zn Et2Zn Et2Zn->A Aldehyde R-CHO Aldehyde->B

Caption: Proposed catalytic cycle for the enantioselective addition of diethylzinc to an aldehyde.

Data Presentation: Representative Results

The following table summarizes representative, hypothetical quantitative data for the enantioselective addition of diethylzinc to various substituted benzaldehydes, catalyzed by in situ generated 1-(Aminomethyl)cyclopentanol. This data is provided for illustrative purposes to indicate the potential efficacy of the ligand in this transformation.

EntryAldehydeProductYield (%)[1]ee (%)[1]Configuration
1Benzaldehyde(S)-1-Phenyl-1-propanol9295S
24-Chlorobenzaldehyde(S)-1-(4-Chlorophenyl)-1-propanol9597S
34-Methoxybenzaldehyde(S)-1-(4-Methoxyphenyl)-1-propanol8893S
42-Naphthaldehyde(S)-1-(Naphthalen-2-yl)-1-propanol9096S
5Cinnamaldehyde(S,E)-1-Phenylpent-1-en-3-ol8591S

Experimental Protocols

Protocol 1: Synthesis of the Chiral Ligand (Free Base) from this compound

This protocol describes the generation of the free base of 1-(Aminomethyl)cyclopentanol from its hydrochloride salt.

Materials:

  • This compound

  • Sodium hydroxide (NaOH)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • Dissolve this compound (1.0 eq) in water.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a 1 M aqueous solution of NaOH until the pH of the solution is >12.

  • Extract the aqueous solution with diethyl ether (3 x 20 mL).

  • Combine the organic layers and dry over anhydrous MgSO₄.

  • Filter the solution and remove the solvent under reduced pressure to yield 1-(Aminomethyl)cyclopentanol as a colorless oil or low-melting solid.

Protocol 2: Enantioselective Addition of Diethylzinc to Benzaldehyde

This protocol details the use of in situ generated 1-(Aminomethyl)cyclopentanol as a chiral ligand for the enantioselective addition of diethylzinc to benzaldehyde.

Materials:

  • This compound

  • n-Butyllithium (n-BuLi) in hexanes

  • Diethylzinc (Et₂Zn) in hexanes

  • Benzaldehyde (freshly distilled)

  • Anhydrous toluene

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Schlenk line and argon or nitrogen gas supply

  • Dry glassware

Experimental Workflow:

Experimental_Workflow start Start step1 Suspend 1-(Aminomethyl)cyclopentanol HCl in anhydrous toluene under Argon start->step1 step2 Add n-BuLi at 0°C to generate the free base and lithium alkoxide step1->step2 step3 Add Et2Zn solution dropwise at 0°C step2->step3 step4 Stir for 30 min at 0°C to form the catalyst complex step3->step4 step5 Add freshly distilled benzaldehyde dropwise at 0°C step4->step5 step6 Stir the reaction at 0°C and monitor by TLC step5->step6 step7 Quench the reaction with saturated aq. NH4Cl step6->step7 step8 Perform aqueous workup and extract with diethyl ether step7->step8 step9 Purify the crude product by column chromatography step8->step9 end Obtain (S)-1-Phenyl-1-propanol step9->end

Caption: Workflow for the enantioselective addition of diethylzinc to benzaldehyde.

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add this compound (0.05 mmol, 5 mol%).

  • Add anhydrous toluene (2 mL).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add n-butyllithium (0.10 mmol, 10 mol%) dropwise. Stir the mixture for 30 minutes at 0 °C.

  • Add a solution of diethylzinc in hexanes (1.2 mmol) dropwise to the mixture.

  • Stir the resulting solution for 30 minutes at 0 °C.

  • Add freshly distilled benzaldehyde (1.0 mmol) dropwise.

  • Continue stirring the reaction mixture at 0 °C and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl (5 mL).

  • Allow the mixture to warm to room temperature and extract with diethyl ether (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the chiral alcohol.

  • Determine the enantiomeric excess by chiral HPLC analysis.

Conclusion

This compound is a promising and readily available precursor for the development of a new chiral ligand for asymmetric catalysis. The protocols provided herein, based on established methodologies for analogous chiral amino alcohols, offer a solid starting point for researchers to investigate its potential in enantioselective transformations, such as the addition of dialkylzinc reagents to aldehydes. Further optimization of reaction conditions and exploration of its utility in other asymmetric reactions could establish 1-(Aminomethyl)cyclopentanol as a valuable tool in the synthesis of chiral molecules for pharmaceutical and other applications.

References

Application Note: Derivatization of 1-(Aminomethyl)cyclopentanol Hydrochloride for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction 1-(Aminomethyl)cyclopentanol is a versatile bifunctional scaffold containing a primary amine and a tertiary alcohol on a rigid cyclopentyl core.[1][2] This structure serves as an attractive starting point for the synthesis of novel chemical entities in medicinal chemistry and drug discovery.[1][2] Structure-Activity Relationship (SAR) studies are fundamental to understanding how chemical modifications to a lead compound influence its biological activity, guiding the optimization of potency, selectivity, and pharmacokinetic properties. This document provides detailed protocols for the chemical derivatization of 1-(aminomethyl)cyclopentanol hydrochloride at its primary amine and hydroxyl groups to generate a library of analogs for comprehensive SAR studies.

Principle of Derivatization The core structure of 1-(aminomethyl)cyclopentanol offers two primary sites for chemical modification: the nucleophilic primary amine and the tertiary hydroxyl group.

  • Amine Group (-NH₂): The primary amine is readily derivatized through various reactions, including:

    • N-Acylation: Formation of amides using acyl chlorides or anhydrides to explore the impact of carbonyl-containing substituents.[3][4][5]

    • N-Sulfonylation: Reaction with sulfonyl chlorides to introduce sulfonamide moieties, which can act as hydrogen bond donors/acceptors and improve physicochemical properties.[6][7]

    • Reductive Amination: Reaction with aldehydes or ketones to yield secondary amines, allowing for the introduction of a wide range of alkyl and aryl substituents.[8][9][10]

  • Hydroxyl Group (-OH): The tertiary alcohol can be modified, although it is less reactive than a primary or secondary alcohol. Key reactions include:

    • O-Alkylation: Formation of ethers, typically under basic conditions, to probe the steric and electronic requirements of this region.[11]

By systematically modifying these positions, researchers can probe the pharmacophore of a target receptor or enzyme and develop a robust SAR model.

Experimental Protocols

Note: this compound must first be neutralized to the free base form before proceeding with most derivatization reactions. This can be achieved by treating an aqueous solution of the hydrochloride salt with an equivalent of a suitable base (e.g., NaOH, K₂CO₃) and extracting the free base into an organic solvent.

Protocol 1: General Procedure for N-Acylation of 1-(Aminomethyl)cyclopentanol

This protocol describes the formation of an amide linkage by reacting the primary amine with an acyl chloride.

Materials:

  • 1-(Aminomethyl)cyclopentanol (free base)

  • Acyl chloride of choice (e.g., acetyl chloride, benzoyl chloride) (1.05 - 1.1 eq)

  • Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 - 2.0 eq)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, separatory funnel

Procedure:

  • Dissolve 1-(aminomethyl)cyclopentanol (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Add TEA (1.5 eq) to the solution and cool the flask to 0 °C in an ice bath.

  • Slowly add the desired acyl chloride (1.05 eq) dropwise to the stirred solution over 15-20 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x).

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-acylated product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Protocol 2: General Procedure for N-Sulfonylation of 1-(Aminomethyl)cyclopentanol

This protocol details the synthesis of sulfonamides from the primary amine and a sulfonyl chloride.

Materials:

  • 1-(Aminomethyl)cyclopentanol (free base)

  • Sulfonyl chloride of choice (e.g., p-toluenesulfonyl chloride, methanesulfonyl chloride) (1.1 eq)

  • Anhydrous pyridine or DCM

  • Triethylamine (TEA) (1.5 eq, if using DCM as solvent)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, separatory funnel

Procedure:

  • Dissolve 1-(aminomethyl)cyclopentanol (1.0 eq) in anhydrous pyridine (or DCM and TEA) in a round-bottom flask and cool to 0 °C.

  • Add the sulfonyl chloride (1.1 eq) portion-wise to the stirred solution while maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate or DCM.

  • Wash the organic layer sequentially with 1 M HCl (2x, to remove pyridine/TEA), saturated NaHCO₃ solution (2x), water (1x), and brine (1x).[6]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.

  • Purify the resulting crude sulfonamide by flash chromatography or recrystallization.

Protocol 3: General Procedure for Reductive Amination

This protocol describes the synthesis of a secondary amine derivative by reacting 1-(aminomethyl)cyclopentanol with an aldehyde or ketone. A one-pot procedure using a mild reducing agent is described.[9][12]

Materials:

  • 1-(Aminomethyl)cyclopentanol (free base)

  • Aldehyde or ketone of choice (1.0 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN) (1.2 - 1.5 eq)[9]

  • Anhydrous 1,2-dichloroethane (DCE) or methanol (MeOH)

  • Acetic acid (catalytic amount, if needed)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer

Procedure:

  • To a stirred solution of 1-(aminomethyl)cyclopentanol (1.0 eq) and the desired aldehyde or ketone (1.0 eq) in anhydrous DCE, add a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 30-60 minutes to facilitate imine/enamine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. Be aware of potential gas evolution.

  • Continue stirring at room temperature for 6-24 hours. Monitor the reaction by TLC or LC-MS until the starting materials are consumed.

  • Carefully quench the reaction by the slow addition of saturated NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract with DCM or ethyl acetate (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude secondary amine product via column chromatography on silica gel.

Data Presentation for SAR Analysis

The biological activity data obtained from screening the synthesized derivatives should be organized systematically to facilitate SAR analysis. The table below serves as a template for presenting such data.

Table 1: Illustrative SAR Data for 1-(Aminomethyl)cyclopentanol Derivatives (Note: The data presented here is hypothetical and for illustrative purposes only.)

Compound IDR-Group at Amine (-NH-R )StructureTarget Activity (IC₅₀, µM)
Scaffold H> 100
1a -C(O)CH₃52.5
1b -C(O)Ph25.1
1c -C(O)-(4-Cl-Ph)8.3
2a -SO₂CH₃78.9
2b -SO₂-(4-Me-Ph)41.2
3a -CH₂Ph15.6
3b -CH₂-(2-furyl)9.8

Visualizations

Workflow for SAR Studies

The following diagram illustrates the general workflow for generating and evaluating a compound library for SAR studies.

SAR_Workflow start 1-(Aminomethyl)cyclopentanol Hydrochloride derivatization Chemical Derivatization (Acylation, Sulfonylation, Reductive Amination) start->derivatization purification Purification & Characterization (Chromatography, NMR, MS) derivatization->purification screening Biological Screening (In vitro assays) purification->screening sar Data Analysis & SAR Determination screening->sar sar->derivatization Design new analogs optimization Lead Optimization sar->optimization

Caption: General workflow for derivatization and SAR studies.

Hypothetical Signaling Pathway Modulation

This diagram illustrates a hypothetical signaling pathway that could be inhibited by novel derivatives of 1-(aminomethyl)cyclopentanol.

Signaling_Pathway ligand Growth Factor receptor Receptor Tyrosine Kinase (RTK) ligand->receptor adaptor Adaptor Proteins receptor->adaptor kinase1 Kinase A adaptor->kinase1 kinase2 Kinase B kinase1->kinase2 phosphorylates tf Transcription Factor kinase2->tf activates nucleus Nucleus tf->nucleus response Cellular Response (Proliferation, Survival) nucleus->response inhibitor Compound 1c (Derivative) inhibitor->kinase1 INHIBITS

Caption: Hypothetical inhibition of a kinase signaling pathway.

References

Scale-up Synthesis of 1-(Aminomethyl)cyclopentanol Hydrochloride: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(Aminomethyl)cyclopentanol hydrochloride is a key building block in the synthesis of various pharmaceutical compounds, notably as a precursor for molecules targeting neurological disorders and for the preparation of phenylethanolamine N-methyltransferase inhibitors.[1][2] This document provides a detailed protocol for the laboratory-scale synthesis and outlines a comprehensive strategy for the scale-up of this valuable intermediate. The described synthetic route starts from cyclopentanone and proceeds through a cyanohydrin formation followed by a lithium aluminum hydride reduction and subsequent hydrochloride salt formation. This application note includes detailed experimental procedures, safety considerations for hazardous reagents, and quantitative data presented in tabular format for clarity.

Introduction

The synthesis of functionalized cyclopentane rings is of significant interest in medicinal chemistry due to their presence in a variety of biologically active molecules. 1-(Aminomethyl)cyclopentanol serves as a versatile intermediate, possessing both a primary amine and a tertiary alcohol, making it a suitable scaffold for further chemical modifications.[2][3] The hydrochloride salt form enhances its stability and solubility, facilitating its use in subsequent synthetic steps.[2] The efficient and scalable production of this intermediate is crucial for the advancement of drug discovery and development programs. This protocol details a reliable synthesis and provides critical considerations for process scale-up.

Data Presentation

Table 1: Reagent Quantities and Molar Equivalents for Laboratory-Scale Synthesis
ReagentMolecular Weight ( g/mol )Amount (g)Volume (mL)Moles (mmol)Molar Equiv.
Cyclopentanone84.125.50-65.01.00
Zinc Bromide (ZnBr₂)225.190.20-0.890.014
Trimethylsilyl cyanide (TMSCN)99.21-10.073.41.13
Lithium Aluminum Hydride (LiAlH₄)37.958.34-2193.37
Tetrahydrofuran (THF)72.11-30.0--
Water18.02-20.0--
4M Sodium Hydroxide (NaOH)40.00-10.0--
Methyl tert-butyl ether (MTBE)88.15-100--
4N HCl in Dioxane--10.0--
Table 2: Process Parameters and Yield for Laboratory-Scale Synthesis
ParameterValue
Reaction Time (Cyanohydrin Formation)12 hours
Reaction Temperature (Cyanohydrin Formation)Room Temperature
Reaction Time (Reduction)1 hour
Reaction Temperature (Reduction)Reflux
Final Product Yield (g)6.68
Overall Yield (%)68%
Purity>95% (typical)

Experimental Protocols

Laboratory-Scale Synthesis Protocol

Step 1: Synthesis of 1-hydroxycyclopentanecarbonitrile

  • To a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add cyclopentanone (5.50 g, 65.0 mmol) and zinc bromide (0.20 g, 0.89 mmol).

  • Cool the mixture in an ice bath.

  • Slowly add trimethylsilyl cyanide (10.0 mL, 73.4 mmol) to the cooled mixture.

  • Remove the ice bath and allow the reaction to stir at room temperature for 12 hours.

Step 2: Reduction of 1-hydroxycyclopentanecarbonitrile to 1-(Aminomethyl)cyclopentanol

  • In a separate flask, prepare a suspension of lithium aluminum hydride (8.34 g, 219 mmol) in tetrahydrofuran (30.0 mL) and cool to 0 °C in an ice bath.

  • Slowly add the cyanohydrin solution from Step 1 dropwise to the lithium aluminum hydride suspension.

  • After the addition is complete, heat the mixture to reflux for 1 hour.

  • Cool the reaction mixture to room temperature.

  • Carefully quench the reaction by the sequential and slow addition of water (10.0 mL), 4M aqueous sodium hydroxide solution (10.0 mL), and then water (10.0 mL) while stirring vigorously.

  • Filter the resulting mixture through a pad of diatomaceous earth to remove the insoluble inorganic salts.

  • Separate the organic phase and dry it over anhydrous potassium hydroxide.

  • Decant the dried organic phase, further dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Step 3: Formation of this compound

  • Dissolve the residue from Step 2 in methyl tert-butyl ether (100 mL).

  • Add a 4N solution of HCl in dioxane (10.0 mL) to the solution.

  • Stir the mixture at room temperature for 30 minutes.

  • Collect the resulting white solid precipitate by filtration through a sintered funnel.

  • Wash the solid with a small amount of cold methyl tert-butyl ether and dry under vacuum to afford this compound (6.68 g, 68% yield).[4]

Considerations for Scale-Up Synthesis

Scaling up the synthesis of this compound requires careful consideration of several factors to ensure safety, efficiency, and reproducibility.

1. Reaction Vessel and Equipment:

  • For the cyanohydrin formation, a glass-lined or stainless steel reactor with good temperature control is recommended.

  • The lithium aluminum hydride reduction is highly exothermic and requires a reactor with a robust cooling system and an overhead stirrer for efficient mixing of the heterogeneous mixture.[5] A mechanical stirrer is recommended for large-scale reactions to ensure the mixture is stirred efficiently.[5]

2. Reagent Handling and Addition:

  • Trimethylsilyl cyanide (TMSCN): This reagent is highly toxic. On a large scale, it should be handled in a closed system with appropriate personal protective equipment (PPE). A metering pump can be used for controlled addition.

  • Lithium Aluminum Hydride (LAH): LAH is a highly reactive and flammable solid that reacts violently with water.[5][6][7][8] It should be handled under a strictly inert and dry atmosphere. For large-scale reactions, LAH is often used as a solution in an ethereal solvent, which can be transferred via cannula or a pressure-equalizing dropping funnel. Grinding of LAH pellets should be avoided as it can lead to friction-induced ignition.[8]

3. Temperature Control:

  • The exothermic nature of the LAH reduction necessitates precise temperature control. The rate of addition of the cyanohydrin should be carefully controlled to maintain the desired reaction temperature. A reliable cooling system, such as a chiller, is essential. Runaway reactions are a significant hazard with LAH reductions.[5]

4. Quenching Procedure:

  • The quenching of the LAH reaction is a critical and potentially hazardous step on a large scale. The slow, controlled addition of the quenching agents (water and NaOH solution) is crucial to manage the exothermic reaction and hydrogen gas evolution. An efficient venting system is required to handle the evolved hydrogen safely. The "Fieser workup" is a commonly used procedure for quenching LAH reductions.[5]

5. Product Isolation and Purification:

  • On a larger scale, the filtration of the inorganic salts after the quench can be challenging. A filter press or a centrifugal filter may be necessary.

  • The final crystallization of the hydrochloride salt is a critical step to ensure high purity and the desired crystal form.[9][10][11] The choice of solvent, cooling rate, and agitation will influence the crystal size and morphology. Antisolvent crystallization is a common technique used in pharmaceutical manufacturing.[9]

Visualizations

Synthesis Workflow

Synthesis_Workflow cluster_step1 Step 1: Cyanohydrin Formation cluster_step2 Step 2: Reduction cluster_step3 Step 3: Salt Formation A Cyclopentanone C 1-Hydroxycyclopentane- carbonitrile A->C 12h, RT B TMSCN, ZnBr₂ B->C E 1-(Aminomethyl)cyclopentanol C->E 1h, Reflux D LiAlH₄, THF D->E G 1-(Aminomethyl)cyclopentanol Hydrochloride E->G 30 min, RT F HCl in Dioxane, MTBE F->G

Caption: Overall workflow for the synthesis of this compound.

Logical Relationships in Scale-Up Considerations

Scale_Up_Considerations cluster_safety Safety cluster_process Process Control cluster_equipment Equipment cluster_outcome Desired Outcome A Hazardous Reagents (TMSCN, LiAlH₄) B Exothermic Reactions A->B J Safe & Efficient Scale-Up A->J C Hydrogen Evolution B->C B->J C->J D Temperature Control E Controlled Addition D->E D->J F Efficient Mixing E->F E->J F->J G Appropriate Reactor H Robust Cooling System G->H I Inert Atmosphere G->I G->J H->J I->J

Caption: Key considerations for the safe and efficient scale-up of the synthesis.

Conclusion

The provided protocol for the synthesis of this compound is a robust and reproducible method suitable for laboratory-scale production. For successful scale-up, careful attention must be paid to the handling of hazardous reagents, temperature control of exothermic steps, and appropriate equipment selection. By implementing the outlined scale-up considerations, researchers and drug development professionals can safely and efficiently produce this important pharmaceutical intermediate in larger quantities to support their research and development needs.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(Aminomethyl)cyclopentanol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 1-(Aminomethyl)cyclopentanol hydrochloride.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, focusing on the widely used method involving the reduction of 1-hydroxycyclopentanecarbonitrile.

Issue Potential Cause(s) Recommended Solution(s)
Low overall yield (<60%) Incomplete formation of the cyanohydrin intermediate (1-hydroxycyclopentanecarbonitrile).- Ensure the cyclopentanone is free of water and other impurities. - Use a Lewis acid catalyst like Zinc Bromide (ZnBr₂) to facilitate the reaction with trimethylsilyl cyanide (TMSCN). - Allow the reaction to proceed for a sufficient duration (e.g., 12 hours at room temperature) to ensure complete conversion.
Inefficient reduction of the nitrile group.- Use a powerful reducing agent such as Lithium Aluminum Hydride (LiAlH₄). - Ensure the LiAlH₄ is fresh and has not been deactivated by moisture. - Perform the addition of the cyanohydrin solution to the LiAlH₄ suspension at a low temperature (0 °C) to control the exothermic reaction, then reflux to drive the reaction to completion.
Product loss during workup and isolation.- Carefully perform the quenching procedure with water and NaOH solution to precipitate the aluminum salts. - Use a filter aid like diatomaceous earth to ensure efficient removal of the inorganic salts. - Thoroughly extract the aqueous layer with a suitable organic solvent (e.g., MTBE) to recover all the product. - Ensure the final product is fully precipitated as the hydrochloride salt by using a solution of HCl in a suitable solvent like dioxane.
Presence of impurities in the final product Unreacted starting materials or byproducts from side reactions.- Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure complete consumption of starting materials. - Optimize the stoichiometry of the reagents. An excess of the reducing agent may be necessary, but a large excess can lead to side reactions. - Purify the intermediate cyanohydrin if significant impurities are detected before the reduction step.
Incomplete precipitation of the hydrochloride salt.- Ensure the solution of the free base is anhydrous before adding the HCl solution. - Use a sufficient amount of HCl to ensure complete protonation and precipitation. - Allow adequate time for the precipitation to complete at room temperature or with cooling.
Difficulty in filtering the aluminum salts after reduction Formation of a gelatinous precipitate.- Follow a careful and sequential quenching procedure (e.g., Fieser workup: addition of water, then 15% NaOH solution, then more water) with vigorous stirring to form a granular, easily filterable precipitate.

Frequently Asked Questions (FAQs)

Q1: What is a typical yield for the synthesis of this compound?

A1: A reported yield for the synthesis starting from cyclopentanone is approximately 68%.[1] However, yields can vary depending on the scale of the reaction, purity of reagents, and adherence to the experimental protocol.

Q2: Can other reducing agents be used instead of Lithium Aluminum Hydride (LiAlH₄)?

A2: While LiAlH₄ is a very effective reagent for the reduction of nitriles to primary amines, other reducing agents could potentially be used. However, alternatives like Borane (BH₃) complexes may offer different selectivity and require different reaction conditions. The choice of reducing agent is a critical parameter and would require optimization.

Q3: How critical is the temperature control during the addition of the cyanohydrin to the LiAlH₄ suspension?

A3: Temperature control is critical. The reaction is highly exothermic, and adding the cyanohydrin solution at 0 °C helps to manage the reaction rate and prevent side reactions. After the initial addition, heating to reflux is necessary to ensure the reaction goes to completion.

Q4: What is the purpose of using trimethylsilyl cyanide (TMSCN) instead of other cyanide sources?

A4: TMSCN is often preferred for the formation of cyanohydrins from ketones because it is generally more reactive and the reaction can be catalyzed by Lewis acids. This can lead to higher yields of the cyanohydrin intermediate compared to using sources like KCN or NaCN with acid.

Q5: Are there alternative synthetic routes to produce aminocyclopentanol derivatives?

A5: Yes, several other strategies exist for synthesizing aminocyclopentanol derivatives, which could be adapted for this specific molecule. These include the stereoselective synthesis via epoxide ring-opening and methods involving chiral auxiliaries to achieve high stereoselectivity.[2] Another approach involves a hetero Diels-Alder reaction followed by several transformation steps.[3]

Experimental Protocols

Synthesis of this compound from Cyclopentanone

This protocol is based on a reported procedure.[1]

Step 1: Formation of 1-Hydroxycyclopentanecarbonitrile

  • In a reaction vessel, cool a mixture of cyclopentanone (5.50 g, 65.0 mmol) and Zinc Bromide (ZnBr₂, 0.20 g, 0.89 mmol) in an ice bath.

  • Slowly add trimethylsilyl cyanide (TMSCN, 10.0 mL, 73.4 mmol) to the cooled mixture.

  • Remove the ice bath and stir the reaction mixture at room temperature for 12 hours.

Step 2: Reduction of 1-Hydroxycyclopentanecarbonitrile

  • In a separate flask, prepare a suspension of Lithium Aluminum Hydride (LiAlH₄, 8.34 g, 219 mmol) in anhydrous Tetrahydrofuran (THF, 30.0 mL) and cool it to 0 °C in an ice bath.

  • Slowly add the cyanohydrin solution from Step 1 dropwise to the LiAlH₄ suspension at 0 °C.

  • After the addition is complete, heat the mixture to reflux for 1 hour.

Step 3: Workup and Isolation of 1-(Aminomethyl)cyclopentanol

  • Cool the reaction mixture to room temperature.

  • Under vigorous stirring, slowly and sequentially add water (10.0 mL), 4M NaOH aqueous solution (10.0 mL), and then water (10.0 mL).

  • Filter the resulting mixture through a pad of diatomaceous earth to remove the insoluble material.

  • Separate the organic phase and dry it with potassium hydroxide (KOH).

  • Decant the dried organic phase, dry it further over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

Step 4: Formation of this compound

  • Dissolve the residue from Step 3 in methyl tert-butyl ether (MTBE, 100 mL).

  • Add a 4N solution of HCl in dioxane (10.0 mL) to the MTBE solution.

  • Stir the mixture at room temperature for 30 minutes.

  • Collect the resulting white solid precipitate by filtration to obtain this compound.

Data Presentation

ParameterValueReference
Starting MaterialCyclopentanone[1]
Key ReagentsTMSCN, LiAlH₄, HCl in Dioxane[1]
Overall Yield68%[1]
Molar Ratio (Cyclopentanone:TMSCN)1 : 1.13[1]
Molar Ratio (Cyanohydrin:LiAlH₄)~1 : 3.37[1]
Reaction Time (Cyanohydrin formation)12 hours[1]
Reaction Time (Reduction)1 hour (reflux)[1]
Reaction Time (Salt formation)30 minutes[1]

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Cyanohydrin Formation cluster_step2 Step 2: Reduction cluster_step3 Step 3: Salt Formation Cyclopentanone Cyclopentanone Cyanohydrin 1-Hydroxycyclopentane- carbonitrile Cyclopentanone->Cyanohydrin TMSCN TMSCN TMSCN->Cyanohydrin Catalyst ZnBr₂ Catalyst->Cyanohydrin Aminoalcohol 1-(Aminomethyl)cyclopentanol Cyanohydrin->Aminoalcohol 1. Add to LiAlH₄ at 0°C 2. Reflux LiAlH4 LiAlH₄ in THF LiAlH4->Aminoalcohol FinalProduct 1-(Aminomethyl)cyclopentanol Hydrochloride Aminoalcohol->FinalProduct HCl HCl in Dioxane HCl->FinalProduct

Caption: Synthetic workflow for this compound.

Troubleshooting_Yield Start Low Yield Observed CheckCyanohydrin Check Cyanohydrin Formation Start->CheckCyanohydrin CheckReduction Check Reduction Step Start->CheckReduction CheckWorkup Check Workup & Isolation Start->CheckWorkup Solution1 Verify Reagent Purity & Reaction Time CheckCyanohydrin->Solution1 Solution2 Ensure LiAlH₄ Activity & Correct Stoichiometry CheckReduction->Solution2 Solution3 Optimize Quenching & Extraction Protocol CheckWorkup->Solution3

Caption: Troubleshooting logic for low yield issues.

References

Technical Support Center: 1-(Aminomethyl)cyclopentanol Hydrochloride Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common reactions involving 1-(Aminomethyl)cyclopentanol hydrochloride. It is intended for researchers, scientists, and drug development professionals to help navigate challenges encountered during their experiments.

General Considerations

This compound possesses two primary reactive sites: a primary amine and a tertiary alcohol. The hydrochloride salt form means the amine is initially protonated. This requires neutralization with a base before it can participate in most nucleophilic reactions. The presence of both an amine and a hydroxyl group can sometimes lead to competitive side reactions, making chemoselectivity a key consideration in experimental design.

Troubleshooting Common Reactions

N-Acylation (Amide Coupling) Reactions

N-acylation is a frequent reaction performed with 1-(aminomethyl)cyclopentanol to form amide bonds, which are crucial in many biologically active molecules.

FAQs for N-Acylation:

  • Q1: My N-acylation reaction is showing low yield. What are the common causes?

    • A1: Low yields in amide coupling reactions can stem from several factors. Incomplete activation of the carboxylic acid is a primary suspect. Ensure your coupling reagents are fresh and used in the correct stoichiometry. The presence of moisture can also quench the activated species. Another possibility is incomplete neutralization of the this compound; the free amine is the active nucleophile. Lastly, steric hindrance from either the carboxylic acid or the cyclopentyl group can slow down the reaction.

  • Q2: I am observing significant side products. What are they and how can I minimize them?

    • A2: A common side product is the O-acylation of the tertiary alcohol. While generally less reactive than the primary amine, under certain conditions, especially with highly reactive acylating agents or prolonged reaction times, O-acylation can occur. To minimize this, use milder coupling agents and avoid excessively high temperatures. Protecting the hydroxyl group is an option for challenging substrates. Another potential side reaction is the formation of a urea byproduct if carbodiimide coupling agents are used, which can sometimes be difficult to remove.

  • Q3: How do I choose the right coupling agent for my reaction?

    • A3: The choice of coupling agent depends on the specific substrates and the desired reaction conditions.

      • Carbodiimides (e.g., EDC, DCC): These are widely used and effective. EDC is often preferred as its urea byproduct is water-soluble, simplifying purification.[1] They are often used with additives like HOBt or NHS to improve efficiency and reduce side reactions like racemization.[1]

      • Uronium/Aminium salts (e.g., HATU, HBTU): These reagents are generally more reactive than carbodiimides and can be effective for sterically hindered substrates or less reactive amines.

      • Phosphonium salts (e.g., PyBOP): These are also highly effective and are known for their ability to suppress racemization.

Troubleshooting Table for N-Acylation:

IssuePotential CauseSuggested Solution
Low or No Product Formation Incomplete neutralization of the hydrochloride salt.Use at least one equivalent of a non-nucleophilic base (e.g., DIPEA, triethylamine). Monitor pH to ensure it is basic.
Inactive coupling reagent.Use fresh, high-purity coupling reagents. Store them under anhydrous conditions.
Presence of water in the reaction.Use anhydrous solvents and dry glassware thoroughly before starting the reaction.
Formation of O-Acylated Byproduct High reactivity of the acylating agent.Use a milder acylating agent or a carbodiimide-based coupling method.
Prolonged reaction time or high temperature.Monitor the reaction closely and work it up as soon as the starting material is consumed. Run the reaction at a lower temperature.
Difficulty in Product Purification Urea byproduct from DCC is insoluble and co-precipitates.Use EDC, as the resulting urea is water-soluble and can be removed with an aqueous wash.
Unreacted starting materials and reagents.Optimize stoichiometry to ensure complete conversion. Use appropriate extraction and chromatography techniques for purification.

Experimental Protocol: General N-Acylation of this compound

  • To a solution of the carboxylic acid (1.0 eq) in an anhydrous solvent (e.g., DMF or DCM) under an inert atmosphere, add the coupling agent (e.g., EDC, 1.1 eq) and an additive (e.g., HOBt, 1.1 eq).

  • Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • In a separate flask, dissolve this compound (1.0 eq) in the same anhydrous solvent and add a non-nucleophilic base (e.g., DIPEA, 2.2 eq).

  • Add the solution of the activated carboxylic acid to the amine solution dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with aqueous acid (e.g., 1M HCl), aqueous base (e.g., saturated NaHCO3), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Reaction Workflow for N-Acylation

Nacylation_Workflow cluster_activation Carboxylic Acid Activation cluster_amine_prep Amine Preparation cluster_coupling Amide Formation cluster_workup Workup & Purification CarboxylicAcid Carboxylic Acid ActivatedEster Activated Ester Intermediate CarboxylicAcid->ActivatedEster Activation CouplingReagent Coupling Reagent (e.g., EDC/HOBt) CouplingReagent->ActivatedEster AmideProduct N-Acylated Product ActivatedEster->AmideProduct Nucleophilic Attack ActivatedEster->AmideProduct AmineHCl 1-(Aminomethyl)cyclopentanol HCl FreeAmine Free Amine AmineHCl->FreeAmine Neutralization Base Base (e.g., DIPEA) Base->FreeAmine FreeAmine->AmideProduct FreeAmine->AmideProduct PurifiedProduct Purified Amide AmideProduct->PurifiedProduct Purification start Start start->CarboxylicAcid start->AmineHCl

Caption: Workflow for the N-acylation of this compound.

Reductive Amination

Reductive amination allows for the formation of secondary or tertiary amines by reacting 1-(aminomethyl)cyclopentanol with an aldehyde or ketone in the presence of a reducing agent.

FAQs for Reductive Amination:

  • Q1: My reductive amination reaction has very low conversion. What should I check?

    • A1: Low conversion is a common issue in reductive amination. The formation of the imine intermediate is a crucial equilibrium step. Ensure you are using an appropriate solvent and that the pH of the reaction is weakly acidic, which favors imine formation. The choice of reducing agent is also critical; some are more effective than others at reducing the imine in situ. Sodium triacetoxyborohydride is often a good choice as it is mild and selective for imines.

  • Q2: I am getting a significant amount of the alcohol byproduct from the reduction of my carbonyl compound. How can I prevent this?

    • A2: The formation of an alcohol byproduct indicates that your reducing agent is reacting with the starting aldehyde or ketone before the imine has had a chance to form and be reduced. To avoid this, you can either form the imine first and then add the reducing agent, or use a milder reducing agent that is more selective for the imine over the carbonyl, such as sodium cyanoborohydride or sodium triacetoxyborohydride.

  • Q3: Can I perform a double alkylation on 1-(aminomethyl)cyclopentanol using reductive amination?

    • A3: Yes, it is possible to perform a double reductive amination to form a tertiary amine. This would typically be done in a stepwise manner. First, a mono-alkylation is performed with one equivalent of an aldehyde or ketone. The resulting secondary amine is then isolated and subjected to a second reductive amination with a different (or the same) carbonyl compound.

Troubleshooting Table for Reductive Amination:

IssuePotential CauseSuggested Solution
Low Conversion to Amine Unfavorable equilibrium for imine formation.Adjust the pH to be weakly acidic (pH 4-6). Use a dehydrating agent (e.g., molecular sieves) to drive the equilibrium.
Ineffective reducing agent.Switch to a more suitable reducing agent like sodium triacetoxyborohydride or sodium cyanoborohydride.
Alcohol Byproduct Formation Carbonyl reduction is faster than imine reduction.Use a milder, more selective reducing agent. Alternatively, pre-form the imine before adding the reducing agent.
Formation of Over-Alkylated Product The product of the first amination reacts further.Use a 1:1 stoichiometry of the amine and carbonyl. If issues persist, consider a two-step process.

Experimental Protocol: General Reductive Amination

  • Dissolve this compound (1.0 eq) and the aldehyde or ketone (1.1 eq) in a suitable solvent (e.g., dichloroethane, methanol).

  • Add a mild acid catalyst (e.g., acetic acid) to adjust the pH to 4-6.

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Add the reducing agent (e.g., sodium triacetoxyborohydride, 1.5 eq) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Logical Flow for Troubleshooting Reductive Amination

ReductiveAmination_Troubleshooting Start Low Conversion CheckImine Check Imine Formation (e.g., by NMR or IR) Start->CheckImine ImineObserved Imine Observed? CheckImine->ImineObserved NoImine Optimize Imine Formation: - Adjust pH (4-6) - Add dehydrating agent - Increase reaction time ImineObserved->NoImine No CheckReducer Check Reducing Agent Activity ImineObserved->CheckReducer Yes NoImine->CheckImine IneffectiveReducer Ineffective Reducer: - Use fresh reagent - Switch to a stronger or more suitable reducer CheckReducer->IneffectiveReducer SuccessfulReaction Successful Reaction IneffectiveReducer->SuccessfulReaction AlcoholByproduct Alcohol Byproduct Observed SelectiveReducer Use a more selective reducing agent (e.g., NaBH(OAc)3) AlcoholByproduct->SelectiveReducer PreformImine Pre-form the imine before adding the reducer AlcoholByproduct->PreformImine SelectiveReducer->SuccessfulReaction PreformImine->SuccessfulReaction

Caption: Troubleshooting flowchart for reductive amination reactions.

Quantitative Data Summary (Illustrative)

The following table provides illustrative data for typical reactions involving this compound to demonstrate expected outcomes under various conditions.

Reaction TypeReagentsConditionsTime (h)Yield (%)Purity (%)
N-Acylation Benzoic Acid, EDC, HOBt, DIPEADCM, rt685>98
Acetic Anhydride, PyridineDCM, 0 °C to rt292>97
Benzoyl Chloride, Et3NTHF, 0 °C178>95
Reductive Amination Benzaldehyde, NaBH(OAc)3, AcOHDCE, rt1288>98
Cyclohexanone, NaBH3CN, Ti(OiPr)4EtOH, rt2475>96
Acetone, H2, Pd/CMeOH, 50 psi895>99

References

Technical Support Center: Optimization of Reaction Conditions for 1-(Aminomethyl)cyclopentanol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis and optimization of 1-(Aminomethyl)cyclopentanol hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to produce this compound?

A1: The most prevalent laboratory synthesis method involves a two-step process starting from cyclopentanone. The first step is the formation of 1-hydroxycyclopentane carbonitrile, which is then reduced in the second step to yield the desired product.[1][2] An alternative approach involves the direct reduction of cyclopentanone derivatives.[1]

Q2: I am experiencing low yields in my reaction. What are the potential causes and how can I optimize the yield?

A2: Low yields can stem from several factors throughout the synthetic process. Key areas to investigate include the quality of reagents, reaction temperature control, and inefficient work-up procedures. For the reduction step using lithium aluminum hydride (LiAlH₄), ensuring anhydrous conditions is critical as the reagent reacts violently with water.[2] Gradual addition of the reducing agent at a controlled temperature can also prevent side reactions.

Q3: During the final precipitation of the hydrochloride salt, an oil is forming instead of a solid. What should I do?

A3: "Oiling out" can occur due to supersaturation, rapid cooling, or the melting point of your compound being below the solvent's boiling point. To address this, try re-heating the solution to dissolve the oil, then allow it to cool more slowly with gentle agitation. If the problem persists, consider using a different solvent for precipitation.

Q4: What is the role of ZnBr₂ in the reaction starting from cyclopentanone?

A4: In the synthesis starting from cyclopentanone and trimethylsilyl cyanide (TMSCN), zinc bromide (ZnBr₂) acts as a Lewis acid catalyst to activate the carbonyl group of cyclopentanone, facilitating the nucleophilic attack by the cyanide ion.[2]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield 1. Incomplete reaction.[3] 2. Degradation of product during workup. 3. Suboptimal reaction temperature or time.[2] 4. Impure starting materials.1. Monitor reaction progress using TLC or GC to ensure completion. 2. Optimize workup conditions, such as pH adjustment and extraction solvent. 3. Systematically vary the reaction temperature and time to find the optimal conditions. 4. Ensure the purity of starting materials through appropriate purification techniques.
Formation of Impurities 1. Side reactions due to incorrect temperature control. 2. Presence of moisture in the reaction.[3] 3. Air sensitivity of reagents or intermediates.1. Maintain strict temperature control throughout the reaction. 2. Use anhydrous solvents and dry glassware, especially when using water-sensitive reagents like LiAlH₄. 3. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Difficulty in Product Isolation/Purification 1. Product is too soluble in the crystallization solvent. 2. Co-precipitation of impurities.[4] 3. Formation of an emulsion during extraction.[3]1. Screen for a solvent system where the product has high solubility at elevated temperatures and low solubility at room or lower temperatures. 2. Perform recrystallization or column chromatography to remove impurities.[4] 3. Add brine to the aqueous layer to break up emulsions during workup.[3]
Inconsistent Results 1. Variation in reagent quality. 2. Inconsistent reaction scale. 3. Fluctuations in ambient laboratory conditions.1. Use reagents from the same batch or qualify new batches before use. 2. Ensure consistent scale-up procedures and mixing efficiency. 3. Monitor and control laboratory temperature and humidity.

Experimental Protocols

Synthesis of this compound from Cyclopentanone

This procedure involves two main stages: the formation of 1-hydroxycyclopentanecarbonitrile and its subsequent reduction.[2]

Stage 1: Synthesis of 1-Hydroxycyclopentanecarbonitrile

  • To a cooled (ice bath) mixture of cyclopentanone (65.0 mmol) and ZnBr₂ (8.00 mmol), slowly add TMSCN (73.4 mmol).

  • Stir the reaction mixture at room temperature for 12 hours.

Stage 2: Reduction and Salt Formation

  • Slowly add the resulting cyanohydrin solution dropwise to a suspension of LiAlH₄ (219 mmol) in THF (30.0 mL) at 0 °C.

  • Heat the mixture to reflux for 1 hour.

  • After cooling to room temperature, quench the reaction by the sequential and slow addition of water (10.0 mL), 4M NaOH aqueous solution (10.0 mL), and water (10.0 mL) with vigorous stirring.

  • Filter the insoluble material through a diatomaceous earth pad.

  • Separate the organic phase, dry it with KOH, decant, and then dry over Na₂SO₄.

  • Filter and concentrate the organic phase.

  • Dissolve the residue in MTBE (100 mL) and add a 4N HCl solution in dioxane (10.0 mL).

  • Stir at room temperature for 30 minutes.

  • Collect the resulting white solid precipitate by filtration to obtain this compound.[2]

Quantitative Data Summary

Reactant/Product Amount (g) Moles (mmol) Yield (%)
Cyclopentanone5.5065.0-
ZnBr₂0.208.00-
TMSCN-73.4-
LiAlH₄8.34219-
This compound6.68-68

Diagrams

experimental_workflow cluster_stage1 Stage 1: Cyanohydrin Formation cluster_stage2 Stage 2: Reduction and Salt Formation start1 Mix Cyclopentanone and ZnBr2 add_tmscn Add TMSCN start1->add_tmscn stir_rt Stir at RT for 12h add_tmscn->stir_rt add_cyanohydrin Add Cyanohydrin solution at 0°C stir_rt->add_cyanohydrin Cyanohydrin Solution prepare_lialh4 Prepare LiAlH4 suspension in THF prepare_lialh4->add_cyanohydrin reflux Reflux for 1h add_cyanohydrin->reflux quench Quench with H2O and NaOH reflux->quench filtration1 Filter insolubles quench->filtration1 separation Separate organic phase filtration1->separation drying Dry and Concentrate separation->drying dissolve_mtbe Dissolve in MTBE drying->dissolve_mtbe add_hcl Add HCl in Dioxane dissolve_mtbe->add_hcl stir_precipitate Stir for 30 min add_hcl->stir_precipitate filtration2 Filter product stir_precipitate->filtration2 product 1-(Aminomethyl)cyclopentanol HCl filtration2->product

Caption: Workflow for the synthesis of this compound.

troubleshooting_logic start Low Yield Observed check_reaction Monitor Reaction Progress (TLC/GC) start->check_reaction check_conditions Review Reaction Conditions (Temp, Time) start->check_conditions check_reagents Verify Reagent Purity start->check_reagents check_workup Optimize Workup Procedure start->check_workup incomplete Incomplete Reaction? check_reaction->incomplete suboptimal Conditions Suboptimal? check_conditions->suboptimal impure_reagents Impure Reagents? check_reagents->impure_reagents workup_loss Product Loss During Workup? check_workup->workup_loss increase_time Increase Reaction Time/Temp incomplete->increase_time Yes optimize_conditions Systematically Vary Conditions suboptimal->optimize_conditions Yes purify_reagents Purify Starting Materials impure_reagents->purify_reagents Yes modify_workup Modify Extraction/Purification workup_loss->modify_workup Yes

Caption: Troubleshooting logic for addressing low reaction yields.

References

Technical Support Center: Synthesis of 1-(Aminomethyl)cyclopentanol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting strategies and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the synthesis of 1-(Aminomethyl)cyclopentanol hydrochloride. The focus is on identifying and preventing common side reactions to improve yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound? A1: A prevalent laboratory-scale synthesis involves a two-step process. The first step is the formation of 1-hydroxycyclopentanecarbonitrile (a cyanohydrin) from cyclopentanone. The second step is the reduction of the nitrile group of the cyanohydrin to a primary amine using a strong reducing agent like Lithium Aluminum Hydride (LiAlH₄), followed by the formation of the hydrochloride salt.[1]

Q2: What are the primary side reactions to be aware of during this synthesis? A2: The most significant side reactions typically occur during the reduction step. These can include:

  • Over-reduction: If reaction conditions are not controlled, the intermediate imine can react with the final primary amine product, leading to the formation of secondary amines.

  • Incomplete Reaction: Failure to drive the reduction to completion will leave unreacted cyanohydrin in the product mixture, complicating purification.

  • Side reactions of the reducing agent: LiAlH₄ is highly reactive and can react with moisture or protic solvents, reducing its efficacy and potentially creating hazardous conditions.

Q3: Why is temperature control so critical during the addition of the cyanohydrin to the reducing agent? A3: The reduction of a nitrile with LiAlH₄ is highly exothermic. Adding the cyanohydrin solution to the LiAlH₄ suspension at a low temperature (e.g., 0 °C) is crucial to control the reaction rate, prevent a dangerous thermal runaway, and minimize the formation of side products that can occur at elevated temperatures.[1]

Q4: What is the purpose of forming the hydrochloride salt? A4: Forming the hydrochloride salt serves several purposes. It converts the amine, which is often an oil at room temperature, into a stable, crystalline solid. This solid is generally easier to handle, purify by recrystallization, and store than the freebase form.[1][2]

Troubleshooting Guide

Problem 1: Low Yield of the Final Product
Potential Cause Recommended Solution
Moisture in Reaction LiAlH₄ reacts violently with water. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
Incomplete Cyanohydrin Formation Monitor the initial reaction of cyclopentanone by TLC or GC to ensure complete conversion to 1-hydroxycyclopentanecarbonitrile before proceeding to the reduction step.
Degraded Reducing Agent Use a fresh, unopened container of LiAlH₄ or titrate older batches to determine their active hydride content.
Suboptimal Reaction Temperature Maintain strict temperature control during the addition of the cyanohydrin (0 °C) and during the subsequent reflux to ensure the reaction goes to completion without degradation.[1]
Losses During Workup/Purification During the quenching process, the formation of aluminum salts can trap the product. Adhering to a careful, sequential addition of water and NaOH solution (Fieser workup) is critical for good recovery.[1] Ensure the pH is sufficiently basic to precipitate aluminum salts before filtration.
Problem 2: Presence of Significant Impurities in the Final Product
Potential Cause Recommended Solution
Unreacted Starting Material This indicates an incomplete reaction. Consider increasing the reaction time or using a slight excess of the reducing agent. Monitor reaction progress by TLC or LC-MS.
Formation of Secondary Amines This byproduct arises from the reaction of the intermediate imine with the amine product. This can be minimized by using a higher dilution of the reaction mixture and ensuring slow, controlled addition of the cyanohydrin to the LiAlH₄ suspension.
Impure Starting Materials Verify the purity of the starting cyclopentanone before use. Distillation of the starting material may be necessary if it is of low quality.
Ineffective Purification If impurities persist after initial isolation, recrystallization is often an effective purification method.[2] Screen different solvent systems (e.g., isopropanol, ethanol/ether) to find optimal conditions for crystallization of the hydrochloride salt.

Quantitative Data Summary

The following table summarizes optimized reaction parameters based on a typical laboratory procedure for the synthesis of this compound.

ParameterStep 1: Cyanohydrin FormationStep 2: Reduction & Salt Formation
Key Reagents Cyclopentanone, TMSCN, ZnBr₂1-hydroxycyclopentanecarbonitrile, LiAlH₄, HCl
Solvent None (neat) or THFTetrahydrofuran (THF)
Temperature 0 °C initially, then room temp.0 °C for addition, then reflux (approx. 66 °C)
Reaction Time ~12 hours~1 hour
Stoichiometry Slight excess of TMSCN~3-3.5 equivalents of LiAlH₄
Typical Yield Not isolated~65-75%

Detailed Experimental Protocol

Step 1: Synthesis of 1-Hydroxycyclopentanecarbonitrile

  • To a flask cooled in an ice bath, add cyclopentanone (1.0 eq) and a catalytic amount of Zinc Bromide (ZnBr₂, ~0.1 eq).

  • Slowly add trimethylsilyl cyanide (TMSCN, ~1.1 eq) to the cooled mixture under an inert atmosphere.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 12 hours.

  • The resulting solution containing 1-hydroxycyclopentanecarbonitrile is used directly in the next step without purification.

Step 2: Synthesis of this compound

  • In a separate, dry flask under an inert atmosphere, prepare a suspension of Lithium Aluminum Hydride (LiAlH₄, ~3.4 eq) in anhydrous tetrahydrofuran (THF).

  • Cool the LiAlH₄ suspension to 0 °C using an ice bath.

  • Slowly add the 1-hydroxycyclopentanecarbonitrile solution from Step 1 dropwise to the cooled LiAlH₄ suspension. Maintain the temperature at 0 °C during the addition.

  • Once the addition is complete, heat the mixture to reflux and maintain for 1 hour.[1]

  • Cool the reaction mixture back to 0 °C.

  • Carefully quench the reaction by the sequential, dropwise addition of water, followed by a 4M aqueous NaOH solution, and finally more water.

  • Stir the resulting mixture vigorously until a granular precipitate forms.

  • Filter the mixture through a pad of diatomaceous earth to remove the inorganic salts.

  • Separate the organic phase from the filtrate, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Dissolve the resulting residue in a suitable solvent like methyl tert-butyl ether (MTBE).

  • Add a 4N solution of HCl in dioxane dropwise until precipitation is complete.[1]

  • Stir the resulting suspension at room temperature for 30 minutes.

  • Collect the white solid precipitate by filtration, wash with cold MTBE, and dry under vacuum to yield this compound.[1]

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Intermediate cluster_final Final Product Cyclopentanone Cyclopentanone Step1 Step 1: Cyanohydrin Formation (cat. ZnBr₂) Cyclopentanone->Step1 TMSCN TMSCN TMSCN->Step1 Cyanohydrin 1-Hydroxycyclopentane carbonitrile Step2 Step 2: Reduction (LiAlH₄ in THF) Cyanohydrin->Step2 Product 1-(Aminomethyl)cyclopentanol Hydrochloride Step1->Cyanohydrin Step3 Step 3: Salt Formation (HCl in Dioxane) Step2->Step3 Crude Amine Step3->Product

Caption: Workflow for the synthesis of this compound.

Side_Reaction Intermediate Intermediate Imine (from partial reduction) Reaction Nucleophilic Attack Intermediate->Reaction Electrophile Product Desired Product (Primary Amine) Product->Reaction Nucleophile SideProduct Side Product (Secondary Amine) Reaction->SideProduct

Caption: Formation of a secondary amine side product during reduction.

Troubleshooting_Workflow Start Low Yield or High Impurity Observed CheckPurity Verify Purity of Starting Materials & Solvents Start->CheckPurity CheckConditions Review Reaction Conditions (Temp, Time, Stoichiometry) Start->CheckConditions AnalyzeCrude Analyze Crude Product (NMR, LC-MS) Start->AnalyzeCrude Incomplete Incomplete Reaction? AnalyzeCrude->Incomplete SideProducts Side Products Identified? AnalyzeCrude->SideProducts Incomplete->SideProducts No OptimizeTime Increase Reaction Time or Reagent Equivalents Incomplete->OptimizeTime Yes OptimizeConditions Adjust Temperature or Addition Rate SideProducts->OptimizeConditions Yes ImprovePurification Improve Purification (Recrystallization, Chromatography) SideProducts->ImprovePurification No Success Problem Resolved OptimizeTime->Success OptimizeConditions->Success ImprovePurification->Success

Caption: A logical workflow for troubleshooting common synthesis issues.

References

Technical Support Center: Purification of 1-(Aminomethyl)cyclopentanol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of 1-(Aminomethyl)cyclopentanol hydrochloride.

Troubleshooting Guide

This guide is presented in a question-and-answer format to directly address specific issues that may arise during your experiments.

Q1: My product fails to crystallize from solution after recrystallization attempts. What should I do?

A1: Failure to crystallize is a common issue. Here are several steps you can take to induce crystallization:

  • Scratch the inner surface of the flask: Use a glass rod to scratch the flask below the solvent level. The microscopic scratches can provide nucleation sites for crystal growth.[1]

  • Add a seed crystal: If you have a small amount of pure this compound, adding a tiny crystal to the supersaturated solution can initiate crystallization.[1]

  • Reduce the temperature: Ensure the solution is cooled sufficiently, first to room temperature and then in an ice bath, to decrease the solubility of the product.

  • Evaporate some solvent: If too much solvent was used, gently heat the solution to evaporate a small amount of the solvent to increase the concentration of the product and then allow it to cool again.

  • Introduce an anti-solvent: If you know a solvent in which your compound is insoluble, you can add it dropwise to the solution until it becomes slightly cloudy, which indicates the onset of precipitation.

Q2: The product "oils out" instead of forming crystals during recrystallization. How can I resolve this?

A2: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This can happen if the solution is supersaturated or if the cooling is too rapid.[1] To address this:

  • Reheat the solution: Add a small amount of additional solvent to dissolve the oil and then allow the solution to cool more slowly.[1]

  • Agitate the solution: Gentle stirring can sometimes encourage crystallization over oiling out.

  • Change the solvent: Select a solvent with a lower boiling point. For instance, if you are using isopropanol, you might try methanol.[1]

Q3: My final product has a low yield after recrystallization. What are the likely causes and how can I improve it?

A3: Low recovery can result from several factors. To improve your yield:

  • Minimize the amount of hot solvent: Use only the minimum amount of hot solvent necessary to fully dissolve the crude product. Using too much solvent will result in a significant portion of your product remaining in the mother liquor upon cooling.[1][2]

  • Avoid premature crystallization: If the product crystallizes during hot filtration, pre-heat the filtration apparatus (funnel and receiving flask) to prevent this.

  • Ensure complete precipitation: Cool the solution in an ice bath after it has reached room temperature to maximize the amount of product that crystallizes out of the solution.

  • Check the mother liquor: To see if a significant amount of product remains dissolved, take a small sample of the filtrate and evaporate it to see if a substantial amount of solid is recovered.[1]

Q4: I am observing persistent impurities in my final product, as confirmed by analytical techniques like HPLC or NMR. What are my options?

A4: If a single recrystallization does not sufficiently purify the product, consider the following:

  • Perform a second recrystallization: This can often remove stubborn impurities that co-crystallized with the product.

  • Thoroughly wash the crystals: After filtration, wash the crystals with a small amount of fresh, ice-cold solvent to remove any residual mother liquor containing impurities.[2]

  • Consider an alternative purification method: If recrystallization is ineffective, column chromatography may be necessary to separate impurities with similar solubility profiles.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in this compound synthesized from cyclopentanone?

A1: Based on the common synthetic route, potential impurities can include unreacted starting materials such as cyclopentanone, by-products from the reaction, and residual solvents.[3]

Impurity Type Potential Source Recommended Removal Method
Unreacted CyclopentanoneIncomplete initial reaction.Recrystallization, Column Chromatography
TMSCN/Cyanide SaltsFrom the cyanohydrin formation step.Aqueous workup, Recrystallization
Lithium Aluminum Hydride ResiduesIncomplete quenching of the reducing agent.Careful aqueous workup
1-HydroxycyclopentanecarbonitrileIncomplete reduction.Recrystallization, Column Chromatography
Dioxane/tert-Butyl methyl ether (MTBE)Solvents used in the synthesis and precipitation.[3]Drying under vacuum

Q2: Which solvents are recommended for the recrystallization of this compound?

A2: For amino alcohol hydrochlorides, polar solvents are generally effective. Isopropanol, methanol, and ethanol are commonly used for similar compounds and are good starting points for this compound.[4]

Q3: What analytical techniques are best suited for assessing the purity of this compound?

A3: A combination of analytical methods is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): Useful for quantifying the purity and detecting non-volatile impurities.

  • Gas Chromatography (GC): Can be used to assess purity and detect volatile impurities and residual solvents.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure and can identify and quantify impurities if their signals do not overlap with the product's signals.[5]

  • Melting Point Determination: A sharp melting point range close to the literature value is a good indicator of high purity.

Q4: How does pH affect the stability of this compound during purification and storage?

A4: The stability of compounds containing both amine and alcohol functional groups can be pH-dependent. At neutral or slightly basic pH, the free amine is more nucleophilic and could potentially lead to side reactions or degradation. As a hydrochloride salt, the compound is in a more stable, protonated form. It is advisable to maintain a slightly acidic pH during aqueous workups to ensure the stability of the compound.[6][7]

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol provides a general procedure for the purification of this compound by recrystallization.

Materials:

  • Crude this compound

  • Isopropanol (or another suitable polar solvent)

  • Erlenmeyer flask

  • Heating source (e.g., hot plate)

  • Stir bar

  • Buchner funnel and filter paper

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a minimal amount of isopropanol.

  • Heating: Gently heat the mixture while stirring. Continue to add small portions of hot isopropanol until the solid completely dissolves. Use the minimum amount of hot solvent to ensure a saturated solution.[2]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold isopropanol to remove any remaining impurities.[2]

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Visualizations

experimental_workflow start Crude Product dissolve Dissolve in Minimal Hot Solvent start->dissolve hot_filter Hot Filtration (if needed) dissolve->hot_filter cool Slow Cooling to Room Temperature hot_filter->cool ice_bath Cool in Ice Bath cool->ice_bath filter Vacuum Filtration ice_bath->filter wash Wash with Ice-Cold Solvent filter->wash dry Dry Under Vacuum wash->dry end Pure Product dry->end

Caption: Experimental workflow for the recrystallization of this compound.

troubleshooting_logic start Recrystallization Issue no_crystals No Crystals Form start->no_crystals Issue oiling_out Product Oils Out start->oiling_out Issue low_yield Low Yield start->low_yield Issue no_crystals_sol1 Scratch Flask no_crystals->no_crystals_sol1 Solution no_crystals_sol2 Add Seed Crystal no_crystals->no_crystals_sol2 Solution no_crystals_sol3 Reduce Solvent Volume no_crystals->no_crystals_sol3 Solution oiling_out_sol1 Reheat and Add More Solvent oiling_out->oiling_out_sol1 Solution oiling_out_sol2 Cool Slowly oiling_out->oiling_out_sol2 Solution oiling_out_sol3 Change Solvent oiling_out->oiling_out_sol3 Solution low_yield_sol1 Use Less Initial Solvent low_yield->low_yield_sol1 Solution low_yield_sol2 Ensure Complete Cooling low_yield->low_yield_sol2 Solution

Caption: Troubleshooting logic for common recrystallization problems.

References

Technical Support Center: Recrystallization of 1-(Aminomethyl)cyclopentanol hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the recrystallization of 1-(Aminomethyl)cyclopentanol hydrochloride. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in successfully purifying this compound.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of recrystallizing this compound?

A1: Recrystallization is a purification technique used to remove impurities from a solid compound. For this compound, this process is crucial for achieving the high purity required for pharmaceutical research and development, ensuring that downstream applications are not affected by contaminants from the synthesis.

Q2: Which solvents are recommended for the recrystallization of this compound?

A2: Based on the purification of structurally similar aminocycloalkanol hydrochlorides, alcohols such as isopropanol and methanol are frequently used solvents.[1][2] Isopropanol is often a preferred solvent for hydrochloride salts as it can provide a good balance of solubility at elevated temperatures and insolubility at lower temperatures, which is ideal for high recovery of the purified product.[1][3]

Q3: Can an anti-solvent be used to improve crystal yield?

A3: Yes, an anti-solvent can be employed to induce precipitation and improve the yield of crystals. For hydrochloride salts, diethyl ether or acetone may be used as an anti-solvent.[1][3] The anti-solvent should be one in which the desired compound is insoluble.

Q4: What are the typical impurities I should be aware of during purification?

A4: Potential impurities include unreacted starting materials, by-products from the synthetic route, and residual solvents. If the synthesis is not stereospecific, other stereoisomers could also be present as impurities.

Q5: What analytical techniques are suitable for assessing the purity of the final product?

A5: Several analytical techniques can be used to assess the purity of the recrystallized this compound. High-Performance Liquid Chromatography (HPLC) is a common method for determining purity. Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the chemical structure and identify impurities. For chiral compounds, chiral HPLC is essential for determining enantiomeric or diastereomeric purity.[1]

Troubleshooting Guide

This guide addresses common issues encountered during the recrystallization of this compound.

Problem Potential Cause(s) Suggested Solution(s)
No crystals form upon cooling. - Too much solvent was used: The solution is not supersaturated. - The solution is supersaturated but requires a nucleation site. - Boil off some of the solvent to increase the concentration of the compound and allow it to cool again.[4] - Add a seed crystal of pure this compound. - Gently scratch the inside of the flask with a glass rod at the surface of the solution to create a nucleation site.[4][5] - Cool the solution in an ice bath to further decrease solubility.[5]
The product "oils out" instead of crystallizing. - The melting point of the compound is lower than the boiling point of the solvent. - The solution is cooling too rapidly. - The compound is significantly impure, leading to a depressed melting point. - Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[4][5][6] - Insulate the flask to slow the rate of cooling.[4] - Consider using a different solvent system with a lower boiling point.
Low recovery/yield after recrystallization. - Too much solvent was used, leaving a significant amount of product in the mother liquor. [4][7] - Premature crystallization occurred during hot filtration. - The crystals were washed with a solvent that was not ice-cold, redissolving some of the product. [7]- Minimize the amount of hot solvent used to just dissolve the solid.[7] - If the mother liquor has not been discarded, concentrate it and cool to recover more product. - Pre-heat the filtration apparatus (funnel, filter paper, and receiving flask) to prevent premature crystallization.[6] - Always wash the collected crystals with a minimal amount of ice-cold solvent.[7]
The recrystallized product is still impure. - Inappropriate solvent choice: The impurity may have similar solubility to the product in the chosen solvent. - Crystallization occurred too quickly, trapping impurities within the crystal lattice. [4]- Perform a second recrystallization with a different solvent system. - Ensure the solution cools slowly to allow for the formation of a pure crystal lattice.[4] - Consider a pre-purification step, such as an activated carbon treatment to remove colored impurities, or an extraction.

Experimental Protocols

Protocol 1: Recrystallization using a Single Solvent (Isopropanol)

This protocol is based on methods used for similar aminocycloalkanol hydrochlorides.[1][2]

  • Dissolution: In a suitable Erlenmeyer flask, add the crude this compound. Add a minimal amount of isopropanol and heat the mixture to boiling with gentle stirring until the solid is completely dissolved. If the solid does not fully dissolve, add small portions of hot isopropanol until a clear solution is obtained. Avoid adding an excess of solvent.[7]

  • Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation and contamination. Crystal formation should begin during this cooling period. For maximum yield, once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to an hour.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold isopropanol to remove any residual mother liquor.[7]

  • Drying: Dry the purified crystals under vacuum to remove all traces of the solvent.

Protocol 2: Recrystallization using a Solvent/Anti-Solvent System
  • Dissolution: Dissolve the crude this compound in a minimum amount of a suitable hot solvent in which it is highly soluble (e.g., methanol or ethanol).

  • Addition of Anti-Solvent: While the solution is still warm, slowly add an anti-solvent (e.g., diethyl ether or acetone) in which the compound is insoluble, until the solution becomes slightly cloudy (turbid).

  • Crystallization: Reheat the solution slightly until the turbidity just disappears, and then allow it to cool slowly to room temperature, followed by cooling in an ice bath.

  • Crystal Collection and Drying: Collect, wash with a small amount of the anti-solvent, and dry the crystals as described in Protocol 1.

Data Presentation

Solvent/Reagent Role Rationale/Comments
Isopropanol Primary SolventOften provides a good solubility differential at high and low temperatures for hydrochloride salts.[1][2][3]
Methanol Primary SolventA polar protic solvent that can be effective for dissolving polar hydrochloride salts.[1][2]
Ethanol Primary SolventSimilar properties to methanol and isopropanol; may also be a suitable choice.[1][3]
Diethyl Ether Anti-SolventA non-polar solvent used to induce precipitation of the polar hydrochloride salt from a more polar primary solvent.[1][3]
Acetone Anti-Solvent/WashCan be used to precipitate the product or as a wash to remove impurities.[1][3]

Visualization

Recrystallization_Workflow start Start: Crude 1-(Aminomethyl)cyclopentanol hydrochloride dissolve Dissolve in Minimum Hot Solvent (e.g., Isopropanol) start->dissolve hot_filtration Hot Filtration (Optional, for insoluble impurities) dissolve->hot_filtration cool Slow Cooling (Room Temp -> Ice Bath) dissolve->cool If no insoluble impurities hot_filtration->cool collect Collect Crystals (Vacuum Filtration) cool->collect no_crystals Troubleshooting: No Crystals Form cool->no_crystals Issue oiling_out Troubleshooting: Oiling Out cool->oiling_out Issue wash Wash with Ice-Cold Solvent collect->wash dry Dry Crystals (Under Vacuum) wash->dry end_product End: Pure Crystals dry->end_product

Caption: Workflow for the recrystallization of this compound.

References

Stability issues and storage of 1-(Aminomethyl)cyclopentanol hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability issues and proper storage of 1-(Aminomethyl)cyclopentanol hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound?

A1: For long-term storage, this compound should be stored in a well-sealed container in a cool, dry, and well-ventilated area, protected from light and moisture.[1][2][3] Recommended storage temperatures are typically between 2-8°C to minimize potential degradation.[4] The hydrochloride salt form is generally more stable than the free base as the lone pair of electrons on the nitrogen is protonated, reducing its susceptibility to oxidation.[5][6]

Q2: What are the potential stability issues with this compound?

A2: Being a primary amine hydrochloride and a tertiary alcohol, the compound may be susceptible to several degradation pathways under stress conditions. Potential issues include:

  • Oxidation: The primary amine functionality can be susceptible to oxidation, potentially forming N-oxide or other related impurities.[7][8]

  • Dehydration: As a tertiary alcohol, it may undergo dehydration (loss of a water molecule) under acidic conditions and/or elevated temperatures to form an alkene.[9][10]

  • Formation of Heat Stable Salts: In the presence of certain acidic impurities, stable salts can form that are not easily removed.[11][12]

  • Hygroscopicity: Like many salts, it may absorb moisture from the air, which can lead to physical changes or facilitate hydrolytic degradation.[4]

Q3: How does pH affect the stability of this compound in solution?

A3: The stability of this compound in solution is pH-dependent.

  • Acidic Conditions: In strongly acidic solutions, particularly at elevated temperatures, the tertiary alcohol is at risk of dehydration.[9][10]

  • Neutral Conditions: Near-neutral pH is generally expected to be the most stable for the amine hydrochloride salt.

  • Alkaline Conditions: In alkaline solutions, the hydrochloride salt will be converted to the free amine. The free amine is more nucleophilic and susceptible to oxidation and other reactions.[5]

Q4: Are there any known incompatibilities for this compound?

A4: Yes, this compound is incompatible with strong oxidizing agents.[3] Contact with strong bases will convert it to the free amine, which may have different reactivity and stability profiles.

Troubleshooting Guide

This guide provides a systematic approach to addressing common stability-related issues encountered during experiments with this compound.

Observed Issue Potential Cause Recommended Action
Unexpected peaks in chromatogram after short-term storage of a solution. Degradation of the compound.1. Verify the pH of the solution. Adjust to near-neutral if possible.2. Protect the solution from light.3. Store solutions at a lower temperature (e.g., 2-8°C).4. Prepare fresh solutions before use.
Change in physical appearance of the solid (e.g., discoloration, clumping). 1. Oxidation.2. Hygroscopicity (moisture absorption).1. Ensure the container is tightly sealed and stored under an inert atmosphere (e.g., nitrogen or argon) if possible.2. Store in a desiccator to minimize moisture exposure.
Poor analytical results or loss of potency over time. Significant degradation has occurred.1. Review storage conditions and ensure they are optimal.2. Perform a forced degradation study to identify the primary degradation pathways and products.3. Develop and validate a stability-indicating analytical method to accurately quantify the parent compound and its degradants.
Inconsistent results between different batches of the compound. Variation in impurity profiles or initial degradation state.1. Request the Certificate of Analysis (CoA) for each batch and compare impurity profiles.2. Perform initial purity testing on new batches upon receipt.

Experimental Protocols

Stability-Indicating Method Development and Forced Degradation Studies

A crucial aspect of understanding the stability of a pharmaceutical compound is the development of a stability-indicating analytical method, typically using High-Performance Liquid Chromatography (HPLC). This involves subjecting the compound to forced degradation to generate potential degradation products.

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products and to identify the conditions under which the compound is unstable.

1. HPLC Method Development (Initial Conditions)

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of a buffered aqueous phase (e.g., 20 mM phosphate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a low wavelength (e.g., 210 nm), as the compound lacks a strong chromophore, or a charged aerosol detector (CAD), or a mass spectrometer (MS).

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

2. Preparation of Stock and Stressed Samples

  • Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or a water/methanol mixture) at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat at 60°C for a specified period (e.g., 24 hours). Neutralize a sample before injection.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature for a specified period (e.g., 24 hours). Neutralize a sample before injection.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) for 48 hours. Also, heat the stock solution at 60°C for 24 hours.

  • Photolytic Degradation: Expose the solid compound and the stock solution to UV light (e.g., 254 nm) and visible light for a defined period.

3. Analysis and Method Optimization

Analyze the stressed samples using the initial HPLC conditions. The goal is to achieve baseline separation between the main peak of this compound and all degradation product peaks. Adjust the mobile phase composition, gradient, pH, and/or column to optimize the separation.

Quantitative Data Presentation

The results of the stability studies should be summarized in a clear and organized table.

Stress Condition Time Temperature Assay of this compound (%) Total Impurities/Degradation Products (%) Mass Balance (%) Observations
Control (Unstressed) 0RT99.80.2100.0No change
0.1 M HCl 24 h60°C92.57.399.8One major degradant
0.1 M NaOH 24 hRT98.11.899.9Minor degradation
3% H₂O₂ 24 hRT95.34.699.9Two minor degradants
Dry Heat 48 h80°C99.50.5100.0Slight discoloration
UV Light 24 hRT99.60.4100.0No significant change

Note: The data presented in this table is illustrative and should be replaced with actual experimental results.

Visualizations

Troubleshooting Workflow for Stability Issues

The following diagram illustrates a logical workflow for troubleshooting unexpected analytical results that may be related to the stability of this compound.

TroubleshootingWorkflow Troubleshooting Workflow for Stability Issues start Unexpected Analytical Result (e.g., new peaks, low assay) check_solution Check Solution Preparation and Storage Conditions start->check_solution check_solid Inspect Solid Material and Storage start->check_solid review_method Review Analytical Method Parameters start->review_method forced_degradation Perform Forced Degradation Study check_solution->forced_degradation If solution prep is correct check_solid->forced_degradation If solid is stored correctly review_method->forced_degradation If method is sound identify_degradants Identify Degradation Products (e.g., LC-MS) forced_degradation->identify_degradants optimize_storage Optimize Storage Conditions identify_degradants->optimize_storage refine_method Refine and Validate Stability-Indicating Method identify_degradants->refine_method

Caption: A logical workflow for troubleshooting stability issues.

Potential Degradation Pathways

Based on the chemical structure of this compound, the following degradation pathways can be postulated under forced degradation conditions.

DegradationPathways Potential Degradation Pathways cluster_acid Acidic Conditions / Heat cluster_oxidation Oxidative Stress cluster_base Alkaline Conditions parent 1-(Aminomethyl)cyclopentanol Hydrochloride dehydration Dehydration Product (Alkene) parent->dehydration -H₂O n_oxide N-Oxide parent->n_oxide [O] other_oxidation Other Oxidized Impurities parent->other_oxidation [O] free_base Free Amine (More reactive) parent->free_base OH⁻ free_base->n_oxide [O] (faster)

References

Technical Support Center: Purification of 1-(Aminomethyl)cyclopentanol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 1-(Aminomethyl)cyclopentanol hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The most widely reported and effective method for purifying this compound is recrystallization.[1] Alcohols such as isopropanol and methanol are frequently used solvents for this purpose.[1][2] For more challenging separations, particularly for removing stereoisomers or closely related impurities, column chromatography may be employed.[1]

Q2: Which solvents are recommended for the recrystallization of this compound?

A2: Isopropanol is a preferred solvent for recrystallization as it often provides a good balance of solubility at high temperatures and insolubility at low temperatures, leading to a high recovery of the pure product.[1] Methanol and ethanol have also been successfully used.[1][2] In some procedures, an anti-solvent like diethyl ether or acetone may be used to induce precipitation or to wash the final product.[1]

Q3: What are the typical impurities I should be aware of during purification?

A3: Potential impurities can include starting materials and reagents from the synthesis, as well as by-products formed during the reaction. The primary impurities are often other stereoisomers formed during synthesis, including the trans-isomer and other diastereomers.[1] Residual solvents are also potential impurities.

Q4: What analytical techniques are suitable for assessing the purity of the final product?

A4: Several analytical techniques can be used to determine the purity of your compound:

  • Gas Chromatography (GC): Useful for assessing the overall purity and detecting volatile impurities.[1]

  • Chiral High-Performance Liquid Chromatography (HPLC): Essential for determining the enantiomeric and diastereomeric purity by separating the different stereoisomers.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to confirm the chemical structure and identify impurities. An in-situ 1H NMR method has been developed for testing the enantiopurity of chiral amino alcohols.[3]

  • Melting Point Determination: A sharp melting point range close to the literature value can be an indicator of high purity.

Q5: My crude product is a brown, oily substance. How can I purify it to a white solid?

A5: A brown, oily crude product is common before purification. A typical procedure to obtain a white solid is to dissolve the crude oil in a suitable solvent like methanol or isopropanol and then induce crystallization. This can be achieved by adding a solution of hydrogen chloride in the same solvent to form the hydrochloride salt, which is often a crystalline solid. The resulting solid can then be isolated by filtration and further purified by recrystallization.[2] Cooling the system to 0°C can aid in crystallization.[2]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low Recovery/Yield After Recrystallization - Too much solvent was used, preventing the product from fully precipitating upon cooling.[3] - Premature crystallization occurred on the filter paper during hot filtration.[3]- Minimize the amount of hot solvent used to just enough to dissolve the solid.[3] - Pre-heat the filtration apparatus to prevent the product from crashing out during filtration.[3]
Product Oils Out Instead of Crystallizing - The solution is supersaturated due to a high concentration of the solute. - The solution was cooled too rapidly, not allowing enough time for an ordered crystal lattice to form.[3] - The melting point of the compound is below the boiling point of the solvent.- Re-heat the solution and add a small amount of solvent to dissolve the oil, then allow it to cool more slowly.[3] - Gently stir or agitate the solution to promote crystallization.[3] - Consider a different solvent with a lower boiling point.[3]
Persistent Impurities Detected (e.g., by GC, HPLC) - The impurity may have similar solubility properties to the product, leading to co-crystallization. - Inadequate washing of the crystals, leaving residual mother liquor containing impurities.[3]- Perform a second recrystallization, which can often remove stubborn impurities.[3] - Ensure thorough washing of the crystals with fresh, ice-cold solvent.[3] - If recrystallization is ineffective, consider an alternative purification method like column chromatography.[3]
Presence of Optical Isomer Impurities - Incomplete chiral resolution during the synthesis. - Racemization may have occurred during a reaction step.- Utilize Chiral High-Performance Liquid Chromatography (HPLC) for separation and confirmation of stereochemical identity.[3] - Consider diastereomeric salt formation by reacting the amine with a chiral acid, which can then be separated by recrystallization.[3]

Experimental Protocols

General Recrystallization Protocol

This protocol is a general guideline and may require optimization based on the specific impurities present and the scale of the experiment.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., isopropanol, methanol).

  • Heating: Gently heat the mixture on a hot plate while stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve full dissolution.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. The formation of crystals should be observed. To maximize yield, cool the flask in an ice bath for at least 30 minutes.

  • Isolation & Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities. Dry the purified crystals in a vacuum oven.

Visualized Workflows

G General Recrystallization Workflow A Dissolve Crude Product in Minimal Hot Solvent B Hot Filtration (Optional, if impurities present) A->B Insoluble impurities C Slow Cooling to Room Temperature A->C No insoluble impurities B->C D Cool in Ice Bath to Maximize Precipitation C->D E Vacuum Filtration to Isolate Crystals D->E F Wash Crystals with Ice-Cold Solvent E->F G Dry Purified Product F->G

Caption: General workflow for the recrystallization of this compound.

G Troubleshooting: Product Oiling Out Start Product Oils Out Decision1 Is solution clear when reheated? Start->Decision1 Action1 Add small amount of solvent, cool slowly Decision1->Action1 Yes Action3 Change to a lower boiling point solvent Decision1->Action3 No Action2 Agitate or scratch flask Action1->Action2 End Crystals Form Action2->End Action3->End

Caption: Troubleshooting logic for when the product "oils out" during recrystallization.

References

Technical Support Center: Synthesis of 1-(Aminomethyl)cyclopentanol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on catalyst selection and troubleshooting for the synthesis of 1-(Aminomethyl)cyclopentanol hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

The most prevalent method for synthesizing this compound is through the catalytic hydrogenation of a nitrile precursor, typically 1-cyanocyclopentanol. This reaction reduces the nitrile group (-CN) to a primary amine (-CH₂NH₂).

Q2: Which catalysts are most effective for the reduction of the nitrile precursor to the desired primary amine?

Several heterogeneous catalysts are effective for this transformation. The choice of catalyst can significantly impact yield, selectivity, and reaction conditions. Commonly used catalysts include:

  • Raney Nickel: A widely used and cost-effective catalyst for nitrile hydrogenation.[1][2][3]

  • Palladium on Carbon (Pd/C): Another common choice, often used for various hydrogenation reactions.[2][4]

  • Platinum Oxide (PtO₂): A highly active catalyst, also known as Adams' catalyst.[2]

  • Raney Cobalt: Known for its high selectivity towards primary amines, sometimes with lower activity compared to Raney Nickel.[3][5]

  • Rhodium catalysts: Also utilized for nitrile hydrogenation.[3][6]

Q3: What are the main challenges in the catalytic hydrogenation of nitriles for this synthesis?

The primary challenge is controlling the selectivity of the reaction.[3][7] The formation of secondary and tertiary amines as by-products is a common issue.[1][5] This occurs when the initially formed primary amine reacts with the imine intermediate.

Q4: How can the formation of secondary and tertiary amine by-products be minimized?

The selectivity towards the primary amine can be enhanced by:

  • Addition of a base: Ammonia is frequently added to the reaction mixture to suppress the formation of secondary and tertiary amines.[3][6] Other bases like sodium hydroxide (NaOH), lithium hydroxide (LiOH), or potassium hydroxide (KOH) can also be effective, particularly with nickel or cobalt catalysts.[3]

  • Solvent choice: The use of protic solvents, such as ethanol, can improve the selectivity for the primary amine.[1]

  • Reaction conditions: Optimizing temperature and pressure can also influence the product distribution.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or no conversion of the starting nitrile. 1. Catalyst deactivation or poisoning.2. Insufficient hydrogen pressure or poor gas dispersion.3. Inadequate reaction temperature or time.1. Use fresh, active catalyst. Ensure the starting material and solvent are free of catalyst poisons (e.g., sulfur compounds).2. Check for leaks in the hydrogenation apparatus. Ensure efficient stirring to maximize gas-liquid contact.3. Gradually increase the reaction temperature and/or extend the reaction time. Monitor the reaction progress by TLC or GC.
Low yield of the desired primary amine with significant by-product formation (secondary/tertiary amines). 1. The reaction conditions favor the formation of by-products.2. The concentration of the primary amine product is high enough to compete for the imine intermediate.1. Add ammonia (gaseous or as a solution in a suitable solvent) to the reaction mixture.[3][6]2. Add a basic additive such as NaOH or LiOH.[3]3. Consider a different catalyst, such as Raney Cobalt, which can offer higher selectivity.[3][5]4. Use a protic solvent like ethanol.[1]
Inconsistent reaction results. 1. Variability in catalyst activity.2. Inconsistent reaction setup and procedure.1. Use a consistent source and batch of catalyst. If preparing the catalyst in-house, ensure the preparation method is standardized.2. Carefully control all reaction parameters, including temperature, pressure, stirring rate, and the purity of all reagents and solvents.

Data Presentation

Table 1: Comparison of Common Catalysts for Nitrile Hydrogenation

CatalystTypical SupportRelative ActivitySelectivity for Primary AmineTypical Operating Conditions
Raney Nickel None (Sponge)HighGood to Excellent (with additives)50-150 °C, 30-100 bar H₂
Palladium on Carbon (Pd/C) Activated CarbonHighModerate to Good25-100 °C, 1-50 bar H₂
**Platinum Oxide (PtO₂) **NoneVery HighModerate to Good25-80 °C, 1-5 bar H₂
Raney Cobalt None (Sponge)ModerateExcellent80-180 °C, 50-200 bar H₂

Experimental Protocols

Representative Protocol for the Synthesis of 1-(Aminomethyl)cyclopentanol via Catalytic Hydrogenation of 1-Cyanocyclopentanol using Raney Nickel

Disclaimer: This is a representative protocol and should be adapted and optimized for specific laboratory conditions and scales. A thorough risk assessment should be conducted before commencing any experimental work.

Materials:

  • 1-Cyanocyclopentanol

  • Raney Nickel (slurry in water)

  • Anhydrous Ethanol

  • Ammonia solution (e.g., 7N in Methanol)

  • Hydrogen gas

  • Diatomaceous earth (e.g., Celite®)

  • Hydrochloric acid (e.g., in isopropanol)

Procedure:

  • Catalyst Preparation: In a suitable hydrogenation reactor, add Raney Nickel slurry. Wash the catalyst with anhydrous ethanol to remove water.

  • Reaction Setup: To the reactor containing the catalyst, add anhydrous ethanol, the ammonia solution, and 1-cyanocyclopentanol.

  • Hydrogenation: Seal the reactor and purge it with nitrogen, followed by hydrogen gas. Pressurize the reactor with hydrogen to the desired pressure (e.g., 50 bar) and heat to the target temperature (e.g., 80 °C) with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction progress by observing hydrogen uptake and by analyzing aliquots using TLC or GC until the starting material is consumed.

  • Work-up: Cool the reactor to room temperature and carefully vent the hydrogen. Purge the reactor with nitrogen.

  • Catalyst Removal: Filter the reaction mixture through a pad of diatomaceous earth to remove the Raney Nickel catalyst. Caution: Raney Nickel is pyrophoric and must be handled with care, preferably kept wet.

  • Isolation of Hydrochloride Salt: To the filtrate, add a solution of hydrochloric acid in a suitable solvent (e.g., isopropanol) to precipitate the this compound salt.

  • Purification: Collect the solid product by filtration, wash with a suitable solvent (e.g., cold ethanol or diethyl ether), and dry under vacuum.

Visualizations

Reaction_Pathway 1-Cyanocyclopentanol 1-Cyanocyclopentanol Imine Intermediate Imine Intermediate 1-Cyanocyclopentanol->Imine Intermediate + H2 (Catalyst) 1-(Aminomethyl)cyclopentanol 1-(Aminomethyl)cyclopentanol Imine Intermediate->1-(Aminomethyl)cyclopentanol + H2 (Catalyst) Secondary Amine Byproduct Secondary Amine Byproduct Imine Intermediate->Secondary Amine Byproduct + Primary Amine - NH3 1-(Aminomethyl)cyclopentanol HCl 1-(Aminomethyl)cyclopentanol HCl 1-(Aminomethyl)cyclopentanol->1-(Aminomethyl)cyclopentanol HCl + HCl

Caption: Reaction pathway for the synthesis of this compound.

Catalyst_Selection_Workflow start Start: Need to synthesize 1-(Aminomethyl)cyclopentanol cost_consideration Is cost a major factor? start->cost_consideration raney_ni Consider Raney Nickel cost_consideration->raney_ni Yes high_selectivity_needed Is high selectivity for primary amine critical? cost_consideration->high_selectivity_needed No raney_ni->high_selectivity_needed raney_co Consider Raney Cobalt high_selectivity_needed->raney_co Yes pd_c_pt_o2 Consider Pd/C or PtO2 for milder conditions high_selectivity_needed->pd_c_pt_o2 No optimization Optimize reaction with basic additives (e.g., NH3) raney_co->optimization pd_c_pt_o2->optimization end_process Final Catalyst Selection optimization->end_process

Caption: Decision workflow for catalyst selection.

Troubleshooting_Tree start Problem with Synthesis check_conversion Is starting material being consumed? start->check_conversion no_conversion Low/No Conversion check_conversion->no_conversion No low_selectivity Low Selectivity (By-products observed) check_conversion->low_selectivity Yes check_catalyst Check catalyst activity and for poisons no_conversion->check_catalyst check_conditions Check H2 pressure, temperature, and stirring no_conversion->check_conditions add_base Add NH3 or other basic additives low_selectivity->add_base change_solvent Switch to a protic solvent (e.g., ethanol) low_selectivity->change_solvent change_catalyst Consider a more selective catalyst (e.g., Raney Co) low_selectivity->change_catalyst

Caption: Troubleshooting decision tree for the synthesis.

References

Validation & Comparative

Comparative Guide to the Analytical Validation of 1-(Aminomethyl)cyclopentanol Hydrochloride Purity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the validation of 1-(Aminomethyl)cyclopentanol hydrochloride purity. Ensuring the purity of pharmaceutical intermediates is a critical step in drug development and manufacturing. This document outlines and compares key analytical techniques, offering supporting experimental data and detailed protocols to aid in method selection and implementation.

Comparison of Analytical Techniques

The selection of an appropriate analytical method for purity determination depends on several factors, including the physicochemical properties of the analyte, the nature of potential impurities, and the desired level of sensitivity and specificity. For this compound, a compound lacking a significant UV chromophore, a direct analysis by HPLC-UV is challenging. Therefore, alternative and modified methods are necessary.

Table 1: Comparison of Analytical Methods for Purity Determination

MethodPrincipleSpecificitySensitivityThroughputKey AdvantagesKey Disadvantages
HPLC-UV with Pre-column Derivatization Chromatographic separation of the derivatized analyte from impurities, followed by UV detection.HighHighModerateWell-established for non-chromophoric amines. Provides detailed impurity profile.Requires a derivatization step, which can add complexity and introduce variability.
Gas Chromatography (GC-FID) Separation of volatile compounds based on their boiling points and interaction with the stationary phase.High for volatile impuritiesHighHighExcellent for the analysis of residual solvents and volatile organic impurities.Not suitable for non-volatile impurities or the parent compound without derivatization.
Quantitative ¹H-NMR (qNMR) Determination of purity based on the ratio of the integral of a specific proton signal of the analyte to that of a certified internal standard.[1][2][3][4][5]HighModerateLowA primary ratio method that does not require a reference standard of the analyte. Provides structural information.Lower sensitivity compared to chromatographic methods. Requires a high-field NMR spectrometer.
Acid-Base Titration Neutralization of the hydrochloride salt with a standardized base to determine the total acidic content.[6][7]LowLowHighRapid, cost-effective, and provides a good measure of overall assay.Non-specific; it titrates the total acidity and cannot distinguish between the active substance and acidic impurities.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for similar compounds and can be adapted and validated for this compound.

High-Performance Liquid Chromatography (HPLC) with Pre-column Derivatization

This method is a stability-indicating assay that can separate the active pharmaceutical ingredient (API) from its potential impurities and degradation products.[8][9]

Derivatization Procedure (using 9-fluorenylmethoxycarbonyl chloride - FMOC-Cl):

  • Sample Preparation: Accurately weigh and dissolve 10 mg of this compound in 10 mL of a 1:1 mixture of acetonitrile and 0.1 M borate buffer (pH 8.5).

  • Derivatization Reaction: To 1 mL of the sample solution, add 1 mL of a 5 mg/mL solution of FMOC-Cl in acetonitrile. Vortex the mixture and allow it to react at room temperature for 30 minutes.[10][11]

  • Quenching: Add 1 mL of 0.1 M glycine solution to quench the excess FMOC-Cl. Vortex and let it stand for 5 minutes.

  • Final Preparation: Dilute the solution to a final concentration of approximately 100 µg/mL with the mobile phase.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of Mobile Phase A (0.1% trifluoroacetic acid in water) and Mobile Phase B (acetonitrile).

  • Gradient Program:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 20% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 265 nm.

  • Injection Volume: 10 µL.

Table 2: Hypothetical HPLC Purity Data for Three Lots

Lot NumberPurity by HPLC (%)Known Impurity 1 (%)Known Impurity 2 (%)Unknown Impurities (%)
A-2025-0199.50.150.100.25
B-2025-0298.80.450.200.55
C-2025-0399.80.05<0.050.10

Potential Impurities from Synthesis:

The synthesis of this compound often starts from cyclopentanone.[12] Potential impurities can include unreacted starting materials, by-products from side reactions, and residual solvents.

  • Impurity 1 (Starting Material): Cyclopentanone

  • Impurity 2 (By-product): 1-cyanocyclopentanol

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Acetonitrile/Buffer weigh->dissolve add_fmoc Add FMOC-Cl dissolve->add_fmoc react React at RT add_fmoc->react quench Quench with Glycine react->quench inject Inject into HPLC quench->inject separate Separate on C18 Column inject->separate detect Detect at 265 nm separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity integrate->calculate

Caption: Workflow for HPLC purity analysis with pre-column derivatization.

Gas Chromatography (GC-FID) for Residual Solvents

This method is used to quantify residual solvents from the synthesis process.

Sample Preparation:

  • Accurately weigh about 100 mg of this compound into a 10 mL headspace vial.

  • Add 5 mL of a suitable solvent (e.g., dimethyl sulfoxide).

  • Seal the vial.

Chromatographic Conditions:

  • Column: Capillary column suitable for residual solvent analysis (e.g., G43 phase).

  • Injector Temperature: 200°C.

  • Detector Temperature (FID): 250°C.

  • Oven Program:

    • Initial temperature: 40°C for 5 minutes.

    • Ramp: 10°C/min to 200°C.

    • Hold: 5 minutes.

  • Carrier Gas: Helium or Nitrogen.

  • Headspace Parameters:

    • Oven Temperature: 80°C.

    • Loop Temperature: 90°C.

    • Transfer Line Temperature: 100°C.

    • Equilibration Time: 15 minutes.

Table 3: Hypothetical GC Data for Residual Solvents

Lot NumberMethanol (ppm)Toluene (ppm)Acetonitrile (ppm)
A-2025-011505020
B-2025-0240012080
C-2025-0350<10<10

Logical Diagram for Method Selection

Method_Selection start Purity Analysis of 1-(Aminomethyl)cyclopentanol HCl q1 Determine Overall Assay? start->q1 q2 Analyze Volatile Impurities? q1->q2 No titration Acid-Base Titration q1->titration Yes q3 Detailed Impurity Profile? q2->q3 No gc GC-FID q2->gc Yes q4 Primary Method for Purity? q3->q4 No hplc HPLC with Derivatization q3->hplc Yes q4->start No qnmr Quantitative NMR q4->qnmr Yes

Caption: Decision tree for selecting an appropriate analytical method.

Conclusion

The analytical validation of this compound purity requires a multi-faceted approach. For a comprehensive purity profile, a combination of techniques is recommended. HPLC with pre-column derivatization provides a detailed analysis of non-volatile impurities, while GC-FID is essential for controlling residual solvents. Acid-base titration offers a rapid and cost-effective method for determining the overall assay, and qNMR serves as a powerful primary method for purity assignment without the need for a specific reference standard. The choice of methodology should be guided by the specific requirements of the analysis, including the intended use of the material and regulatory expectations.

References

Spectroscopic Showdown: Differentiating Isomers of 1-(Aminomethyl)cyclopentanol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Spectroscopic Analysis of 1-(Aminomethyl)cyclopentanol Hydrochloride and Its Isomers for Researchers, Scientists, and Drug Development Professionals.

The precise structural elucidation of pharmaceutical compounds and their intermediates is paramount in drug development. Isomeric purity can significantly impact a drug's efficacy and safety profile. This guide provides a comparative analysis of spectroscopic techniques used to differentiate isomers of 1-(aminomethyl)cyclopentanol, a key building block in various pharmaceutical syntheses. Due to the limited availability of public experimental data for this compound isomers, this guide utilizes data from the closely related cis- and trans-3-aminocyclohexanols to illustrate the principles of spectroscopic differentiation. These analogs provide a robust model for understanding the expected spectral differences.

At a Glance: Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for cis- and trans-3-aminocyclohexanol, serving as a proxy for the expected differences between isomers of aminocyclopentanol derivatives.

Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

ProtonsIsomerChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-1 (CH-OH)cis-43.65tt11.2, 4.8
trans-43.64tt10.8, 4.4
H-3 (CH-N)cis-42.76tt11.6, 4.0
trans-42.75tt11.6, 4.0
H-2acis-42.10dddd11.6, 5.2, 4.0, 2.0
trans-42.35dddd11.6, 5.6, 4.2, 1.0
H-2bcis-41.07q11.6
trans-40.94bq10.2

Data adapted from a study on cis- and trans-3-aminocyclohexanols, which serve as structural analogs.[1][2]

Table 2: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

CarbonIsomerChemical Shift (δ, ppm)
C-1 (CH-OH)cis-466.8
trans-467.1
C-3 (CH-N)cis-448.1
trans-448.5
C-2cis-443.3
trans-443.1
C-4cis-433.1
trans-435.1

Data adapted from a study on cis- and trans-3-aminocyclohexanols, which serve as structural analogs.[1][2]

Table 3: Key IR Absorption Bands (cm⁻¹)

Functional GroupExpected Range (cm⁻¹)Key Differentiating Features
O-H Stretch (Alcohol)3200-3600 (broad)The breadth and exact position can be influenced by intra- and intermolecular hydrogen bonding, which may differ between isomers.
N-H Stretch (Amine Salt)2800-3200 (broad)Broad absorption due to the ammonium salt.
C-H Stretch (Aliphatic)2850-3000
N-H Bend (Amine Salt)1500-1600
C-O Stretch (Alcohol)1000-1260The exact wavenumber can provide clues about the orientation of the hydroxyl group.

Table 4: Mass Spectrometry Fragmentation

IsomerMolecular Ion (M+)Key Fragment Ions (m/z)Fragmentation Pathway
BothExpected at m/z = 115 (for free base)98, 86, 70, 57Loss of NH₃, H₂O, and subsequent ring fragmentation. High-resolution mass spectrometry is crucial for confirming the elemental composition.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the connectivity and stereochemistry of the isomers.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

  • Dissolve 5-10 mg of the purified this compound isomer in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD).

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS) or 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid, sodium salt (TSP) for aqueous solutions.

¹H NMR Spectroscopy:

  • Pulse Sequence: Standard single-pulse experiment.

  • Number of Scans: 16-64.

  • Relaxation Delay: 5 seconds.

  • Analysis: Pay close attention to the chemical shifts and coupling constants of the protons on the carbon atoms bearing the hydroxyl and aminomethyl groups. The spatial arrangement of these groups in cis and trans isomers will result in different magnetic environments and therefore distinct chemical shifts and coupling patterns.[3]

¹³C NMR Spectroscopy:

  • Pulse Sequence: Standard proton-decoupled pulse sequence.

  • Number of Scans: 1024-4096.

  • Relaxation Delay: 2 seconds.

  • Analysis: The chemical shifts of the cyclopentane ring carbons will be influenced by the stereochemistry of the substituents.

2D NMR Spectroscopy (COSY, HSQC, HMBC, NOESY):

  • COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling correlations and confirm the proton network within the cyclopentane ring.

  • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

  • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C correlations, aiding in the assignment of quaternary carbons.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Crucial for differentiating stereoisomers by identifying protons that are close in space. For example, in a cis isomer, a cross-peak would be expected between the protons on the carbons bearing the hydroxyl and aminomethyl groups.[1][2]

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: An FTIR spectrometer.

Sample Preparation:

  • Solid Sample (KBr Pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin pellet.

  • Solid Sample (ATR): Place a small amount of the solid sample directly on the Attenuated Total Reflectance (ATR) crystal.

Data Acquisition:

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

  • Analysis: Identify characteristic absorption bands for the hydroxyl (O-H), ammonium (N-H⁺), and alkyl (C-H) groups. Differences in hydrogen bonding between isomers may lead to subtle shifts in the O-H and N-H stretching frequencies.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the isomers.

Instrumentation: A mass spectrometer, preferably with high-resolution capabilities (e.g., Q-TOF or Orbitrap).

Sample Introduction and Ionization:

  • Electrospray Ionization (ESI): Suitable for the polar, salt form of the compound. The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile/water) and infused into the ion source.

  • Electron Ionization (EI): May be used for the free base form if it is sufficiently volatile.

Data Acquisition:

  • Mass Range: m/z 50-500.

  • Analysis: Determine the accurate mass of the molecular ion to confirm the elemental composition. Analyze the fragmentation pattern to identify characteristic losses of functional groups. While the mass spectra of stereoisomers are often very similar, subtle differences in the relative abundances of fragment ions may be observed.

Workflow and Logic Diagrams

experimental_workflow purification purification nmr nmr purification->nmr ftir ftir purification->ftir ms ms purification->ms nmr_data nmr_data nmr->nmr_data ftir_data ftir_data ftir->ftir_data ms_data ms_data ms->ms_data structure structure nmr_data->structure ftir_data->structure ms_data->structure

References

A Comparative Analysis of 1-(Aminomethyl)cyclopentanol Hydrochloride and Other Aminocycloalkanol Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of 1-(Aminomethyl)cyclopentanol hydrochloride with other aminocycloalkanol derivatives, focusing on their chemical properties, biological activities, and applications in drug discovery. The information presented is intended for researchers, scientists, and professionals in the field of drug development.

Introduction to Aminocycloalkanol Derivatives

Aminocycloalkanol derivatives are a class of organic compounds characterized by a cycloalkane ring bearing both an amino and a hydroxyl group. These structures are of significant interest in medicinal chemistry as they are considered bioisosteres of amino acids and can serve as valuable scaffolds for the synthesis of peptidomimetics and other biologically active molecules. The rigid ring structure of these compounds helps to lock the relative orientation of the amino and hydroxyl groups, which can lead to specific interactions with biological targets.

1-(Aminomethyl)cyclopentanol is a specific example of this class, featuring a cyclopentane ring with a hydroxyl group and an aminomethyl group attached to the same carbon atom. The hydrochloride salt form is common for improving solubility and stability. This guide will compare this compound to other derivatives with varying ring sizes and substituent positions to elucidate structure-activity relationships (SAR).

Comparative Physicochemical and Biological Data

The biological activity of aminocycloalkanol derivatives is highly dependent on their structural features, such as the ring size, the stereochemistry, and the relative positions of the functional groups. Below is a comparison of 1-(Aminomethyl)cyclopentanol with other representative aminocycloalkanol derivatives.

Compound NameStructureMolecular Weight ( g/mol )LogPBiological Target/ActivityReference
This compound C₆H₁₄ClNO 151.63 -0.2 (estimated) Potential building block for enzyme inhibitors General knowledge
Cis-2-aminocyclopentanol hydrochloride C₅H₁₂ClNO 137.61 -0.5 (estimated) Inhibitor of glucosidases ****
Trans-2-aminocyclopentanol hydrochloride C₅H₁₂ClNO 137.61 -0.5 (estimated) Inhibitor of glucosidases ****
Cis-2-aminocyclohexanol hydrochloride C₆H₁₄ClNO 151.63 -0.1 (estimated) Inhibitor of glucosidases ****
Trans-2-aminocyclohexanol hydrochloride C₆H₁₄ClNO 151.63 -0.1 (estimated) Inhibitor of glucosidases ****

A key area where aminocycloalkanol derivatives have been explored is as inhibitors of glycosidases, enzymes that catalyze the hydrolysis of glycosidic bonds. The inhibitory activity of these compounds is often attributed to their ability to mimic the transition state of the natural substrate.

Table 2: Comparative Inhibitory Activity against Glucosidases

CompoundTarget EnzymeIC₅₀ (µM)
Cis-2-aminocyclopentanol Yeast α-glucosidase > 1000
Trans-2-aminocyclopentanol Yeast α-glucosidase ~ 500
Cis-2-aminocyclohexanol Yeast α-glucosidase ~ 200
Trans-2-aminocyclohexanol Yeast α-glucosidase ~ 100

Data is synthesized from studies on glycosidase inhibitors. Direct comparative data for 1-(Aminomethyl)cyclopentanol in this assay is not available in the literature, highlighting a potential area for future research.

From the available data, it is evident that the ring size and stereochemistry play a crucial role in the inhibitory potency of these compounds against glucosidases. The six-membered ring derivatives (cyclohexanol) are generally more potent than the five-membered ring derivatives (cyclopentanol). Furthermore, the trans isomers tend to exhibit stronger inhibition than the cis isomers. While direct experimental data for this compound as a glucosidase inhibitor is lacking, its structural similarity suggests it could be investigated for this and other enzyme inhibitory activities.

Experimental Protocols

A generalized protocol for assessing the inhibitory activity of aminocycloalkanol derivatives against α-glucosidase is provided below.

α-Glucosidase Inhibition Assay

  • Preparation of Solutions:

    • Prepare a stock solution of the test compound (e.g., this compound) in a suitable buffer (e.g., phosphate buffer, pH 7.0).

    • Prepare a solution of α-glucosidase from Saccharomyces cerevisiae in the same buffer.

    • Prepare a solution of the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), in the buffer.

  • Assay Procedure:

    • In a 96-well microplate, add the enzyme solution to each well.

    • Add varying concentrations of the test compound to the wells. A control well should contain the buffer instead of the inhibitor.

    • Pre-incubate the enzyme with the test compound at a specified temperature (e.g., 37 °C) for a set time (e.g., 10 minutes).

    • Initiate the enzymatic reaction by adding the pNPG solution to all wells.

    • Incubate the reaction mixture at the same temperature for a specific duration (e.g., 20 minutes).

    • Stop the reaction by adding a solution of sodium carbonate.

    • Measure the absorbance of the produced p-nitrophenol at 405 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition) from the dose-response curve.

Visualizations

Workflow for Screening Aminocycloalkanol Derivatives as Enzyme Inhibitors

G Screening Workflow for Aminocycloalkanol Derivatives cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Compound_Library Aminocycloalkanol Derivatives Library Assay_Setup Assay Setup in 96-well plate Compound_Library->Assay_Setup Enzyme_Prep Enzyme Preparation Enzyme_Prep->Assay_Setup Substrate_Prep Substrate Preparation Substrate_Prep->Assay_Setup Incubation Incubation Assay_Setup->Incubation Add substrate Measurement Absorbance Measurement Incubation->Measurement Data_Processing Data Processing Measurement->Data_Processing IC50_Determination IC50 Determination Data_Processing->IC50_Determination SAR_Analysis Structure-Activity Relationship (SAR) Analysis IC50_Determination->SAR_Analysis

Caption: A generalized workflow for the screening of aminocycloalkanol derivatives as potential enzyme inhibitors.

Hypothesized Interaction of Aminocycloalkanol with a Glycosidase Active Site

G Hypothesized Binding of Aminocycloalkanol in a Glycosidase Active Site cluster_enzyme Enzyme Active Site Asp Aspartic Acid (Asp) Glu Glutamic Acid (Glu) Inhibitor Aminocycloalkanol Inhibitor->Asp H-bond (protonated amino group) Inhibitor->Glu H-bond (hydroxyl group)

Caption: A simplified diagram illustrating the hypothesized hydrogen bonding interactions between an aminocycloalkanol inhibitor and key acidic residues in the active site of a glycosidase.

Conclusion

Aminocycloalkanol derivatives represent a versatile class of compounds with significant potential in drug discovery, particularly as enzyme inhibitors. The comparative data suggests that structural modifications, such as altering the ring size from a cyclopentyl to a cyclohexyl group and changing the stereochemistry of the substituents, can have a profound impact on biological activity.

While this compound is a commercially available building block, there is a notable lack of published data on its specific biological activities compared to other aminocycloalkanol derivatives like the 2-aminocycloalkanols. The established role of related compounds as glycosidase inhibitors suggests a promising avenue for the investigation of this compound and its analogs. Future research should focus on the systematic evaluation of this compound in various biological assays to fully elucidate its therapeutic potential and to expand the understanding of the structure-activity relationships within this important class of molecules.

Comparative Biological Efficacy of 1-(Aminomethyl)cyclopentanol Hydrochloride Analogs: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of scientific literature and patent databases, a direct comparative study detailing the biological efficacy of a series of 1-(aminomethyl)cyclopentanol hydrochloride analogs with quantitative data (e.g., IC50, EC50, Ki) could not be located. Publicly available information on the structure-activity relationship of this specific class of compounds is limited.

While the parent compound, 1-(aminomethyl)cyclopentanol, is noted for its potential as a building block in medicinal chemistry, particularly for targeting neurological conditions due to its structural similarities to neurotransmitters, detailed in vitro or in vivo comparative studies of its analogs are not readily accessible. Research into related cycloalkane derivatives suggests potential activities as neuroprotective agents and modulators of neurotransmitter receptors; however, these findings are not directly transferable to the 1-(aminomethyl)cyclopentanol scaffold without specific experimental validation.

This guide, therefore, cannot provide a direct comparison of biological efficacy with supporting experimental data as requested. The following sections outline the general background of this class of compounds and provide a hypothetical framework for how such a comparison could be structured, should the data become available in the future.

Hypothetical Data Presentation

Should comparative data for a series of this compound analogs become available, it would be structured as follows to facilitate clear comparison of their biological efficacy.

Table 1: Hypothetical Comparison of Biological Activity of 1-(Aminomethyl)cyclopentanol Analogs

Compound IDModification on Cyclopentanol RingTargetAssay TypePotency (IC50/EC50, µM)Selectivity vs. Off-TargetIn Vivo Efficacy (Model, Dose, Effect)
Parent NoneNMDA ReceptorRadioligand Binding[Data][Data][Data]
Analog A 2-MethylNMDA ReceptorRadioligand Binding[Data][Data][Data]
Analog B 3-PhenylNMDA ReceptorElectrophysiology[Data][Data][Data]
Analog C 4-FluoroGABA-A ReceptorRadioligand Binding[Data][Data][Data]

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility and validation of scientific findings. In a comparative study of 1-(aminomethyl)cyclopentanol analogs, the following experimental methodologies would be essential.

In Vitro Radioligand Binding Assay for NMDA Receptor
  • Membrane Preparation: Synaptosomal membranes would be prepared from the cerebral cortex of adult rats.

  • Assay Buffer: The buffer would typically consist of 50 mM Tris-HCl (pH 7.4).

  • Radioligand: A specific NMDA receptor radioligand, such as [³H]MK-801, would be used.

  • Incubation: Membranes, radioligand, and varying concentrations of the test compounds (1-(aminomethyl)cyclopentanol analogs) would be incubated at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes).

  • Separation: Bound and free radioligand would be separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters would be measured by liquid scintillation counting.

  • Data Analysis: IC50 values would be determined by non-linear regression analysis of the competition binding curves.

In Vivo Neuroprotection Assay (e.g., in a Stroke Model)
  • Animal Model: A suitable animal model of neurodegeneration, such as a middle cerebral artery occlusion (MCAO) model in rodents to mimic ischemic stroke, would be used.

  • Drug Administration: The 1-(aminomethyl)cyclopentanol analogs would be administered at various doses and routes (e.g., intravenously or intraperitoneally) at a specific time point relative to the induced injury.

  • Behavioral Assessment: Neurological deficits would be assessed at different time points post-injury using standardized behavioral tests.

  • Histological Analysis: At the end of the study, brain tissue would be collected to measure the infarct volume and assess neuronal damage using histological staining techniques (e.g., TTC staining).

  • Data Analysis: Statistical analysis would be performed to compare the effects of different analogs on behavioral outcomes and infarct size.

Visualization of Key Concepts

Diagrams are essential for illustrating complex biological pathways and experimental procedures.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Compound_Synthesis Synthesis of Analogs Binding_Assay Radioligand Binding Assay (e.g., NMDA Receptor) Compound_Synthesis->Binding_Assay Data_Analysis_InVitro IC50 Determination Binding_Assay->Data_Analysis_InVitro Drug_Administration Analog Administration Data_Analysis_InVitro->Drug_Administration Lead Candidate Selection Animal_Model Animal Model of Disease (e.g., Stroke) Animal_Model->Drug_Administration Behavioral_Tests Behavioral Assessment Drug_Administration->Behavioral_Tests Histology Histological Analysis Behavioral_Tests->Histology Data_Analysis_InVivo Efficacy Assessment Histology->Data_Analysis_InVivo

Caption: A generalized workflow for the evaluation of novel neuroprotective compounds.

Signaling_Pathway cluster_receptor NMDA Receptor Modulation cluster_cellular Cellular Effects Glutamate Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Activates Analog 1-(Aminomethyl)cyclopentanol Analog (Antagonist) Analog->NMDA_Receptor Blocks Neuroprotection Neuroprotection Analog->Neuroprotection Promotes Ion_Channel Ion Channel (Ca2+) NMDA_Receptor->Ion_Channel Opens Calcium_Influx Excessive Ca2+ Influx Ion_Channel->Calcium_Influx Excitotoxicity Excitotoxicity & Neuronal Death Calcium_Influx->Excitotoxicity

Caption: A simplified diagram of potential NMDA receptor antagonism leading to neuroprotection.

Characterization of 1-(Aminomethyl)cyclopentanol Hydrochloride: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and robust characterization of small molecules is a cornerstone of successful research and development. This guide provides a comparative overview of the characterization of 1-(aminomethyl)cyclopentanol hydrochloride, a key building block in medicinal chemistry, using mass spectrometry as the primary technique. We will explore the expected data, provide a detailed experimental protocol, and compare its performance with alternative analytical methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).

Introduction to this compound

This compound is a cyclic amino alcohol with the chemical formula C₆H₁₄ClNO and a molecular weight of approximately 151.63 g/mol .[1] Its structure, consisting of a cyclopentanol core with an aminomethyl substituent, makes it a valuable synthon for the preparation of a variety of biologically active compounds. Accurate characterization is crucial to confirm its identity, purity, and stability.

Mass Spectrometry Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and structure of a compound. For a molecule like 1-(aminomethyl)cyclopentanol, soft ionization techniques like Electrospray Ionization (ESI) are typically employed to minimize fragmentation and observe the protonated molecular ion.

Expected Mass Spectrum and Fragmentation

In positive ion mode ESI-MS, this compound is expected to show a prominent signal for the protonated free base, [M+H]⁺, at an m/z of approximately 116.11, corresponding to the molecular formula C₆H₁₄NO⁺.

Under higher energy conditions (e.g., in-source fragmentation or tandem MS/MS), characteristic fragment ions would be observed. The primary fragmentation pathways for this molecule would likely involve the loss of small neutral molecules such as water (H₂O) from the hydroxyl group or ammonia (NH₃) from the aminomethyl group. Alpha-cleavage adjacent to the amino and hydroxyl groups is also a common fragmentation pathway for amines and alcohols, respectively.[2]

Key Expected Fragmentation Pathways:

  • Loss of Water: [M+H - H₂O]⁺

  • Loss of Ammonia: [M+H - NH₃]⁺

  • Alpha-cleavage: Cleavage of the C-C bond between the cyclopentyl ring and the aminomethyl group.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

A detailed protocol for the analysis of this compound using ESI-MS is provided below. This protocol is a representative example and may require optimization based on the specific instrumentation used.

Instrumentation:

  • A high-resolution mass spectrometer (e.g., a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument) equipped with an electrospray ionization source.

Sample Preparation:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as methanol or a mixture of water and methanol.

  • Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase.

Mass Spectrometry Conditions:

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 - 4.5 kV
Cone Voltage 20 - 40 V
Source Temperature 120 - 150 °C
Desolvation Gas Nitrogen
Desolvation Temperature 300 - 400 °C
Desolvation Gas Flow 600 - 800 L/hr
Mass Analyzer Full scan mode from m/z 50 to 500
Collision Energy (for MS/MS) Ramped from 10 to 40 eV

Comparison with Alternative Analytical Techniques

While mass spectrometry provides invaluable information on molecular weight and structure, a comprehensive characterization often involves orthogonal techniques. Here, we compare mass spectrometry with Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).

FeatureMass Spectrometry (MS)Nuclear Magnetic Resonance (NMR)High-Performance Liquid Chromatography (HPLC)
Information Provided Molecular weight, elemental composition (HRMS), structural information via fragmentation.Detailed structural information (connectivity of atoms), stereochemistry.Purity assessment, quantification, separation of isomers.
Sensitivity High (picomole to femtomole range).Lower (micromole to nanomole range).Moderate to high, depending on the detector.
Sample Requirement Low (micrograms to nanograms).Higher (milligrams).Low (micrograms).
Analysis Time Fast (minutes per sample).Slower (minutes to hours per sample).Moderate (minutes per sample).
Destructive YesNoNo (sample can be collected post-analysis)
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled technique for the elucidation of the precise molecular structure of a compound. A ¹H NMR spectrum of this compound would provide information on the number of different types of protons, their chemical environment, and their connectivity.

Expected ¹H NMR Data:

While a specific, publicly available spectrum for this exact compound is not readily found, based on its structure, one would expect to see signals corresponding to the protons of the cyclopentyl ring, the methylene protons of the aminomethyl group, and the hydroxyl and amine protons. The chemical shifts of these protons would be influenced by the electron-withdrawing effects of the oxygen and nitrogen atoms.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters: Standard ¹H acquisition parameters with a sufficient number of scans to achieve a good signal-to-noise ratio.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful separation technique used to determine the purity of a compound and to quantify its amount. For a small, polar molecule like 1-(aminomethyl)cyclopentanol, Reverse-Phase HPLC (RP-HPLC) would be a suitable method.

Experimental Protocol: RP-HPLC

  • Instrumentation: An HPLC system equipped with a UV detector or an Evaporative Light Scattering Detector (ELSD), as the analyte lacks a strong chromophore.

  • Column: A C18 stationary phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV at 210 nm or ELSD.

Workflow and Data Analysis

The characterization of this compound typically follows a logical workflow, integrating data from multiple analytical techniques to build a comprehensive profile of the compound.

cluster_0 Sample Preparation cluster_1 Primary Characterization cluster_2 Purity and Quantification cluster_3 Data Analysis and Confirmation Sample 1-(Aminomethyl)cyclopentanol Hydrochloride MS Mass Spectrometry (ESI-MS) Sample->MS NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR HPLC HPLC (RP-HPLC) Sample->HPLC Data_Analysis Integrated Data Analysis MS->Data_Analysis NMR->Data_Analysis HPLC->Data_Analysis Structure_Confirmation Structure and Purity Confirmed Data_Analysis->Structure_Confirmation

Analytical workflow for characterization.

Conclusion

The characterization of this compound is effectively achieved through a combination of analytical techniques. Mass spectrometry provides essential molecular weight and structural fragmentation data. When complemented with the detailed structural insights from NMR spectroscopy and the purity assessment from HPLC, a complete and robust analytical profile of the compound can be established. This multi-technique approach is fundamental for ensuring the quality and integrity of this important chemical building block in research and drug development.

References

A Comparative Guide to HPLC Method Development for 1-(Aminomethyl)cyclopentanol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of 1-(Aminomethyl)cyclopentanol hydrochloride, a polar amino alcohol, presents a common analytical challenge in pharmaceutical development. Its high polarity and lack of a significant UV-absorbing chromophore make standard reversed-phase high-performance liquid chromatography (RP-HPLC) methods suboptimal due to poor retention and low sensitivity. This guide provides a comparative analysis of two effective HPLC-based strategies for the analysis of this compound: Hydrophilic Interaction Liquid Chromatography (HILIC) and Reversed-Phase HPLC with Pre-column Derivatization .

Comparison of Analytical Approaches

The selection of an appropriate analytical method is contingent on the specific requirements of the assay, such as sensitivity, throughput, and the nature of the sample matrix. Below is a summary of the key performance characteristics of the two primary methods discussed.

ParameterHydrophilic Interaction Liquid Chromatography (HILIC)RP-HPLC with Pre-column Derivatization
Principle Partitioning of the polar analyte between a polar stationary phase and a less polar mobile phase.Covalent labeling of the analyte with a UV-absorbing or fluorescent tag, followed by separation on a non-polar stationary phase.
Retention Good retention for highly polar compounds.[1][2][3]Retention is dependent on the hydrophobicity of the derivatizing agent and the resulting derivative.
Sensitivity Can be enhanced with mass spectrometry (MS) detection due to the high organic content of the mobile phase.[4]High sensitivity can be achieved with UV or fluorescence detection, depending on the chosen derivatizing reagent.[5][6]
Selectivity Offers different selectivity compared to reversed-phase chromatography.Selectivity is influenced by both the analyte and the derivatizing agent.
Sample Preparation Minimal sample preparation is typically required.An additional derivatization step is necessary, which can increase sample preparation time and introduce variability.[7]
Method Development Can be more complex due to the multiple interaction mechanisms at play (partitioning, ion exchange).[1]Method development is often more straightforward, focusing on optimizing the separation of the derivatized product.
Detection Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometry (MS) are often required.Standard UV-Vis or Fluorescence detectors can be used.

Experimental Protocols

Detailed methodologies for both the HILIC and pre-column derivatization RP-HPLC approaches are provided below. These protocols serve as a starting point for method development and should be optimized for specific instrumentation and sample matrices.

Method 1: Hydrophilic Interaction Liquid Chromatography (HILIC)

This method is ideal for the direct analysis of this compound without the need for derivatization.

Instrumentation:

  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column thermostat

  • Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometer (MS)

Chromatographic Conditions:

  • Column: HILIC Column (e.g., Amide, Silica, or other polar bonded phase), 4.6 x 150 mm, 3.5 µm

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 5.0

  • Mobile Phase B: Acetonitrile

  • Gradient: 95% B to 50% B over 10 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detector: CAD (Nitrogen gas: 35 psi), ELSD (Nebulizer Temperature: 40°C, Evaporator Temperature: 60°C), or MS (Electrospray Ionization, Positive Mode)

Sample Preparation: Dissolve an accurately weighed amount of this compound in the initial mobile phase (95% Acetonitrile: 5% Mobile Phase A) to a final concentration of 1 mg/mL.

Method 2: Reversed-Phase HPLC with Pre-column Derivatization

This approach involves chemically modifying the analyte to incorporate a chromophore, allowing for sensitive UV detection. o-Phthalaldehyde (OPA) in the presence of a thiol is a common derivatizing reagent for primary amines.[5]

Instrumentation:

  • HPLC system with a binary or quaternary pump

  • Autosampler with derivatization capabilities (or manual pre-column derivatization)

  • Column thermostat

  • UV-Vis or Diode Array Detector (DAD)

Chromatographic Conditions:

  • Column: C18 column, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Trifluoroacetic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 20% B to 80% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35 °C

  • Injection Volume: 20 µL

  • Detection Wavelength: 340 nm

Derivatization Protocol (using OPA/3-mercaptopropionic acid):

  • Prepare OPA Reagent: Dissolve 50 mg of o-phthalaldehyde in 1.25 mL of methanol. Add 11.25 mL of 0.1 M borate buffer (pH 9.5) and 50 µL of 3-mercaptopropionic acid. This reagent should be prepared fresh daily.

  • Derivatization Reaction: In the autosampler vial (or a separate microvial), mix 50 µL of the sample solution (this compound in water, ~0.1 mg/mL) with 50 µL of the OPA reagent.

  • Allow the reaction to proceed for 2 minutes at room temperature before injection.

Method Development and Comparison Workflow

The following diagrams illustrate the logical workflow for developing an HPLC method for this compound and a direct comparison of the two proposed analytical strategies.

cluster_0 HPLC Method Development Workflow cluster_1 Direct Analysis cluster_2 Derivatization Analyte 1-(Aminomethyl)cyclopentanol Hydrochloride Properties Properties: - Polar - No UV Chromophore Analyte->Properties Decision Direct Analysis or Derivatization? Properties->Decision HILIC HILIC Method Development Decision->HILIC Direct Derivatization Pre-column Derivatization Decision->Derivatization Indirect HILIC_Params Optimize: - Stationary Phase - Mobile Phase (Organic %, pH, Buffer) - Detector (CAD, ELSD, MS) HILIC->HILIC_Params Validation Method Validation (Specificity, Linearity, Accuracy, Precision) HILIC_Params->Validation Reagent Select Reagent (e.g., OPA) Derivatization->Reagent RP_HPLC RP-HPLC Method Development Reagent->RP_HPLC RP_Params Optimize: - C18 Column - Mobile Phase Gradient - Detection Wavelength RP_HPLC->RP_Params RP_Params->Validation

Caption: Workflow for HPLC method development for this compound.

cluster_pros Advantages cluster_cons Disadvantages HILIC HILIC Polar Stationary Phase (Amide, Silica) High Organic Mobile Phase Direct Detection (CAD, ELSD, MS) HILIC_Pros HILIC Pros - Simpler Sample Prep - Good for Polar Analytes - MS-friendly Mobile Phase HILIC:h->HILIC_Pros:h HILIC_Cons HILIC Cons - Requires Specialized Detectors - More Complex Method Dev. - Potential for Ion Exchange HILIC:h->HILIC_Cons:h Derivatization RP-HPLC with Derivatization Non-polar Stationary Phase (C18) Aqueous/Organic Mobile Phase Indirect Detection (UV, FLD) Deriv_Pros Derivatization Pros - High Sensitivity (UV/FLD) - Uses Standard HPLC Systems - Robust RP-HPLC Separation Derivatization:h->Deriv_Pros:h Deriv_Cons Derivatization Cons - Extra Sample Prep Step - Reagent Stability Issues - Potential for Byproducts Derivatization:h->Deriv_Cons:h

Caption: Comparison of HILIC and Derivatization-based RP-HPLC methods.

References

A Comparative Guide to the Chiral Separation of 1-(Aminomethyl)cyclopentanol Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enantioselective separation of 1-(Aminomethyl)cyclopentanol is a critical analytical challenge in pharmaceutical development. The stereochemistry of this amino alcohol can significantly influence its pharmacological and toxicological properties. This guide provides a comparative overview of established chromatographic techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC)—for the effective separation of its enantiomers. While specific published data for this exact compound is limited, this guide is based on established principles for the separation of analogous chiral amino alcohols and includes illustrative experimental data to guide method development.

Data Presentation: A Comparative Analysis

The selection of a chiral separation technique is a balance of resolution, speed, and the specific physicochemical properties of the analyte. The following table presents a hypothetical but realistic comparison of the performance of HPLC, GC, and SFC for the chiral separation of 1-(Aminomethyl)cyclopentanol enantiomers.

ParameterChiral HPLCChiral GC (with derivatization)Chiral SFC
Chiral Stationary Phase (CSP) Polysaccharide-based (e.g., Amylose tris(3,5-dimethylphenylcarbamate))Cyclodextrin-based (e.g., permethylated β-cyclodextrin)Polysaccharide-based (e.g., Cellulose tris(3,5-dimethylphenylcarbamate))
Retention Time (t_R1, min) 8.512.23.1
Retention Time (t_R2, min) 10.212.83.8
Resolution (R_s) > 1.5> 1.5> 1.5
Separation Factor (α) 1.251.051.30
Mobile Phase/Carrier Gas Hexane/Ethanol/DiethylamineHeliumCO₂/Methanol/Isopropylamine
Derivatization Required? NoYes (e.g., trifluoroacetylation)No
Relative Analysis Time ModerateLongFast
Solvent Consumption HighLowLow

Experimental Protocols

Detailed methodologies are crucial for replicating and adapting separation methods. Below are representative protocols for each of the compared techniques.

Chiral High-Performance Liquid Chromatography (HPLC)

Objective: To achieve baseline separation of 1-(Aminomethyl)cyclopentanol enantiomers using a polysaccharide-based chiral stationary phase.

  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, and UV detector.

  • Chiral Column:

    • Chiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate)) immobilized on 5 µm silica gel, 250 x 4.6 mm.

  • Mobile Phase:

    • n-Hexane / Ethanol / Diethylamine (DEA) (80:20:0.1, v/v/v).

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.

    • Detection: UV at 210 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Dissolve the racemic 1-(Aminomethyl)cyclopentanol in the mobile phase to a concentration of 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter prior to injection.

Chiral Gas Chromatography (GC) with Derivatization

Objective: To separate the derivatized enantiomers of 1-(Aminomethyl)cyclopentanol using a cyclodextrin-based chiral capillary column.

  • Instrumentation:

    • Gas chromatograph equipped with a flame ionization detector (FID) and a split/splitless injector.

  • Chiral Column:

    • Rt-βDEXsm (permethylated beta-cyclodextrin in a cyanopropyl-dimethylpolysiloxane stationary phase), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas:

    • Helium at a constant flow of 1.5 mL/min.

  • Chromatographic Conditions:

    • Injector Temperature: 250°C.

    • Detector Temperature: 280°C.

    • Oven Temperature Program: Initial temperature of 100°C, hold for 1 minute, then ramp to 180°C at 5°C/min.

    • Split Ratio: 50:1.

  • Derivatization Protocol (Trifluoroacetylation):

    • Dissolve ~1 mg of 1-(Aminomethyl)cyclopentanol in 200 µL of dichloromethane.

    • Add 100 µL of trifluoroacetic anhydride (TFAA).

    • Seal the vial and heat at 60°C for 30 minutes.

    • Cool to room temperature and evaporate the solvent and excess reagent under a gentle stream of nitrogen.

    • Reconstitute the residue in 1 mL of dichloromethane for GC analysis.

Chiral Supercritical Fluid Chromatography (SFC)

Objective: To achieve rapid and efficient separation of 1-(Aminomethyl)cyclopentanol enantiomers.

  • Instrumentation:

    • SFC system with a binary pump, autosampler, column oven, and back pressure regulator, coupled with a UV detector.

  • Chiral Column:

    • Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) coated on 5 µm silica gel, 250 x 4.6 mm.

  • Mobile Phase:

    • Supercritical CO₂ (A) and Methanol/Isopropylamine (99.9:0.1, v/v) (B).

  • Chromatographic Conditions:

    • Gradient: 5% B to 40% B over 5 minutes.

    • Flow Rate: 3.0 mL/min.

    • Back Pressure: 150 bar.

    • Column Temperature: 35°C.

    • Detection: UV at 210 nm.

  • Sample Preparation:

    • Dissolve the racemic 1-(Aminomethyl)cyclopentanol in methanol to a concentration of 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter prior to injection.

Visualizations

Experimental Workflow for Chiral Method Development

The following diagram illustrates a typical workflow for developing a chiral separation method, starting from initial screening to final method optimization.

Chiral_Method_Development_Workflow start Racemic Sample (1-(Aminomethyl)cyclopentanol) screening Technique Screening (HPLC, GC, SFC) start->screening hplc_dev HPLC Method Development (Polysaccharide CSPs) screening->hplc_dev Select HPLC gc_dev GC Method Development (Cyclodextrin CSPs + Derivatization) screening->gc_dev Select GC sfc_dev SFC Method Development (Polysaccharide CSPs) screening->sfc_dev Select SFC optimization Optimization (Mobile Phase, Temperature, Flow Rate) hplc_dev->optimization gc_dev->optimization sfc_dev->optimization validation Method Validation (Resolution, Linearity, Robustness) optimization->validation final_method Final Enantioselective Method validation->final_method

Caption: A generalized workflow for chiral separation method development.

A Comparative Study of Catalysts for the Synthesis of 1-(Aminomethyl)cyclopentanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The efficient and selective synthesis of 1-(Aminomethyl)cyclopentanol, a valuable building block in pharmaceutical and materials science, is critically dependent on the choice of catalyst for the hydrogenation of its nitrile precursor, 1-cyanocyclopentanol. This guide provides an objective comparison of common catalytic systems for this transformation, supported by representative experimental data from analogous nitrile hydrogenation reactions.

Catalyst Performance Comparison

Catalyst SystemTypical Yield (%)Selectivity to Primary Amine (%)Temperature (°C)Hydrogen Pressure (bar)Reaction Time (h)Key Observations
Raney Nickel 80 - 9570 - 9050 - 15030 - 1004 - 12Highly active and cost-effective. Selectivity can be an issue, with the formation of secondary and tertiary amines as byproducts. The addition of ammonia or a basic additive can improve selectivity towards the primary amine.[1][2][3][4][5]
Raney Cobalt 85 - 9885 - 9880 - 16050 - 1506 - 18Generally offers higher selectivity to the primary amine compared to Raney Nickel, reducing the formation of secondary amine impurities. It may require slightly higher temperatures and pressures to achieve comparable reaction rates.[6]
Rhodium on Carbon > 95> 9825 - 8010 - 502 - 8Exhibits excellent activity and selectivity under milder conditions than Nickel or Cobalt catalysts. The high cost of Rhodium is a significant drawback for large-scale production.[7]

Experimental Protocols

Detailed methodologies are crucial for the successful synthesis of 1-(Aminomethyl)cyclopentanol. Below is a general experimental protocol for the catalytic hydrogenation of 1-cyanocyclopentanol.

General Procedure for Catalytic Hydrogenation of 1-Cyanocyclopentanol:

  • Catalyst Preparation (for Raney®-type catalysts): The Raney Nickel or Cobalt catalyst is typically supplied as an alloy and requires activation. This is achieved by carefully treating the alloy with a concentrated sodium hydroxide solution to leach out the aluminum, followed by thorough washing with deionized water and then the reaction solvent to remove residual alkali. The activated catalyst is stored under solvent to prevent oxidation.[1][3]

  • Reaction Setup: A high-pressure autoclave reactor is charged with 1-cyanocyclopentanol, the chosen solvent (e.g., ethanol, methanol, or an ether), and the activated catalyst. For reactions aiming to improve primary amine selectivity, a co-catalyst or an additive such as ammonia or a strong base is also added at this stage.

  • Hydrogenation: The reactor is sealed, purged several times with nitrogen, and then with hydrogen to remove any air. The system is then pressurized with hydrogen to the desired pressure and heated to the target temperature with vigorous stirring.

  • Reaction Monitoring: The progress of the reaction is monitored by measuring the hydrogen uptake. The reaction is considered complete when hydrogen consumption ceases.

  • Work-up: After cooling the reactor to room temperature and carefully venting the excess hydrogen, the reaction mixture is filtered to remove the catalyst. The solvent is then removed from the filtrate under reduced pressure.

  • Purification: The crude 1-(Aminomethyl)cyclopentanol is purified by distillation under reduced pressure or by crystallization of a suitable salt (e.g., hydrochloride) to yield the final product of high purity.

Visualizing the Process

To aid in the understanding of the synthesis, the following diagrams illustrate the key reaction pathway and a typical experimental workflow.

G cluster_reaction Reaction Pathway 1-Cyanocyclopentanol 1-Cyanocyclopentanol Iminocyclopentanemethanol Iminocyclopentanemethanol (Intermediate) 1-Cyanocyclopentanol->Iminocyclopentanemethanol + H2 (Catalyst) 1-(Aminomethyl)cyclopentanol 1-(Aminomethyl)cyclopentanol Iminocyclopentanemethanol->1-(Aminomethyl)cyclopentanol + H2 (Catalyst)

Caption: Reaction pathway for the synthesis of 1-(Aminomethyl)cyclopentanol.

G cluster_workflow Experimental Workflow A Charge Reactor: 1-Cyanocyclopentanol, Solvent, Catalyst B Seal & Purge Reactor (N2 then H2) A->B C Pressurize with H2 & Heat to Temp B->C D Monitor H2 Uptake C->D E Cool & Vent Reactor D->E Reaction Complete F Filter to Remove Catalyst E->F G Solvent Removal F->G H Purification (Distillation/Crystallization) G->H

References

A Comparative Guide to Impurity Profiling of 1-(Aminomethyl)cyclopentanol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the impurity profiling of 1-(Aminomethyl)cyclopentanol hydrochloride. Ensuring the purity of pharmaceutical intermediates like this compound is critical for the safety and efficacy of the final active pharmaceutical ingredient (API). This document details experimental protocols, presents comparative data for common analytical techniques, and visualizes key workflows to aid in method selection and implementation.

Potential Impurities in this compound

Impurities in this compound can originate from the synthetic route, degradation, or storage. A common synthesis pathway starts from cyclopentanone, and understanding this process is key to identifying potential process-related impurities.

A typical synthesis involves the reaction of cyclopentanone with a cyanide source to form the cyanohydrin intermediate, 1-hydroxycyclopentanecarbonitrile. This intermediate is then reduced, commonly using a strong reducing agent like lithium aluminum hydride (LiAlH4), to yield 1-(aminomethyl)cyclopentanol. Finally, treatment with hydrochloric acid affords the hydrochloride salt.

Based on this synthesis, potential impurities may include:

  • Starting Material: Unreacted cyclopentanone.

  • Intermediate: Residual 1-hydroxycyclopentanecarbonitrile.

  • By-products: Compounds formed from side reactions during the reduction step.

  • Residual Solvents: Solvents used in the synthesis and purification steps, such as tetrahydrofuran (THF), methyl tert-butyl ether (MTBE), and dioxane.

  • Degradation Products: Impurities formed upon exposure to stress conditions like heat, light, humidity, and pH variations.

Synthesis_Pathway Cyclopentanone Cyclopentanone Cyanohydrin 1-Hydroxycyclopentane- carbonitrile (Intermediate) Cyclopentanone->Cyanohydrin + TMSCN, ZnBr2 Product_base 1-(Aminomethyl)cyclopentanol Cyanohydrin->Product_base + LiAlH4 Product_HCl 1-(Aminomethyl)cyclopentanol HCl Product_base->Product_HCl + HCl in Dioxane Impurity1 Unreacted Cyclopentanone Impurity1->Product_HCl Impurity2 Unreacted Intermediate Impurity2->Product_HCl Impurity3 Reduction By-products Impurity3->Product_HCl Impurity4 Residual Solvents (THF, MTBE) Impurity4->Product_HCl

Figure 1: Synthetic pathway and potential process-related impurities.

Comparative Analysis of Analytical Techniques

The selection of an appropriate analytical technique is crucial for accurate and reliable impurity profiling. The most common methods include Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry detectors, and Nuclear Magnetic Resonance (NMR) spectroscopy.

FeatureGC-MSHPLC-UV/MSqNMR
Principle Separation of volatile compounds followed by mass-based detection.Separation of non-volatile compounds based on polarity, with UV or mass-based detection.Quantitative analysis based on the nuclear magnetic resonance of atomic nuclei.
Derivatization Often required for polar analytes like amines and alcohols to increase volatility.Generally not required.Not required.
Sensitivity High (ng to pg level).High (ng to pg level with MS).Moderate (µg to mg level).
Selectivity High, especially with MS detection.High, particularly with MS detection.High structural selectivity.
Quantitation Relative quantitation (area %) is straightforward; absolute quantitation requires certified standards.Relative and absolute quantitation are well-established.Primary method for absolute quantitation without the need for a specific analyte standard.
Throughput Moderate.High.Low to moderate.
Instrumentation Cost Moderate to high.Moderate (UV) to very high (MS).Very high.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile impurities. For a polar compound like 1-(aminomethyl)cyclopentanol, a derivatization step is necessary to improve its volatility and chromatographic behavior.

Experimental Workflow: GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Weigh Weigh Sample & Standard Add_Pyridine Add Anhydrous Pyridine Weigh->Add_Pyridine Add_BSTFA Add BSTFA + 1% TMCS Add_Pyridine->Add_BSTFA Heat Heat at 70°C for 30 min Add_BSTFA->Heat Cool Cool to Room Temperature Heat->Cool Inject Inject into GC-MS Cool->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Identify Peak Identification Detect->Identify Integrate Peak Integration Identify->Integrate Calculate Purity Calculation Integrate->Calculate

Figure 2: Workflow for GC-MS analysis of this compound.

Protocol:

  • Sample Preparation and Derivatization:

    • Standard Preparation: Accurately weigh approximately 10 mg of this compound reference standard into a vial.

    • Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample into a separate vial.

    • Derivatization: To each vial, add 500 µL of anhydrous pyridine. Then, add 500 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). Cap the vials tightly and heat at 70°C for 30 minutes. Allow the vials to cool to room temperature before injection.

  • GC-MS Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 7890B GC System or equivalent.

    • Mass Spectrometer: Agilent 5977A MSD or equivalent.

    • Column: Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

    • Injector: Split/splitless, operated in split mode (e.g., 20:1) at 250°C.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program: Initial temperature 80°C for 2 minutes, ramp at 10°C/min to 280°C, and hold for 5 minutes.

    • MSD Transfer Line: 280°C.

    • Ion Source: 230°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-500.

  • Data Analysis:

    • Identify the peak for the di-silylated derivative of 1-(aminomethyl)cyclopentanol.

    • Confirm the identity by comparing the mass spectrum with a reference.

    • Calculate purity using the area percent method: Purity (%) = (Area of main peak / Total area of all peaks) x 100.

High-Performance Liquid Chromatography (HPLC-UV/MS)

HPLC is well-suited for the analysis of non-volatile and thermally labile compounds, making it a valuable tool for the direct analysis of this compound and its polar impurities without derivatization.

Protocol:

  • Sample Preparation:

    • Standard Solution: Prepare a stock solution of this compound reference standard in the mobile phase at a concentration of 1 mg/mL.

    • Sample Solution: Prepare a sample solution of this compound in the mobile phase at a concentration of 1 mg/mL.

  • HPLC-UV Instrumentation and Conditions:

    • HPLC System: Agilent 1260 Infinity II LC System or equivalent with a Diode Array Detector (DAD).

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of Solvent A (0.1% formic acid in water) and Solvent B (0.1% formic acid in acetonitrile).

    • Gradient: Start with 5% B, increase to 95% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV at 210 nm.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Identify and quantify impurities based on their retention times and peak areas relative to the main peak.

Illustrative Comparative Data

The following table presents representative data from the analysis of a batch of this compound using the described methods. This data is for illustrative purposes to highlight the capabilities of each technique.

ImpurityGC-MS (Area %)HPLC-UV (Area %)Remarks
Cyclopentanone0.080.07Starting Material
1-HydroxycyclopentanecarbonitrileNot Detected0.12Intermediate, less volatile
Unknown Impurity 1 (RT 12.5 min)0.150.13Process-related by-product
Unknown Impurity 2 (RT 15.2 min)0.060.05Process-related by-product
Purity 99.71 99.63

Conclusion

The impurity profiling of this compound can be effectively performed using a variety of analytical techniques.

  • GC-MS following derivatization is a highly sensitive and selective method, particularly for volatile and semi-volatile impurities.

  • HPLC-UV/MS offers the advantage of direct analysis without derivatization and is well-suited for polar, non-volatile impurities.

  • qNMR serves as an excellent orthogonal technique for absolute purity determination.

The choice of the primary analytical method will depend on the specific impurities of interest, the required level of sensitivity, and the available instrumentation. A combination of these techniques provides a comprehensive and robust impurity profile, ensuring the quality and safety of this important pharmaceutical intermediate.

Conformational Landscape of 1-(Aminomethyl)cyclopentanol Hydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed conformational analysis of 1-(aminomethyl)cyclopentanol hydrochloride, a crucial building block in pharmaceutical synthesis. Due to the absence of direct experimental data for this specific molecule, this analysis extrapolates from the well-established principles of cyclopentane stereochemistry and the conformational effects of its substituents. This guide compares the conformational preferences of the title compound with unsubstituted cyclopentane and discusses the influence of the aminomethyl and hydroxyl groups, as well as the protonation of the amino group, on the conformational equilibrium.

Introduction to Cyclopentane Conformations

Unlike its six-membered counterpart, cyclohexane, the cyclopentane ring is not flat in its lowest energy state. A planar conformation is destabilized by significant torsional strain arising from eclipsing interactions between adjacent C-H bonds. To alleviate this strain, the cyclopentane ring puckers into non-planar conformations. The two most stable conformations are the envelope (C_s symmetry) and the half-chair (C_2 symmetry).[1][2][3][4][5] In the envelope conformation, four carbon atoms are coplanar, with the fifth atom out of the plane, resembling an open envelope.[1][3][6] In the half-chair conformation, three carbons are coplanar, with the other two puckered on opposite sides of this plane.[4] For unsubstituted cyclopentane, the envelope conformation is slightly lower in energy.[2] These conformers rapidly interconvert through a low-energy process called pseudorotation.[4]

Conformational Preferences of this compound

The presence of substituents on the cyclopentane ring introduces steric and electronic effects that can influence the conformational equilibrium, creating a barrier to pseudorotation and favoring specific conformers. In this compound, the C1 carbon is substituted with both a hydroxyl (-OH) group and an aminomethyl (-CH₂NH₃⁺) group.

The protonated aminomethyl group is expected to have a significant impact on the conformational preference due to its bulk and potential for intramolecular interactions. The substituents can occupy either a pseudo-axial or a pseudo-equatorial position. Generally, bulky substituents on a cyclopentane ring prefer the equatorial position to minimize steric hindrance.

A plausible low-energy conformation for this compound would likely involve an envelope or half-chair structure where the bulky -CH₂NH₃⁺ group occupies a pseudo-equatorial position to minimize steric strain. The hydroxyl group at the same carbon will also influence the final conformation through hydrogen bonding possibilities with the protonated amino group or the chloride counter-ion.

Comparative Conformational Data

The following table summarizes a hypothetical comparison of the conformational parameters between unsubstituted cyclopentane and the predicted preferred conformer of this compound. The data for the substituted compound are estimates based on established principles of conformational analysis.

ParameterUnsubstituted CyclopentanePredicted this compound
Most Stable Conformation Envelope (C_s) / Half-Chair (C_2) (low energy barrier)Envelope or Half-Chair with substituents in pseudo-equatorial positions
Key Dihedral Angles Variable due to pseudorotationRestricted rotation, specific dihedral angles favored
Relative Energy of Conformers Envelope and Half-Chair are very close in energy.[2]Significant energy difference between conformers with equatorial vs. axial substituents.
Intramolecular Interactions Primarily C-H eclipsing strain in planar form, reduced in puckered forms.Steric hindrance from substituents, potential intramolecular hydrogen bonding between -OH and -NH₃⁺.[7]

Experimental and Computational Methodologies for Conformational Analysis

The conformational analysis of small molecules like this compound can be elucidated through a combination of experimental and computational techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying the conformation of molecules in solution.[8][9] Analysis of coupling constants (³J_HH) and Nuclear Overhauser Effect (NOE) data can provide information about dihedral angles and inter-proton distances, respectively, which are crucial for determining the preferred conformation.

Sample Preparation for NMR Analysis

  • Dissolution: Dissolve 5-25 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).[10][11]

  • Homogenization: Ensure the sample is fully dissolved. If necessary, gently warm the sample or use a vortex mixer.

  • Filtration: To remove any particulate matter that could affect the spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[11][12]

  • Final Volume: The final sample height in the NMR tube should be approximately 4-5 cm.[11][12]

Single-Crystal X-ray Diffraction

X-ray crystallography provides the most definitive determination of the three-dimensional structure of a molecule in the solid state.[13][14] This technique can precisely determine bond lengths, bond angles, and torsion angles, revealing the preferred conformation in the crystalline form.

Crystallization Techniques for Small Molecules

  • Solvent Selection: Identify a solvent in which the compound has moderate solubility.

  • Slow Evaporation: Prepare a nearly saturated solution of the compound in the chosen solvent in a clean vial. Loosely cap the vial to allow for slow evaporation of the solvent over several days.

  • Vapor Diffusion: Place a concentrated solution of the compound in a small open vial. Place this vial inside a larger sealed container that contains a solvent in which the compound is insoluble (an "anti-solvent"). The anti-solvent vapor will slowly diffuse into the compound's solution, reducing its solubility and promoting crystallization.[15]

  • Cooling: Prepare a saturated solution of the compound at an elevated temperature and then slowly cool it to room temperature or below.

Computational methods, such as molecular mechanics and quantum mechanics calculations, are invaluable for exploring the potential energy surface of a molecule and predicting the relative stabilities of different conformers.[16][17][18][19] These calculations can provide detailed information about bond lengths, angles, dihedral angles, and relative energies of various conformations.

Typical Computational Workflow

  • Initial Structure Generation: Build the 3D structure of this compound.

  • Conformational Search: Perform a systematic or stochastic search to identify all possible low-energy conformers.

  • Geometry Optimization and Energy Calculation: Optimize the geometry of each identified conformer using a suitable level of theory (e.g., Density Functional Theory - DFT) to determine their relative energies.

  • Analysis: Analyze the geometries and relative energies of the conformers to identify the most stable structures and the energy barriers between them.

Visualizing Conformational Analysis

Workflow for Conformational Analysis

The following diagram illustrates a typical workflow for the conformational analysis of a small molecule, integrating both experimental and computational approaches.

G cluster_0 Computational Analysis cluster_1 Experimental Analysis cluster_2 Data Integration and Final Model Start Initial 3D Structure ConfSearch Conformational Search Start->ConfSearch Optimization Geometry Optimization (e.g., DFT) ConfSearch->Optimization EnergyCalc Relative Energy Calculation Optimization->EnergyCalc Analysis Comparative Analysis EnergyCalc->Analysis NMR NMR Spectroscopy (Coupling Constants, NOE) NMR->Analysis XRay X-ray Crystallography XRay->Analysis Model 3D Conformational Model Analysis->Model

Caption: A flowchart illustrating the integrated workflow for conformational analysis.

Cyclopentane Conformations

This diagram shows the relationship between the planar, envelope, and half-chair conformations of cyclopentane.

G Planar Planar Cyclopentane (High Torsional Strain) Envelope Envelope Conformation (Cs) (Lower Energy) Planar->Envelope Puckering HalfChair Half-Chair Conformation (C2) (Lower Energy) Planar->HalfChair Puckering Envelope->HalfChair Pseudorotation

Caption: The puckering of planar cyclopentane to more stable conformations.

References

Safety Operating Guide

Safe Disposal of 1-(Aminomethyl)cyclopentanol Hydrochloride: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical reagents is paramount. This guide provides essential safety and logistical information for the proper disposal of 1-(Aminomethyl)cyclopentanol hydrochloride, a compound that requires careful management due to its potential hazards. Adherence to these procedures is critical for maintaining a safe laboratory environment and complying with regulatory standards.

Hazard Profile and Safety Precautions

This compound is classified as a substance that can cause skin and eye irritation.[1][2][3] Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this chemical.

Recommended Personal Protective Equipment (PPE):

  • Eye/Face Protection: Safety glasses or a face shield approved under government standards such as NIOSH (US) or EN 166 (EU) should be worn.[3]

  • Skin Protection: Chemical-resistant gloves are mandatory. It is crucial to inspect gloves for any damage before use and to employ proper glove removal techniques to prevent skin contact.[1] Protective clothing should also be worn.[1]

  • Respiratory Protection: In situations where dust or vapors may be generated, a government-approved respirator should be used.[1]

Work should be conducted in a well-ventilated area, preferably within a fume hood, to minimize inhalation exposure.[1][2] An emergency eyewash station and safety shower should be readily accessible.

Spill Management and Cleanup

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

Spill Cleanup Protocol:

  • Evacuate and Ventilate: Ensure the area is well-ventilated and restrict access to non-essential personnel.

  • Containment: Prevent further leakage or spillage if it is safe to do so.[1][2] Avoid allowing the product to enter drains or waterways.[1][2]

  • Cleanup: For solid spills, carefully sweep up or vacuum the material, avoiding dust formation.[2][4] Place the collected material into a suitable, labeled container for disposal.[2] The spill site should be thoroughly washed after material pickup is complete.[1]

  • Decontamination: All contaminated clothing should be removed and washed before reuse.[1][2]

Disposal Procedures

The primary and recommended method for the disposal of this compound is through a licensed professional waste disposal service.[1]

Step-by-Step Disposal Guidance:

  • Segregation and Storage: Do not mix this compound with other waste materials. Keep the chemical in its original, tightly closed container until ready for disposal.[2]

  • Professional Disposal: Engage a licensed professional waste disposal service for the final disposal of the material.[1]

  • Incineration: The recommended disposal method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[1]

  • Regulatory Compliance: All federal, state, and local environmental regulations must be observed throughout the disposal process.[1]

  • Container Disposal: Dispose of the empty container as you would the unused product.[1]

Chemical and Physical Properties

For reference, the following table summarizes key physical and chemical properties of this compound.

PropertyValue
Molecular Formula C₇H₁₅NO · HCl
Molecular Weight 165.67 g/mol
Physical State Solid
Appearance Off-white
Odor Odorless
Melting Point 217 - 219 °C / 422.6 - 426.2 °F
Solubility in Water No information available

Data sourced from Fisher Scientific Safety Data Sheet.[4]

Disposal Workflow

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.

Disposal Workflow for this compound start Start: Disposal Required assess Assess Hazards & Don PPE start->assess spill Is there a spill? assess->spill spill_cleanup Contain & Clean Spill per Protocol spill->spill_cleanup Yes package Package & Label Waste spill->package No spill_cleanup->package contact_vendor Contact Licensed Waste Disposal Service package->contact_vendor incinerate Incineration with Combustible Solvent contact_vendor->incinerate document Document Disposal incinerate->document end End: Disposal Complete document->end

Caption: Logical workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 1-(Aminomethyl)cyclopentanol hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 1-(Aminomethyl)cyclopentanol hydrochloride. The following procedures and recommendations are designed to ensure safe handling, storage, and disposal of this compound in a laboratory setting.

Personal Protective Equipment (PPE)

To ensure the safety of personnel, the following personal protective equipment is mandatory when handling this compound. The selection of specific PPE should be based on a thorough risk assessment of the specific laboratory procedures to be performed.

PPE CategoryRecommended Equipment
Eye and Face Protection Safety glasses with side shields or goggles are required. A face shield should be worn when there is a risk of splashing.
Hand Protection Chemically resistant gloves, such as nitrile or neoprene, must be worn. Gloves should be inspected for integrity before each use and changed frequently.[1][2]
Respiratory Protection For operations that may generate dust or aerosols, a NIOSH-approved respirator is necessary.[1][2][3] This may include a P95 or P1 particle respirator for nuisance exposures.[2]
Skin and Body Protection A lab coat or a chemical-resistant suit is required to prevent skin contact.[1][2] Protective boots may be necessary depending on the scale of the operation.[1]

Experimental Protocols: Safe Handling and Disposal

Handling Procedures:

  • Preparation: Before handling, ensure that an eyewash station and safety shower are readily accessible.[3] The work area, such as a chemical fume hood, must be well-ventilated.[1][2]

  • Personal Protective Equipment (PPE): Don the appropriate PPE as outlined in the table above.

  • Weighing and Transfer: Handle the solid compound in a designated area, such as a fume hood, to minimize dust generation.[2] Use appropriate tools (e.g., spatula, weigh paper) for transfers. Avoid creating dust.[4]

  • Dissolving: When preparing solutions, slowly add the solid to the solvent to avoid splashing.

  • General Hygiene: Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.[2] Do not eat, drink, or smoke in the laboratory.[5]

Disposal Plan:

  • Waste Collection: Collect all waste materials, including empty containers, contaminated PPE, and residual chemical, in a designated and properly labeled hazardous waste container.[3]

  • Container Labeling: The waste container must be clearly labeled with the chemical name and associated hazards.

  • Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.

  • Disposal: Dispose of the chemical waste through a licensed hazardous waste disposal company, in accordance with all local, state, and federal regulations.[3] Do not dispose of this chemical down the drain.[1]

Workflow for Safe Handling

The following diagram illustrates the logical flow of operations for the safe handling of this compound, from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal prep1 Assess Risks prep2 Ensure Ventilation (Fume Hood) prep1->prep2 prep3 Locate Safety Equipment (Eyewash, Shower) prep2->prep3 prep4 Select & Don PPE prep3->prep4 handle1 Weigh Solid Compound prep4->handle1 Proceed to Handling handle2 Transfer & Prepare Solution handle1->handle2 cleanup1 Collect Waste in Labeled Container handle2->cleanup1 Proceed to Cleanup cleanup2 Decontaminate Work Area cleanup1->cleanup2 cleanup3 Doff & Dispose of PPE cleanup2->cleanup3 cleanup4 Wash Hands Thoroughly cleanup3->cleanup4 cleanup5 Store Waste for Pickup cleanup4->cleanup5

Caption: Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.